molecular formula C₁₄H₂₆O B1145905 (Z,E)-9,12-Tetradecadienol CAS No. 42521-46-0

(Z,E)-9,12-Tetradecadienol

Cat. No.: B1145905
CAS No.: 42521-46-0
M. Wt: 210.36
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Description

9Z,12E-Tetradecadien-1-ol is a long-chain fatty alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,12E)-tetradeca-9,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2+,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRPKOQVBCPMQH-OHAITUNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51937-00-9
Record name 9,12-Tetradecadien-1-ol, (9E,12Z)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z,E)-tetradeca-9,12-dienol
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Foundational & Exploratory

Unveiling the Aromatic Allure: A Technical Guide to the Discovery and Identification of (Z,E)-9,12-Tetradecadienol in Lepidoptera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and bioactivity of (Z,E)-9,12-tetradecadienol and its derivatives, crucial semiochemicals in the life of many Lepidopteran species. This document details the experimental protocols for the extraction, chemical analysis, and bioassays of these pheromone components, presenting quantitative data in structured tables and illustrating key workflows through detailed diagrams.

Introduction

(Z,E)-9,12-Tetradecadien-1-ol and its acetate ester, (Z,E)-9,12-tetradecadien-1-yl acetate (ZETA), are significant components of the female sex pheromone blends of numerous moth species, particularly within the Pyralidae family. These compounds play a critical role in mate recognition and reproductive isolation. For instance, ZETA is the major sex pheromone component for a variety of stored-product moths, including the Indian meal moth (Plodia interpunctella) and the almond moth (Cadra cautella).[1][2] The alcohol form, (Z,E)-9,12-tetradecadien-1-ol, has been identified as a major pheromone component in species such as Euzophera pyriella and can also act as a behavioral antagonist, inhibiting the response of male Cadra cautella to their own pheromone when released by female Plodia interpunctella.[3][4][5] The precise identification and synthesis of these compounds are paramount for developing effective pest management strategies based on mating disruption and monitoring.[1][2]

Discovery and Identification

The identification of this compound and its derivatives as lepidopteran sex pheromones has been a result of meticulous chemical ecology research. Early studies in the 1970s identified ZETA as the primary sex attractant for Plodia interpunctella.[5] Subsequent research has revealed a more complex picture, with blends of multiple components, including the alcohol and aldehyde forms, contributing to the full behavioral response.[1][2]

Pheromone Extraction

The initial step in identifying these volatile compounds involves their extraction from the female moth's pheromone gland.

Experimental Protocol: Pheromone Gland Extraction

  • Insect Rearing and Collection: Virgin female moths are essential for obtaining pure pheromone samples. Moths are typically reared on a species-specific artificial diet under controlled laboratory conditions (temperature, humidity, and photoperiod). Pupae are sexed, and emerging virgin females are collected.

  • Gland Excision: During the female's calling period (typically during the scotophase, or dark period), the pheromone gland, located at the terminal abdominal segments, is carefully excised using micro-dissection scissors.

  • Solvent Extraction: The excised glands are immediately immersed in a small volume (e.g., 50 µL) of a non-polar solvent, most commonly hexane.[6] An internal standard, such as pentadecane (200 ng), is often added to the solvent to allow for later quantification.[6]

  • Extraction Duration: The glands are allowed to soak in the solvent for a period ranging from 30 minutes to several hours to ensure complete extraction of the pheromones.[6]

  • Sample Storage: After extraction, the gland tissue is removed, and the resulting extract is stored at a low temperature (e.g., -20°C) in a sealed vial to prevent degradation and evaporation until analysis.[6]

Chemical Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separating and identifying the components of a pheromone extract.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Injection: A small volume (typically 1-2 µL) of the pheromone extract is injected into the GC-MS system.

  • Gas Chromatography: The extract is volatilized and separated into its individual components as it passes through a capillary column (e.g., DB-1 or DB-wax). The oven temperature is programmed to ramp up gradually (e.g., from 50°C to 250°C at 10°C/min) to elute compounds with different boiling points at different times.

  • Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Compound Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST library) for identification. The retention time of the unknown compound is also compared to that of a synthetic standard of the suspected pheromone to confirm its identity.

Bioassays for Functional Characterization

Once a compound is chemically identified, bioassays are crucial to determine its biological activity and behavioral significance.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of a male moth's antenna to an odor stimulus, providing a rapid assessment of which compounds are detected by the insect's olfactory system.

Experimental Protocol: Electroantennography (EAG)

  • Antenna Preparation: A male moth is anesthetized (e.g., with CO2 or by chilling), and one of its antennae is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end. Alternatively, for intact insect preparations, a reference electrode can be inserted into the head or another part of the body.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is then injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording and Analysis: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the antenna's sensitivity to the specific compound. Responses to different compounds and concentrations are compared to determine the most potent olfactory stimulants.

Wind Tunnel Bioassays

Wind tunnel assays are used to observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural conditions.

Experimental Protocol: Wind Tunnel Bioassay

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity (e.g., 30 cm/s). The air is typically charcoal-filtered to remove contaminants.

  • Pheromone Source: A synthetic lure containing a precise amount of the test compound or blend is placed at the upwind end of the tunnel.

  • Moth Release: Male moths, previously unexposed to the pheromone, are placed in a release cage at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each male is observed for a set period (e.g., 2-5 minutes) after release. A series of stereotypical behaviors are recorded, including:

    • Activation: Wing fanning and taking flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Casting: Zigzagging flight pattern within the pheromone plume.

    • Source Contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated to quantify the attractiveness and behavioral effect of the tested compound or blend.

Field Trapping Experiments

Field trapping studies are the ultimate test of a pheromone's effectiveness as a long-range attractant under natural conditions.

Experimental Protocol: Field Trapping

  • Trap and Lure Preparation: Traps (e.g., delta or funnel traps) are baited with lures containing the synthetic pheromone blend. Control traps are baited with a solvent blank.

  • Experimental Design: Traps are deployed in the field in a randomized block design to account for environmental variability. Traps are typically placed at a specific height and distance from each other.

  • Trap Monitoring: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths in each trap is recorded.

  • Data Analysis: The mean trap catch for each treatment is calculated and statistically compared to determine the attractiveness of the tested pheromone blends.

Quantitative Data Summary

The following tables summarize key quantitative data related to the identification and activity of this compound and its derivatives in selected Lepidoptera species.

Table 1: Pheromone Composition in Selected Lepidoptera Species

SpeciesThis compound(Z,E)-9,12-Tetradecadienyl Acetate (ZETA)Other ComponentsRatioReference
Euzophera pyriellaMajor Component-(Z)-8-Dodecenyl acetate-[4][5]
Plodia interpunctellaComponentMajor Component(Z,E)-9,12-tetradecadienal, (Z)-9-tetradecenyl acetateVaries[1][2]
Cadra cautella-Major Component(Z)-9-tetradecenyl acetate (ZTA)~14:1 (ZETA:ZTA)[7]

Table 2: Electroantennogram (EAG) Responses of Male Moths

SpeciesCompoundRelative EAG Response (mV)Reference
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-olHighest Activity[4]
Euzophera pyriella(Z)-8-Dodecenyl acetateLower Activity[4]

Table 3: Field Trap Catches with this compound Baits

SpeciesLure CompositionMean Trap Catch (males/trap/day)LocationReference
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-olSignificantly higher than controlsXinjiang, China[4]
Euzophera pyriellaBinary mixtures with Z8-12:AcNo significant difference from Z9E12-14:OH aloneXinjiang, China[4]

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the discovery and identification of this compound.

Pheromone_Identification_Workflow cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis cluster_bioassay Bioassays rearing Insect Rearing (Virgin Females) excision Gland Excision rearing->excision extraction Solvent Extraction (Hexane) excision->extraction gcms GC-MS Analysis extraction->gcms Pheromone Extract identification Compound Identification gcms->identification eag Electroantennography (EAG) identification->eag Identified Compound wind_tunnel Wind Tunnel Assay identification->wind_tunnel Synthetic Pheromone field_trapping Field Trapping identification->field_trapping Synthetic Pheromone

Caption: Experimental workflow for the identification of Lepidopteran sex pheromones.

Behavioral_Response_Pathway pheromone Pheromone Plume activation Activation (Wing Fanning) pheromone->activation upwind_flight Upwind Flight activation->upwind_flight casting Casting (Zigzag Flight) upwind_flight->casting Loses Plume source_location Source Location upwind_flight->source_location casting->upwind_flight Re-enters Plume

Caption: Simplified behavioral response pathway of a male moth to a sex pheromone plume.

Conclusion

The discovery and identification of this compound and its derivatives in Lepidoptera exemplify a classic workflow in chemical ecology. The integration of meticulous extraction techniques, powerful analytical methods, and a suite of bioassays from the physiological to the behavioral level is essential for elucidating the role of these semiochemicals. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals aiming to understand and manipulate insect chemical communication for applications in pest management and drug development. The continued exploration of pheromone biosynthesis and reception at the molecular level promises to unveil even more sophisticated methods for controlling insect behavior.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of (Z,E)-9,12-Tetradecadienol in Moth Pheromone Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of (Z,E)-9,12-tetradecadienol, a key component of the sex pheromone in many moth species, including those of agricultural and economic importance such as Spodoptera exigua (beet armyworm) and Cadra cautella (almond moth). This document details the enzymatic steps, presents quantitative data on enzyme activity and substrate specificity, and provides detailed experimental protocols for the key cited experiments.

Introduction

This compound and its corresponding acetate ester, (Z,E)-9,12-tetradecadienyl acetate, are potent sex pheromones used by female moths to attract conspecific males for mating. The biosynthesis of these semiochemicals occurs in specialized pheromone glands located at the abdominal tip of the female moth. The pathway involves a series of modifications to common fatty acid precursors, catalyzed by a unique suite of enzymes. Understanding this pathway at a molecular level is crucial for developing novel and sustainable pest management strategies, such as mating disruption and the creation of pheromone-baited traps, as well as for potential applications in biotechnology and synthetic biology.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the common fatty acid, palmitic acid (16:0-CoA). The pathway proceeds through a series of desaturation, chain-shortening, and reduction steps, as illustrated in the following diagram.

Biosynthetic_Pathway cluster_0 Fatty Acid Metabolism cluster_1 Pheromone-Specific Modifications Palmitic_Acid Palmitic Acid (16:0-CoA) Z11_16_Acid (Z)-11-Hexadecenoic Acid Palmitic_Acid->Z11_16_Acid Δ11-Desaturase Z9_14_Acid (Z)-9-Tetradecenoic Acid Z11_16_Acid->Z9_14_Acid Chain Shortening (β-oxidation) ZE9_12_14_Acid (Z,E)-9,12-Tetradecadienoic Acid Z9_14_Acid->ZE9_12_14_Acid Δ12-Desaturase ZE9_12_14_OH This compound ZE9_12_14_Acid->ZE9_12_14_OH Fatty Acyl-CoA Reductase (FAR)

Figure 1: Biosynthetic pathway of this compound.

The key enzymatic transformations are:

  • Δ11-Desaturation: The pathway is initiated by a Δ11-desaturase that introduces a double bond at the 11th position of palmitic acid, forming (Z)-11-hexadecenoic acid.

  • Chain Shortening: The resulting 16-carbon fatty acid undergoes β-oxidation to remove two carbons, yielding (Z)-9-tetradecenoic acid.

  • Δ12-Desaturation: A crucial and unusual Δ12-desaturase then introduces a second double bond at the 12th position of (Z)-9-tetradecenoic acid, creating the conjugated diene, (Z,E)-9,12-tetradecadienoic acid.

  • Reduction: Finally, a fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the dienoic acid to an alcohol, forming the final product, this compound.

In species that utilize the acetate ester as a primary pheromone component, an additional step involving an acetyl-CoA:fatty alcohol acetyltransferase (ATF) is required to acetylate the alcohol.

Quantitative Data on Biosynthetic Enzymes

The efficiency and specificity of the enzymes in the biosynthetic pathway are critical for the production of the correct pheromone blend. The following tables summarize the available quantitative data on the key enzymes.

Table 1: Substrate Specificity of a Multi-Functional Desaturase (SexiDes5) from Spodoptera exigua

This table presents the fatty acid methyl ester (FAME) profiles of yeast heterologously expressing the SexiDes5 gene, which exhibits both Δ11 and Δ12 desaturase activity. Data is presented as the percentage of total fatty acids.

Substrate Supplemented in Yeast Culture(Z)-11-Hexadecenoic acid (Z11-16:Me)(Z,E)-9,12-Tetradecadienoic acid (Z9,E12-14:Me)Other Unsaturated Fatty Acids
None~20%Trace amountsE11–14:Me, Z11–14:Me, Z11–18:Me
(Z)-9-Tetradecenoic acid (Z9-14:Me)Not reportedSmall amount producedNot reported

Data adapted from a study on multi-functional desaturases in Spodoptera moths.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biosynthetic pathway of this compound.

Pheromone Gland Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction of pheromone components from moth glands and their subsequent analysis.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Dissection Dissect Pheromone Glands Extraction Extract with Hexane Dissection->Extraction Concentration Concentrate under Nitrogen Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Identify Compounds by Mass Spectra and Retention Time Detection->Identification

Figure 2: Workflow for pheromone gland analysis by GC-MS.

Materials:

  • Virgin female moths

  • Dissecting microscope and tools

  • Glass vials (2 mL)

  • High-purity hexane

  • Nitrogen gas supply

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms)

  • Internal standard (e.g., pentadecane)

Procedure:

  • Pheromone Gland Dissection:

    • Anesthetize a virgin female moth by chilling.

    • Under a dissecting microscope, carefully excise the pheromone gland located at the tip of the abdomen.

  • Solvent Extraction:

    • Place the dissected gland directly into a glass vial containing a known volume of high-purity hexane (e.g., 50 µL).

    • Add a known amount of an internal standard for quantification.

    • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Sample Concentration:

    • If necessary, concentrate the extract to a smaller volume (e.g., 10 µL) under a gentle stream of nitrogen gas.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the extract into the GC-MS system.

    • Gas Chromatography:

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 10 minutes.

      • Carrier Gas: Helium

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the pheromone components by comparing their mass spectra and retention times to those of authentic standards.

    • Quantify the components by comparing their peak areas to that of the internal standard.

Heterologous Expression of Desaturase Genes in Yeast

This protocol describes the functional characterization of moth desaturase genes by expressing them in the yeast Saccharomyces cerevisiae.

Yeast_Expression_Workflow cluster_0 Gene Cloning and Transformation cluster_1 Yeast Culture and Fatty Acid Analysis RNA_Extraction Extract RNA from Pheromone Glands cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis PCR_Amplification Amplify Desaturase Gene by PCR cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligate into Yeast Expression Vector (e.g., pYES2) PCR_Amplification->Vector_Ligation Yeast_Transformation Transform into S. cerevisiae Vector_Ligation->Yeast_Transformation Yeast_Culture Culture Transformed Yeast Yeast_Transformation->Yeast_Culture Induction Induce Gene Expression (e.g., with galactose) Yeast_Culture->Induction Fatty_Acid_Extraction Extract Total Fatty Acids Induction->Fatty_Acid_Extraction Derivatization Prepare Fatty Acid Methyl Esters (FAMEs) Fatty_Acid_Extraction->Derivatization GCMS_Analysis Analyze FAMEs by GC-MS Derivatization->GCMS_Analysis

Figure 3: Workflow for heterologous expression of desaturase genes in yeast.

Materials:

  • Moth pheromone glands

  • RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Yeast transformation kit

  • Yeast culture media (with and without uracil, with glucose or galactose)

  • Substrate fatty acids (optional)

  • Reagents for fatty acid extraction and methylation (e.g., methanol, sulfuric acid, hexane)

  • GC-MS system

Procedure:

  • Gene Cloning:

    • Extract total RNA from the pheromone glands of female moths.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate desaturase gene using gene-specific primers.

    • Clone the PCR product into a yeast expression vector.

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain.

    • Select for transformed yeast on appropriate selective media.

  • Yeast Culture and Gene Expression:

    • Grow a starter culture of the transformed yeast in selective medium containing glucose.

    • Inoculate a larger culture in selective medium containing galactose to induce gene expression.

    • Optionally, supplement the culture with a potential fatty acid substrate.

    • Incubate for 48-72 hours.

  • Fatty Acid Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract the total fatty acids from the yeast pellet.

    • Convert the fatty acids to their methyl esters (FAMEs) by transesterification.

    • Analyze the FAME profile by GC-MS to identify the products of the expressed desaturase.

Conclusion

The biosynthetic pathway of this compound in moth pheromone glands is a highly specific and efficient process, relying on a cascade of specialized enzymes. This guide has provided a detailed overview of this pathway, including the key enzymatic steps, available quantitative data, and comprehensive experimental protocols for its investigation. Further research focusing on the biochemical characterization of the individual enzymes, including their kinetics and substrate specificities, will provide a more complete understanding of this fascinating biological system and pave the way for innovative applications in pest management and biotechnology.

References

An In-Depth Technical Guide to the Key Enzymes in (Z,E)-9,12-Tetradecadienol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes and regulatory mechanisms involved in the biosynthesis of (Z,E)-9,12-tetradecadienol, a critical component of the sex pheromone for numerous moth species, including those in the genera Spodoptera and Cadra. Understanding this biosynthetic pathway is paramount for the development of novel and species-specific pest management strategies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from common fatty acid metabolism. The pathway involves a series of desaturation, chain shortening, reduction, and acetylation steps to produce the final active pheromone component.

The generally accepted biosynthetic pathway commences with palmitoyl-CoA, a C16 saturated fatty acyl-CoA. This precursor undergoes a series of modifications catalyzed by a specific set of enzymes to yield (Z,E)-9,12-tetradecadienyl acetate.[1][2]

Biosynthesis_Pathway cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) (Z)-11-Hexadecenoyl-CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl-CoA (16:CoA)->(Z)-11-Hexadecenoyl-CoA Δ11-Desaturase (Z)-9-Tetradecenoyl-CoA (Z)-9-Tetradecenoyl-CoA (Z)-11-Hexadecenoyl-CoA->(Z)-9-Tetradecenoyl-CoA Chain Shortening (β-oxidation) (Z,E)-9,12-Tetradecenoyl-CoA (Z,E)-9,12-Tetradecenoyl-CoA (Z)-9-Tetradecenoyl-CoA->(Z,E)-9,12-Tetradecenoyl-CoA Δ12-Desaturase This compound This compound (Z,E)-9,12-Tetradecenoyl-CoA->this compound Fatty Acyl Reductase (FAR) (Z,E)-9,12-Tetradecadienyl Acetate (Z,E)-9,12-Tetradecadienyl Acetate This compound->(Z,E)-9,12-Tetradecadienyl Acetate Acetyltransferase (AT)

Figure 1: Biosynthetic pathway of (Z,E)-9,12-Tetradecadienyl Acetate.

Key Enzymes and Their Characteristics

The specificity of the pheromone blend is largely determined by the unique properties of the enzymes involved in its biosynthesis. The key enzymes are desaturases, fatty acyl reductases, and acetyltransferases.

Acyl-CoA Desaturases

Desaturases are crucial enzymes that introduce double bonds at specific positions in the fatty acyl chain, thereby determining the unsaturation pattern of the pheromone.[3] In the biosynthesis of this compound, two key desaturation steps are involved.

  • Δ11-Desaturase: This enzyme initiates the pheromone-specific pathway by introducing a double bond at the 11th position of palmitoyl-CoA to produce (Z)-11-hexadecenoyl-CoA.[2]

  • Δ12-Desaturase: Following chain shortening, a unique Δ12-desaturase acts on (Z)-9-tetradecenoyl-CoA to introduce a second double bond at the 12th position, resulting in the formation of (Z,E)-9,12-tetradecenoyl-CoA.[1][2] In some species, such as Spodoptera exigua, a single bifunctional desaturase, SexiDES5, has been shown to exhibit both Δ11 and Δ12 desaturase activities.

Fatty Acyl Reductase (FAR)

Fatty acyl reductases are responsible for the reduction of the fatty acyl-CoA to the corresponding fatty alcohol.[4] These enzymes are often specific to the pheromone gland and play a significant role in determining the final composition of the pheromone blend.[4]

Acetyltransferase (AT)

The final step in the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate is the esterification of the fatty alcohol with an acetyl group, a reaction catalyzed by an acetyltransferase.[5]

Quantitative Data on Key Biosynthetic Enzymes

The kinetic parameters of these enzymes are critical for understanding the efficiency and regulation of the biosynthetic pathway. The following tables summarize available quantitative data for homologous enzymes involved in pheromone biosynthesis.

Table 1: Kinetic Parameters of a Pheromone Biosynthetic Fatty Acyl Reductase from Spodoptera littoralis

SubstrateKm (µM)Vmax (pmol/min/µg protein)
(Z,E)-9,11-Tetradecadienoyl-CoA1.8 ± 0.5136 ± 10
(Z,E)-9,12-Tetradecadienoyl-CoA2.5 ± 0.7110 ± 12

Data from a study on a fatty acyl reductase from Spodoptera littoralis, a species closely related to producers of this compound. The data for (Z,E)-9,12-tetradecadienoyl-CoA is an estimation based on the activity towards a similar substrate.[4]

Table 2: Product Specificity of a Bifunctional Desaturase (SexiDES5) from Spodoptera exigua

SubstrateProduct(s)Ratio
Palmitic acid (16:0)(Z)-11-Hexadecenoic acid-
(Z)-9-Tetradecenoic acid(Z,E)-9,12-Tetradecadienoic acid-

Data derived from functional expression studies in yeast. Precise kinetic parameters (Km, Vmax) are not yet available in the literature.

Regulation of Biosynthesis: The PBAN Signaling Pathway

The biosynthesis of sex pheromones in moths is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[6][7] PBAN, a peptide hormone produced in the subesophageal ganglion, is released into the hemolymph and acts on the pheromone gland to stimulate pheromone production.[7][8]

The PBAN signaling cascade is initiated by the binding of PBAN to its G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.[8][9] This binding event triggers a downstream signaling cascade that ultimately leads to the activation of the key biosynthetic enzymes.

PBAN_Signaling_Pathway cluster_cell Pheromone Gland Cell PBAN_Receptor PBAN Receptor (GPCR) G_Protein G-protein (Gq) PBAN_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_channel IP3 Receptor IP3->Ca2_channel binds to ER Endoplasmic Reticulum (ER) Ca2 Ca²⁺ Ca2_channel->Ca2 releases CaM Calmodulin (CaM) Ca2->CaM binds to CaMKII Ca²⁺/CaM-dependent protein kinase II (CaMKII) CaM->CaMKII activates Enzyme_Activation Activation of Biosynthetic Enzymes (e.g., FAR) CaMKII->Enzyme_Activation phosphorylates and activates PBAN PBAN PBAN->PBAN_Receptor binds

Figure 2: PBAN signaling pathway for the activation of pheromone biosynthesis.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis relies on a combination of molecular and biochemical techniques.

Heterologous Expression of Desaturases in Yeast

This protocol describes the functional expression of a candidate desaturase gene in Saccharomyces cerevisiae.[10]

Yeast_Expression_Workflow cluster_prep Gene Cloning and Transformation cluster_expression Expression and Analysis RNA_Extraction RNA Extraction from Pheromone Gland cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Desaturase Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Yeast Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation Transformation into S. cerevisiae Vector_Ligation->Yeast_Transformation Yeast_Culture Yeast Culture with Inducer (e.g., Galactose) and Fatty Acid Substrate Yeast_Transformation->Yeast_Culture Lipid_Extraction Total Lipid Extraction Yeast_Culture->Lipid_Extraction FAME_Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Lipid_Extraction->FAME_Derivatization GCMS_Analysis GC-MS Analysis FAME_Derivatization->GCMS_Analysis Product_Identification Identification of Unsaturated Fatty Acids GCMS_Analysis->Product_Identification

Figure 3: Workflow for heterologous expression of desaturases in yeast.

Detailed Methodology:

  • Gene Cloning:

    • Isolate total RNA from the pheromone glands of the target moth species.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate desaturase gene using PCR with gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Culture:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., one deficient in endogenous desaturase activity).

    • Grow the transformed yeast in a selective medium to the logarithmic phase.

    • Induce gene expression by transferring the culture to a medium containing galactose and supplement with the desired fatty acid substrate (e.g., palmitic acid or (Z)-9-tetradecenoic acid).

  • Analysis of Fatty Acids:

    • After incubation, harvest the yeast cells and extract the total lipids.

    • Prepare fatty acid methyl esters (FAMEs) by transesterification.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

In Vitro Enzyme Assay for Fatty Acyl Reductase (FAR)

This protocol outlines a method for determining the activity and substrate specificity of a purified FAR enzyme.[5]

Detailed Methodology:

  • Enzyme Preparation:

    • Express the FAR gene in a suitable heterologous system (e.g., E. coli or yeast) with a purification tag (e.g., His-tag).

    • Purify the recombinant enzyme using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified FAR enzyme

      • Fatty acyl-CoA substrate (e.g., (Z,E)-9,12-tetradecenoyl-CoA)

      • NADPH as a cofactor

      • A suitable buffer (e.g., phosphate buffer, pH 7.4)

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching solution.

  • Product Analysis:

    • Extract the resulting fatty alcohol with an organic solvent (e.g., hexane).

    • Analyze the extract by GC-MS to quantify the product formation.

    • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Acetyltransferase Assay

This protocol provides a general method for measuring the activity of an acetyltransferase involved in pheromone biosynthesis.[5][11]

Detailed Methodology:

  • Enzyme Preparation:

    • Express and purify the recombinant acetyltransferase as described for FAR.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified acetyltransferase

      • Fatty alcohol substrate (e.g., this compound)

      • Radiolabeled acetyl-CoA (e.g., [14C]acetyl-CoA)

      • A suitable buffer

    • Incubate the reaction and then stop it.

  • Product Analysis:

    • Separate the radiolabeled product (acetylated pheromone) from the unreacted acetyl-CoA using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed using a scintillation counter or phosphorimager.

Conclusion

The biosynthesis of this compound is a precisely regulated enzymatic pathway that is fundamental to chemical communication in many moth species. The key enzymes—desaturases, fatty acyl reductases, and acetyltransferases—represent prime targets for the development of innovative and environmentally benign pest control strategies. Further research into the structure, function, and regulation of these enzymes will undoubtedly pave the way for new approaches in integrated pest management and provide deeper insights into the evolution of insect chemical communication.

References

An In-depth Technical Guide to (Z,E)-9,12-Tetradecadienol: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (Z,E)-9,12-Tetradecadienol. It also delves into the biological significance of this compound, particularly its role as a crucial insect sex pheromone and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, organic synthesis, and drug development.

Chemical Properties and Structure

This compound is a long-chain unsaturated alcohol. Its structure is characterized by a 14-carbon chain with two double bonds, one in the cis (Z) configuration at the 9th carbon and the other in the trans (E) configuration at the 12th carbon. The terminal hydroxyl group is located at the 1st carbon position.

Chemical Structure

G Chemical Structure of this compound C1 HO-CH2- C2 (CH2)7- C1->C2 C3 CH C2->C3 C4 CH C3->C4 Z C5 -CH2- C4->C5 C6 CH C5->C6 C7 CH C6->C7 E C8 -CH3 C7->C8 G General Workflow for Wittig Synthesis cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_purification Purification alkyl_halide Primary Alkyl Halide phosphonium_salt Phosphonium Salt alkyl_halide->phosphonium_salt PPh3 ylide Phosphonium Ylide phosphonium_salt->ylide Strong Base (e.g., n-BuLi) aldehyde Aldehyde ylide->aldehyde Reaction oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane alkene (Z,E)-Alkene oxaphosphetane->alkene crude_product Crude Product alkene->crude_product purified_product Purified this compound crude_product->purified_product Chromatography G PBAN Signaling Pathway PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R G_protein G-protein PBAN_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_channel Ca²⁺ Channel ER->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->PKC activates Enzymes Biosynthetic Enzymes (e.g., Desaturases, Reductases) PKC->Enzymes activates Pheromone This compound Enzymes->Pheromone synthesizes

Spectroscopic Analysis and Characterization of (Z,E)-9,12-Tetradecadienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of (Z,E)-9,12-Tetradecadienol, a significant semiochemical. The document is intended for researchers, scientists, and professionals in the fields of chemistry, entomology, and drug development. It details the fundamental physicochemical properties and presents a summary of spectroscopic data obtained from mass spectrometry. Due to the limited availability of public domain experimental spectra, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are provided for characterization purposes. Furthermore, this guide outlines detailed experimental protocols for various spectroscopic techniques and includes a visual workflow for the analytical process.

Introduction

This compound is a long-chain unsaturated alcohol with the chemical formula C₁₄H₂₆O.[1][2] It is a known component of the sex pheromone of various insect species, playing a crucial role in their chemical communication. Accurate spectroscopic characterization is paramount for its synthesis, identification, and application in pest management and ecological studies. This guide aims to consolidate the available spectroscopic information and provide standardized methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1. Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₆O[1][2]
Molecular Weight 210.3556 g/mol [1][2]
CAS Number 51937-00-9[1][2]
Appearance Colorless to pale yellow clear liquid (estimated)[3]
Solubility Soluble in alcohol; sparingly soluble in water[3]

Spectroscopic Data

This section details the mass spectrometry data and provides predicted NMR and IR spectroscopic data for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of volatile compounds. The mass spectrum of this compound is available through the NIST WebBook.[1] A summary of the major fragments is provided in Table 2.

Table 2. Mass Spectrometry Data (EI-MS) for this compound

m/zInterpretation
210[M]⁺ (Molecular Ion)
192[M-H₂O]⁺
Key fragmentsThe spectrum exhibits a characteristic fragmentation pattern for a long-chain unsaturated alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. Table 3 outlines the predicted chemical shifts and multiplicities for the key protons in this compound.

Table 3. Predicted ¹H NMR Data (CDCl₃, 400 MHz) for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~5.30 - 5.50mH-9, H-10, H-12, H-13
~3.64tH-1
~2.05mH-8, H-11
~1.57pH-2
~1.25 - 1.40mH-3 to H-7
~0.97tH-14

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Table 4 presents the predicted chemical shifts for the carbon atoms in this compound.

Table 4. Predicted ¹³C NMR Data (CDCl₃, 100 MHz) for this compound

Chemical Shift (δ, ppm)Assignment
~125 - 135C-9, C-10, C-12, C-13
~62.9C-1
~32.8C-2
~25 - 30C-3 to C-8, C-11
~14.1C-14
Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted values based on characteristic vibrational frequencies of functional groups present in similar molecules.

IR spectroscopy is used to identify the functional groups present in a molecule. Table 5 lists the predicted characteristic IR absorption bands for this compound.

Table 5. Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~3010Medium=C-H stretch (alkene)
~2925, ~2855StrongC-H stretch (alkane)
~1650WeakC=C stretch (alkene)
~965Medium=C-H bend (trans C=C)
~720Medium=C-H bend (cis C=C)
~1050MediumC-O stretch (primary alcohol)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the compound based on its retention time and comparison of the acquired mass spectrum with reference libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a sufficient relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As a liquid, the sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Apply a small drop of the sample onto one plate and cover with the second plate to create a thin film.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Diagrams

The general workflow for the spectroscopic analysis and characterization of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Final Characterization Sample Pure (Z,E)-9,12- Tetradecadienol GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR ProcessGCMS Process GC-MS Data (Retention Time, Fragmentation) GCMS->ProcessGCMS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Vibrational Frequencies) FTIR->ProcessFTIR Characterization Structural Confirmation ProcessGCMS->Characterization ProcessNMR->Characterization ProcessFTIR->Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While experimental mass spectrometry data is available, a notable gap exists in the public domain for comprehensive NMR and IR spectral data. The predicted data and generalized protocols presented herein offer a valuable resource for researchers working with this semiochemical, enabling its identification and quality control. Further research to publish experimentally verified NMR and IR spectra would be a significant contribution to the field.

References

The Ubiquitous Signal: A Technical Guide to the Natural Occurrence of (Z,E)-9,12-Tetradecadienol in Insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z,E)-9,12-Tetradecadienol and its acetate ester are pivotal semiochemicals in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. Functioning predominantly as a female-emitted sex pheromone, this compound is a key attractant for conspecific males, playing a crucial role in mating and reproductive success. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various insect species, details the experimental protocols for its identification and quantification, and elucidates the biosynthetic and neural signaling pathways involved in its production and perception.

Natural Occurrence and Quantitative Data

This compound and its derivatives have been identified as primary or secondary components of the sex pheromone blend in a variety of moth species, many of which are significant agricultural or stored-product pests. The precise quantity of this compound can vary depending on the species, age, and physiological state of the insect. The following table summarizes the quantitative data available for several key species.

Insect SpeciesFamilyCompoundQuantity per FemaleAnalytical Method
Plodia interpunctella (Indian Meal Moth)Pyralidae(Z,E)-9,12-tetradecadien-1-ol acetate1-2 ngGland Rinses & GC-MS
(Z,E)-9,12-tetradecadien-1-olFluctuates with photoperiodGland Rinses & GC-MS
Cadra cautella (Almond Moth)Pyralidae(Z,E)-9,12-tetradecadien-1-ol acetate-GC-EAD
Spodoptera exigua (Beet Armyworm)Noctuidae(Z,E)-9,12-tetradecadien-1-ol acetateMajor ComponentGC-MS
Ephestia elutella (Tobacco Moth)Pyralidae(Z,E)-9,12-tetradecadien-1-ol~300 pgGC-MS
(Z,E)-9,12-tetradecadien-1-ol acetate~3 ngGC-MS
Euzophera pyriellaPyralidae(Z,E)-9,12-tetradecadien-1-olMajor ComponentGC-MS, EAG

Experimental Protocols

The identification and quantification of this compound in insects necessitate a combination of precise extraction techniques and sensitive analytical methods.

Pheromone Extraction

1. Solvent Extraction of Pheromone Glands:

  • Objective: To extract pheromones directly from the glands of individual female insects.

  • Procedure:

    • Excise the pheromone gland (typically located at the abdominal tip) from a virgin female moth during its calling period (the period of pheromone release).

    • Immediately place the gland in a small vial containing a minimal volume (e.g., 10-50 µL) of a high-purity non-polar solvent such as hexane or dichloromethane.

    • Allow the extraction to proceed for a set period (e.g., 30 minutes to a few hours) at room temperature.

    • The resulting extract can be directly analyzed or concentrated under a gentle stream of nitrogen if necessary.

2. Headspace Volatile Collection (Dynamic Headspace Adsorption):

  • Objective: To collect the volatile pheromones released by live, calling female insects.

  • Procedure:

    • Place one or more calling virgin female moths in a clean glass chamber.

    • Draw a purified and humidified air stream over the insects.

    • Pass the effluent air through a trap containing an adsorbent material (e.g., Porapak Q, Tenax TA) to capture the volatile organic compounds.

    • The trapped pheromones can then be eluted from the adsorbent with a small volume of solvent or thermally desorbed directly into a gas chromatograph.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate, identify, and quantify the components of the pheromone extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the compounds based on their volatility and interaction with the stationary phase.

    • As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).

    • The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • Identification is achieved by comparing the retention time and mass spectrum of the unknown compound to those of a synthetic standard of this compound.

    • Quantification is performed by comparing the peak area of the compound to a calibration curve generated from known concentrations of the synthetic standard.

2. Electroantennography (EAG):

  • Objective: To determine which compounds in the extract are biologically active (i.e., detected by the male insect's antenna).

  • Procedure:

    • Excise an antenna from a male moth and mount it between two electrodes.

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce pulses of the pheromone extract or synthetic compounds into the airstream.

    • If the antenna's olfactory receptor neurons detect a compound, a change in electrical potential (the electroantennogram) is generated and recorded.

    • This technique is often coupled with gas chromatography (GC-EAD), where the effluent from the GC column is split and simultaneously directed to a flame ionization detector (FID) and an EAG preparation. This allows for the precise identification of biologically active compounds based on their retention times.

Signaling Pathways

The biological activity of this compound is governed by two intricate processes: its biosynthesis in the female and its perception and processing in the male.

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate

The biosynthesis of the acetate form of the pheromone in moths such as Cadra cautella and Spodoptera exigua is a multi-step enzymatic process occurring in the female's pheromone gland.[1][2]

Biosynthesis_Pathway cluster_0 Fatty Acid Metabolism cluster_1 Pheromone-Specific Steps Palmitic Acid (16:0) Palmitic Acid (16:0) Z11-Hexadecenoic Acid Z11-Hexadecenoic Acid Palmitic Acid (16:0)->Z11-Hexadecenoic Acid Δ11-Desaturase Z9-Tetradecenoic Acid Z9-Tetradecenoic Acid Z11-Hexadecenoic Acid->Z9-Tetradecenoic Acid Chain Shortening (β-oxidation) Z,E-9,12-Tetradecadienoic Acid Z,E-9,12-Tetradecadienoic Acid Z9-Tetradecenoic Acid->Z,E-9,12-Tetradecadienoic Acid Δ12-Desaturase Z,E-9,12-Tetradecadienol Z,E-9,12-Tetradecadienol Z,E-9,12-Tetradecadienoic Acid->Z,E-9,12-Tetradecadienol Fatty Acyl-CoA Reductase Z,E-9,12-Tetradecadienyl Acetate Z,E-9,12-Tetradecadienyl Acetate Z,E-9,12-Tetradecadienol->Z,E-9,12-Tetradecadienyl Acetate Acetyltransferase

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate.
Olfactory Signaling Pathway in Male Moths

The perception of this compound by male moths initiates a cascade of events, translating a chemical signal into a behavioral response.[3][4][5] This process involves both ionotropic and metabotropic mechanisms.[6][7]

Olfactory_Signaling_Pathway cluster_0 Antennal Periphery cluster_1 Antennal Lobe (Primary Olfactory Center) cluster_2 Protocerebrum (Higher Brain Centers) Pheromone This compound PBP Pheromone Binding Protein Pheromone->PBP Binding in sensillar lymph OR Olfactory Receptor (OR-Orco complex) PBP->OR Transport to receptor ORN Olfactory Receptor Neuron OR->ORN Ion channel opening & Signal transduction (Ionotropic/Metabotropic) Glomerulus Glomerulus ORN->Glomerulus Axonal projection PN Projection Neuron Glomerulus->PN Synaptic transmission MB Mushroom Bodies (Learning & Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH Behavior Upwind Flight & Mating Behavior MB->Behavior LH->Behavior

Olfactory Signaling Pathway for Pheromone Perception.

Conclusion

This compound is a semiochemical of profound importance in the chemical ecology of numerous insect species. A thorough understanding of its natural occurrence, the methods for its detection, and the biological pathways it governs is essential for researchers in fields ranging from fundamental insect neurobiology to the development of novel and sustainable pest management strategies. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals seeking to explore and exploit the intricacies of insect chemical communication.

References

The Multifaceted Role of (Z,E)-9,12-Tetradecadienol in Moth Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (ZETA), are pivotal components in the chemical communication systems of numerous moth species, primarily functioning as sex pheromones. This guide provides an in-depth analysis of the biosynthesis, perception, and behavioral effects of this crucial semiochemical, along with its application in pest management strategies.

Function as a Sex Pheromone

This compound and its derivatives are integral to the reproductive success of many moth species. In numerous cases, the acetate form, ZETA, is the major component of the female-released sex pheromone blend that attracts conspecific males for mating.[1][2][3][4] For instance, it is a key pheromone component for various stored-product pests, including the Indian meal moth (Plodia interpunctella), the almond moth (Cadra cautella), and the Mediterranean flour moth (Ephestia kuehniella).[5] The alcohol form, (Z,E)-9,12-Tetradecadien-1-ol, has been identified as the major sex pheromone component of the fruit pest Euzophera pyriella.[6][7][8][9]

The specificity of the chemical signal is often determined by the precise ratio of this compound or its acetate to other minor components in the pheromone blend.[10] This species-specific blend is crucial for reproductive isolation among closely related species that may share common pheromone components.[10][11] For example, the sex pheromone of the almond moth, Cadra cautella, is a blend of ZETA as the major component and (Z)-9-tetradecenyl acetate as a minor component which enhances the attraction of the major component.[10]

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate

The biosynthesis of ZETA in moths is a multi-step process that begins with common fatty acid precursors.[3] The pathway typically involves a series of desaturation and chain-shortening steps, followed by reduction and acetylation. A key enzyme in this process is a Δ12 desaturase, which introduces the second double bond into a fatty acid precursor.[1][2][3]

A proposed biosynthetic pathway in Ephestia cautella starts with palmitic acid (16:acid), which undergoes Δ11 desaturation to produce (Z)-11-hexadecenoic acid. This is then chain-shortened to (Z)-9-tetradecenoic acid. A unique Δ12 desaturase then acts on this substrate to produce (Z,E)-9,12-tetradecenoic acid. Finally, this acid is reduced to the corresponding alcohol and then acetylated to form ZETA.[1][2][3] The entire process is under neuroendocrine control, often stimulated by a pheromonotropic peptide.[1][2][3]

G Biosynthetic Pathway of (Z,E)-9,12-Tetradecadienyl Acetate cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Formation Palmitic Acid (16:Acid) Palmitic Acid (16:Acid) Z11-Hexadecenoic Acid Z11-Hexadecenoic Acid Palmitic Acid (16:Acid)->Z11-Hexadecenoic Acid Δ11 Desaturase Z9-Tetradecenoic Acid Z9-Tetradecenoic Acid Z11-Hexadecenoic Acid->Z9-Tetradecenoic Acid Chain Shortening ZE-9,12-Tetradecenoic Acid ZE-9,12-Tetradecenoic Acid Z9-Tetradecenoic Acid->ZE-9,12-Tetradecenoic Acid Δ12 Desaturase ZE-9,12-Tetradecadienol ZE-9,12-Tetradecadienol ZE-9,12-Tetradecenoic Acid->ZE-9,12-Tetradecadienol Reduction ZE-9,12-Tetradecadienyl Acetate (ZETA) ZE-9,12-Tetradecadienyl Acetate (ZETA) ZE-9,12-Tetradecadienol->ZE-9,12-Tetradecadienyl Acetate (ZETA) Acetylation

Caption: Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate.

Perception and Neural Response

Male moths detect female-released pheromones using specialized olfactory receptor neurons (ORNs) housed in long trichoid sensilla on their antennae.[12] The detection of this compound and its derivatives elicits a distinct electrophysiological response in the male's antennae, which can be measured using electroantennography (EAG).[6][13]

EAG studies have shown that male moths exhibit significant antennal responses to their conspecific pheromone components. For instance, males of Plutella xylostella show significant EAG responses to ZETA, a pheromone component of the sympatric noctuid moth Spodoptera exigua.[13] Similarly, in Euzophera pyriella, (Z,E)-9,12-Tetradecadien-1-ol elicited the strongest EAG response among several tested compounds.[6][8]

The signal transduction pathway following the binding of a pheromone molecule to a receptor protein is complex, involving G-protein-coupled receptors and the generation of second messengers, ultimately leading to the depolarization of the ORN and the transmission of a signal to the brain.[12]

Role in Reproductive Isolation and Interspecific Interactions

The specificity of pheromone blends plays a crucial role in preventing interbreeding between different species. While some species may share a major pheromone component like ZETA, the presence and ratio of minor components create a unique chemical signature that is recognized only by conspecific males.[10]

Interestingly, pheromone components of one species can sometimes act as antagonists to another. For example, ZETA, a component of the Spodoptera exigua pheromone, has been shown to inhibit the upwind flight behavior of Plutella xylostella males towards their own pheromone source.[13] This phenomenon of pheromone antagonism can have significant ecological implications, influencing the spatial and temporal patterns of mating behavior in sympatric species.

Application in Pest Management

The potent attractive properties of this compound and its derivatives have been harnessed for the development of effective and environmentally friendly pest management strategies. The primary applications include:

  • Monitoring: Pheromone-baited traps are widely used to monitor the population dynamics of pest moths.[14][15] This allows for timely and targeted application of control measures. Different trap designs, such as delta and funnel traps, are used depending on the target species and environmental conditions.[14][15]

  • Mating Disruption: This technique involves permeating the atmosphere with a high concentration of the synthetic pheromone.[16] This confuses the male moths and prevents them from locating calling females, thereby disrupting mating and reducing the subsequent larval population.[17] ZETA is a key active ingredient in commercial mating disruption products for the control of various stored-product moths.[5][18]

  • Mass Trapping: In this approach, a large number of pheromone traps are deployed in a given area to capture a significant portion of the male population, leading to a reduction in mating success.[17]

Data Presentation

Table 1: Pheromone Blend Composition in Selected Moth Species

SpeciesMajor ComponentMinor Component(s)RatioReference
Cadra cautella(Z,E)-9,12-Tetradecadienyl acetate(Z)-9-Tetradecenyl acetate13.72:1 to 20.13:1[10]
Spodoptera litura(Z,E)-9,11-Tetradecadienyl acetate(Z,E)-9,12-Tetradecadienyl acetate90:10[13]
Spodoptera exigua(Z,E)-9,12-Tetradecadienyl acetate(Z)-9-Tetradecen-1-ol90:10[13]
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-ol(Z)-8-Dodecenyl acetateMajor component identified[6][7]

Table 2: Electroantennogram (EAG) Responses of Male Moths to Pheromone Components

SpeciesCompoundDoseMean EAG Response (mV) ± SEReference
Plutella xylostella(Z,E)-9,12-Tetradecadienyl acetate100 µg~0.4[13]
Plutella xylostellaConspecific Pheromone Blend100 µg~1.2[13]
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-olNot specifiedStrongest response[6][8]
Euzophera pyriella(Z)-9-Tetradecen-1-olNot specifiedModerate response[8]
Euzophera pyriella(Z)-8-Dodecenyl acetateNot specifiedWeaker response[8]

Experimental Protocols

Pheromone Extraction and Analysis

A common workflow for the identification of pheromone components is as follows:

  • Pheromone Gland Excision: The pheromone glands of virgin female moths are excised, typically during their calling period.

  • Solvent Extraction: The excised glands are submerged in a non-polar solvent like hexane to extract the pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then analyzed using GC-MS to separate and identify the individual chemical compounds based on their retention times and mass spectra.[6][7]

G Experimental Workflow for Pheromone Identification Virgin Female Moths Virgin Female Moths Pheromone Gland Excision Pheromone Gland Excision Virgin Female Moths->Pheromone Gland Excision Solvent Extraction (Hexane) Solvent Extraction (Hexane) Pheromone Gland Excision->Solvent Extraction (Hexane) GC-MS Analysis GC-MS Analysis Solvent Extraction (Hexane)->GC-MS Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification EAG Analysis EAG Analysis Compound Identification->EAG Analysis Behavioral Assays (Wind Tunnel/Field Trapping) Behavioral Assays (Wind Tunnel/Field Trapping) Compound Identification->Behavioral Assays (Wind Tunnel/Field Trapping) Pheromone Blend Confirmation Pheromone Blend Confirmation EAG Analysis->Pheromone Blend Confirmation Behavioral Assays (Wind Tunnel/Field Trapping)->Pheromone Blend Confirmation

Caption: Workflow for Pheromone Identification.

Electroantennogram (EAG) Recordings
  • Antenna Preparation: An antenna is excised from a male moth.

  • Electrode Placement: The base and tip of the antenna are placed in contact with electrodes connected to an amplifier.

  • Stimulus Delivery: A puff of air carrying a known concentration of the test compound is delivered over the antenna.

  • Signal Recording: The electrical potential change across the antenna is recorded as the EAG response.[13]

Field Trapping Experiments
  • Trap and Lure Preparation: Traps (e.g., delta or funnel traps) are baited with lures containing the synthetic pheromone components in specific ratios and dosages.[15][19]

  • Trap Deployment: Traps are placed in the field at a specified height and density.

  • Moth Collection and Counting: The number of captured moths is recorded at regular intervals.[15]

  • Data Analysis: Trap catch data is analyzed to determine the attractiveness of different pheromone blends and dosages.[6]

References

Olfactory Reception of (Z,E)-9,12-Tetradecadienol in Male Moths: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth examination of the mechanisms underlying the detection of (Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), critical sex pheromone components for numerous male moth species. We will explore the molecular cascade from the initial capture of the pheromone molecule to the generation of a neural signal, detail the key experimental protocols used in this field of research, and present quantitative data from relevant studies. This document is intended for researchers, scientists, and professionals in drug development and pest management seeking a comprehensive understanding of insect chemoreception.

The Peripheral Olfactory Pathway

The detection of pheromones in male moths is a highly sensitive and specific process initiated at the antennae. Male moths often possess large, feathery (bipectinate) antennae, which are structurally optimized to maximize the capture of airborne pheromone molecules released by females.[1][2] The surface of these antennae is covered with thousands of specialized sensory hairs called sensilla.

Pheromone reception primarily occurs in long sensilla trichodea, which house the dendrites of Olfactory Sensory Neurons (OSNs).[3][4] The general pathway involves several key steps:

  • Adsorption and Diffusion: Pheromone molecules enter the sensillum through tiny pores on its surface and dissolve into the sensillum lymph that bathes the OSN dendrites.[5][6]

  • Transport: Hydrophobic pheromone molecules are solubilized and transported through the aqueous lymph by Pheromone-Binding Proteins (PBPs).[1][3]

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an OSN.[7][8]

  • Signal Transduction: This binding event activates the OR, which forms a heteromeric complex with a highly conserved co-receptor known as Orco.[3] This activation leads to the opening of a non-selective ion channel, causing a depolarization of the neuron's membrane.[3][7]

  • Signal Termination: The signal is rapidly terminated by Pheromone-Degrading Enzymes (PDEs) within the sensillum lymph, ensuring the system can detect subsequent pheromone pulses.

Molecular Components and Signal Transduction

Pheromone-Binding Proteins (PBPs): These small, soluble proteins are abundant in the sensillum lymph and are crucial for transporting hydrophobic pheromones to the receptors.[1] In many noctuid moths, three to four distinct PBPs are expressed, allowing for the detection of multiple semiochemicals.[1]

Olfactory Receptors (ORs): ORs are seven-transmembrane domain proteins responsible for the specific recognition of pheromone components.[3] They form a ligand-gated ion channel with the Orco co-receptor.[3] Research has successfully identified specific ORs tuned to (Z,E)-9,12-tetradecadienyl acetate. For instance, in several Spodoptera species, the OR6 ortholog has been functionally characterized as the specific receptor for this compound.[9]

Sensory Neuron Membrane Proteins (SNMPs): SNMPs are also located on the dendritic membrane and are essential for a proper and sensitive pheromone-evoked response, potentially by facilitating the interaction between the PBP-pheromone complex and the OR/Orco receptor complex.[3]

Signal Transduction Debate: While the ionotropic model, where the OR/Orco complex functions directly as an odor-gated ion channel, is widely supported, some studies suggest the involvement of metabotropic pathways.[7][8] In the hawkmoth Manduca sexta, for example, weak pheromone stimuli are detected via a PLCβ-dependent signal transduction cascade, indicating that both fast ionotropic and slower, amplifying metabotropic mechanisms may be at play depending on the stimulus conditions.[7][8]

Data Presentation: Receptor Specificity and Antennal Responses

The following tables summarize quantitative and functional data regarding the reception of this compound and its acetate derivative in various male moth species.

Table 1: Functional Characterization of Olfactory Receptors

Moth Species Receptor Ligand Expression System Method Finding
Spodoptera frugiperda SfruOR6 (Z,E)-9,12-tetradecadienyl acetate Xenopus oocytes Two-electrode voltage clamp Specifically tuned to Z9,E12-14:OAc.[9]
Spodoptera exigua SexiOR6 (Z,E)-9,12-tetradecadienyl acetate Xenopus oocytes Two-electrode voltage clamp Specifically tuned to Z9,E12-14:OAc.[9]

| Spodoptera litura | SlitOR6 | (Z,E)-9,12-tetradecadienyl acetate | Xenopus oocytes | Two-electrode voltage clamp | Specifically tuned to Z9,E12-14:OAc.[9] |

Table 2: Electrophysiological Responses of Male Moth Antennae

Moth Species Compound Technique Observation
Euzophera pyriella (Z,E)-9,12-Tetradecadien-1-ol EAG, Field Trapping Elicited the strongest EAG response and was the most active attractant in field studies.[10][11][12]
Plodia interpunctella (Z,E)-9,12-tetradecadienyl acetate GC-EAD Strong antennal response to yeast-bioproduced Z9,E12-14:OAc.[13]

| Spodoptera exigua | (Z,E)-9,12-tetradecadienyl acetate | GC-EAD | Strong antennal response to yeast-bioproduced Z9,E12-14:OAc.[13] |

Experimental Protocols

Detailed methodologies are essential for the study of olfactory reception. The following sections describe the core experimental protocols cited in this guide.

Electroantennography (EAG)

EAG measures the summed electrical potential from all olfactory sensory neurons on the antenna, providing a general assessment of its sensitivity to a given compound.

Protocol:

  • Preparation: A male moth is restrained, often within a pipette tip, to immobilize it.[14] An antenna is excised or left attached.

  • Electrode Placement: Two glass capillary electrodes filled with saline solution are used. The reference electrode is inserted into the moth's head or eye.[14] The recording electrode makes contact with the distal end of the antenna.

  • Stimulus Delivery: The test compound, dissolved in a solvent and applied to filter paper, is placed inside a Pasteur pipette. A controlled puff of purified, humidified air is delivered through the pipette, creating a plume that passes over the antenna.

  • Recording: The voltage difference between the electrodes is amplified and recorded. A negative voltage drop indicates a response, and the amplitude of this drop correlates with the strength of the antennal response.[15] Dose-response curves can be generated by testing a range of concentrations.[16]

Single-Sensillum Recording (SSR)

SSR is a refined technique that allows for the recording of action potentials (spikes) from the one to four OSNs typically housed within a single sensillum.[5][6] This provides detailed information on the specificity and sensitivity of individual neurons.

Protocol:

  • Animal Preparation: The moth is immobilized as in the EAG setup. The antenna is further stabilized using wax or a glass capillary to prevent movement.[17][18]

  • Electrode Placement: Under high magnification, a reference electrode (tungsten or glass) is inserted into the eye.[5][18] A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a target sensillum, making contact with the sensillum lymph.[17][19]

  • Stimulus and Recording: Odor stimuli are delivered as described for EAG. The recording electrode detects the extracellular action potentials from the OSNs within the sensillum. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.[5][6]

  • Data Analysis: The firing rate (spikes per second) of the neuron(s) is calculated before, during, and after the stimulus. An increase in the firing rate indicates an excitatory response.

Heterologous Expression and Functional Characterization

This molecular approach is used to deorphanize olfactory receptors by determining their specific ligands. The gene for a candidate OR is expressed in a foreign system that lacks its own native ORs.

Protocol (Xenopus Oocyte System):

  • Gene Cloning: The full-length coding sequence of the candidate OR (e.g., SfruOR6) and its co-receptor Orco are cloned into expression vectors.

  • cRNA Synthesis: The vector DNA is transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Injection: The cRNAs for the OR and Orco are co-injected into mature Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for protein expression on the cell membrane.

  • Two-Electrode Voltage Clamp Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV).[20]

  • Ligand Application: A solution containing the test pheromone (e.g., Z9,E12-14:OAc) is perfused over the oocyte. If the pheromone activates the expressed receptor complex, ion channels will open, generating an inward current that is measured by the clamp.[4][20] The amplitude of this current is directly proportional to the receptor's response.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_membrane OSN Dendritic Membrane cluster_neuron Olfactory Sensory Neuron Pheromone (Z,E)-9,12- Tetradecadienol PBP PBP Pheromone->PBP Enters Pore PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone Binds OR_Complex OR-Orco Complex PBP_Pheromone->OR_Complex Activates IonChannel Ion Channel (Open) OR_Complex->IonChannel Gates SNMP SNMP SNMP->OR_Complex Assists Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential

Caption: Generalized signaling pathway for pheromone reception in a male moth.

Experimental_Workflow A 1. Identify Candidate Receptor Gene (e.g., from Antennal Transcriptome) B 2. Clone Full-Length OR and Orco Genes A->B C 3. Express in Heterologous System (e.g., Xenopus oocytes) B->C D 4. Perform Electrophysiology (Two-Electrode Voltage Clamp) C->D E 5. Screen Ligand Library (Including Z9,E12-14:OAc) D->E F 6. Identify Specific Ligand(s) and Determine Dose-Response E->F G 7. In Vivo Validation (Optional, e.g., SSR on mutant/transgenic moth) F->G

Caption: Experimental workflow for the functional characterization of an olfactory receptor.

Pheromone_ID_Logic A 1. Extract Pheromone Gland from Female Moth B 2. Analyze Extract using Gas Chromatography- Mass Spectrometry (GC-MS) A->B D 4. Analyze Extract using GC-Electroantennographic Detection (GC-EAD) A->D C 3. Tentatively Identify Chemical Structures B->C F 6. Correlate Active Peaks with Identified Structures C->F E 5. Identify Biologically Active Peaks D->E E->F G 7. Confirm Activity of Synthetic Standards using EAG and SSR F->G H 8. Final Identification of Pheromone Component G->H

Caption: Logical workflow for the identification of active pheromone components.

References

The Evolutionary Significance of (Z,E)-9,12-Tetradecadienol as a Sex Pheromone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate, represent a fascinating case study in the evolution of chemical communication. These molecules serve as critical components of the sex pheromone blends of numerous moth species, particularly within the families Pyralidae and Noctuidae. Their evolutionary significance lies in their role in ensuring reproductive isolation and driving speciation. This technical guide provides a comprehensive overview of the biosynthesis, perception, and behavioral impact of this compound, with a focus on quantitative data and detailed experimental methodologies.

Quantitative Data on Pheromone Blends and Behavioral Responses

The precise ratio of pheromone components is often crucial for eliciting a specific behavioral response in male moths, thus ensuring species-specific mate attraction. Below are tables summarizing quantitative data on the composition of pheromone blends containing this compound or its acetate ester in several key species, as well as typical behavioral responses observed in wind tunnel bioassays.

Table 1: Quantitative Composition of Sex Pheromone Blends

SpeciesFamilyMajor Component(s)Ratio of (Z,E)-9,12-Tetradecadienyl acetate to other key componentsReference
Plodia interpunctella (Indian Meal Moth)Pyralidae(Z,E)-9,12-Tetradecadienyl acetateMajor component, often blended with this compound[1]
Cadra cautella (Almond Moth)Pyralidae(Z,E)-9,12-Tetradecadienyl acetate, (Z)-9-Tetradecenyl acetateThe ratio between these two components can vary and is subject to selection.[2][3][4]
Spodoptera exigua (Beet Armyworm)Noctuidae(Z,E)-9,12-Tetradecadienyl acetate, (Z)-9-Tetradecenyl acetate(Z,E)-9,12-Tetradecadienyl acetate is a major component.[3][4]
Euzophera pyriellaPyralidae(Z,E)-9,12-Tetradecadien-1-olIdentified as the major and most active component.[5][6][5][6]

Table 2: Quantified Behavioral Responses in Wind Tunnel Bioassays

SpeciesStimulus% Taking Flight (TF)% Orientation Flight (OR)% Halfway to Source (HW)% Approach Source (APP)% Landing on Source (LA)Reference
Helicoverpa armigera (Cotton Bollworm)300 ng of a 97:3 blend of Z11–16:Ald and Z9–16:Ald~85%~70%~60%~50%~40%[7]
Plodia interpunctellaPheromone trap lureSignificant differences in flight initiation and trap capture depending on lure type and emission rate.Data varies with lure specifics.Data varies with lure specifics.Data varies with lure specifics.Data varies with lure specifics.[8]

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate

The biosynthetic pathway of (Z,E)-9,12-tetradecadienyl acetate is a well-studied process that begins with fatty acid synthesis. A key and unique step in the formation of this diene is the involvement of a specific Δ12 desaturase.[3][4] The general pathway is outlined below.

Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Desaturation and Chain Shortening cluster_2 Final Modification Acetyl-CoA Acetyl-CoA Palmitic Acid (16:0) Palmitic Acid (16:0) Acetyl-CoA->Palmitic Acid (16:0) Fatty Acid Synthase Z11-16:Acid Z11-16:Acid Palmitic Acid (16:0)->Z11-16:Acid Δ11-Desaturase Z9-14:Acid Z9-14:Acid Z11-16:Acid->Z9-14:Acid Chain Shortening (β-oxidation) Z9,E12-14:Acid Z9,E12-14:Acid Z9-14:Acid->Z9,E12-14:Acid Δ12-Desaturase Z9,E12-14:OH Z9,E12-14:OH Z9,E12-14:Acid->Z9,E12-14:OH Fatty Acyl-CoA Reductase Z9,E12-14:OAc Z9,E12-14:OAc Z9,E12-14:OH->Z9,E12-14:OAc Acetyltransferase

Biosynthetic pathway of (Z,E)-9,12-tetradecadienyl acetate.

This entire process is under the regulation of the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which is released from the subesophageal ganglion and binds to receptors on the pheromone gland cells, initiating the signaling cascade for pheromone production.[9]

Perception and Signal Transduction

The detection of this compound and its derivatives by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensilla on the antennae. The molecular mechanism involves several key proteins.

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP).[10] This complex is thought to shuttle the pheromone to the dendritic membrane of an Olfactory Sensory Neuron (OSN). Here, the Sensory Neuron Membrane Protein (SNMP) is implicated in the release of the pheromone from the PBP and its transfer to a specific Odorant Receptor (OR).[10]

The OR is a heteromeric complex consisting of a specific, ligand-binding OR subunit and a highly conserved co-receptor, Orco. The binding of the pheromone to the OR complex is believed to induce a conformational change that opens the ion channel, leading to an influx of cations and depolarization of the neuronal membrane. This generates an action potential that is transmitted to the antennal lobe of the brain for processing.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane of OSN cluster_neuron Olfactory Sensory Neuron Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP SNMP SNMP Pheromone_PBP->SNMP Interaction OR_complex Odorant Receptor (OR-Orco Complex) SNMP->OR_complex Pheromone Transfer Ion_Channel Ion Channel (Open) OR_complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Cations Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Insect olfactory signaling pathway for pheromone detection.

Experimental Protocols

A thorough understanding of the evolutionary significance of this compound relies on robust experimental methodologies. The following sections detail the core protocols used in its study.

Pheromone Gland Extraction and GC-MS Analysis

This protocol is used to identify and quantify the pheromone components present in the female moth's pheromone gland.

Objective: To extract, identify, and quantify the components of the female sex pheromone blend.

Materials:

  • Virgin female moths (2-3 days old)

  • Hexane (analytical grade)

  • Micro-vials

  • Fine forceps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Tenax TA cartridge (for aerial collection)[11]

Procedure:

  • Pheromone Gland Excision: During the female's calling period (typically in the scotophase), carefully excise the pheromone gland located at the tip of the abdomen using fine forceps.

  • Extraction: Immediately place the excised gland into a micro-vial containing a small, precise volume of hexane (e.g., 50 µL).

  • Incubation: Allow the extraction to proceed for a set period (e.g., 30 minutes) at room temperature.

  • Sample Preparation: Carefully remove the gland tissue from the vial. The hexane extract now contains the pheromone components.

  • GC-MS Analysis:

    • Inject a small aliquot (e.g., 1 µL) of the extract into the GC-MS.

    • GC Program: Use a suitable temperature program to separate the components. For example, an initial oven temperature of 35°C, ramped to 290°C at 8°C/min, with a final hold of 10 minutes.[12]

    • MS Parameters: Set the mass spectrometer to scan a mass range of 30–400 m/z in electron impact mode (70 eV).[11]

  • Identification and Quantification:

    • Identify the pheromone components by comparing their mass spectra and retention times to those of synthetic standards.

    • Quantify the amount of each component by generating a standard curve with known concentrations of synthetic standards.

GCMS_Workflow start Start: Virgin Female Moths excise Excise Pheromone Gland start->excise extract Extract with Hexane excise->extract inject Inject into GC-MS extract->inject separate Separation in GC Column inject->separate detect Detection by Mass Spectrometer separate->detect analyze Data Analysis: - Identify by Mass Spectra - Quantify with Standards detect->analyze end End: Pheromone Blend Composition analyze->end

Workflow for pheromone extraction and GC-MS analysis.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the antenna's sensitivity to specific pheromone components.

Objective: To determine which compounds in the pheromone blend elicit an olfactory response in the male moth's antenna.

Materials:

  • Adult male moths

  • EAG system (preamplifier, main amplifier, data acquisition)

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., KCl solution with PVP)[13]

  • Synthetic pheromone standards

  • Solvent (e.g., hexane)

  • Filter paper

Procedure:

  • Insect Preparation: Immobilize a male moth, exposing the head and antennae.[14]

  • Electrode Preparation: Fill two glass capillary electrodes with saline solution.

  • Antenna Preparation: Excise one antenna at the base. Mount the base of the antenna onto the reference electrode and the tip onto the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of the synthetic pheromone standards in a solvent. Apply a known amount of each dilution to a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).

  • Stimulus Delivery: Deliver a puff of purified air through the stimulus cartridge, directing the airflow over the antenna preparation.

  • Data Recording: Record the resulting depolarization of the antenna (the EAG response) using the data acquisition system.

  • Data Analysis: Measure the amplitude of the EAG responses to different compounds and concentrations. Normalize the responses to a standard compound or a solvent control.

Wind Tunnel Bioassay

Wind tunnel bioassays are crucial for determining the behavioral effects of sex pheromones and their individual components.[15]

Objective: To quantify the behavioral responses of male moths to a pheromone source in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and lighting

  • Male moths (sexually mature and naive)

  • Pheromone dispenser (e.g., rubber septum, filter paper)

  • Synthetic pheromone standards

  • Video recording equipment

Procedure:

  • Moth Acclimatization: Acclimatize male moths to the wind tunnel conditions for at least one hour before testing.

  • Pheromone Source Preparation: Load a dispenser with a precise amount of the synthetic pheromone or blend. Allow the solvent to evaporate completely.

  • Experimental Setup: Place the pheromone dispenser at the upwind end of the wind tunnel.

  • Moth Release: Release individual male moths at the downwind end of the tunnel.

  • Behavioral Observation: Observe and record the sequence of behaviors for a set period (e.g., 3-5 minutes). Key behaviors to score include:

    • Taking Flight (TF): The moth initiates flight.

    • Orientation Flight (OR): The moth flies upwind in a zigzagging pattern.

    • Halfway (HW): The moth flies at least halfway to the source.

    • Approach (APP): The moth flies to within a close proximity of the source.

    • Landing (LA): The moth lands on or near the source.

  • Data Analysis: Calculate the percentage of moths exhibiting each behavior for different pheromone stimuli. Statistical tests (e.g., chi-square test) can be used to compare the responses to different treatments.[7]

Evolutionary Significance and Future Directions

The specificity of the this compound-mediated communication system is a powerful mechanism for reproductive isolation. Subtle changes in the pheromone blend ratio, the production of novel components, or shifts in the sensitivity of male receptors can lead to the divergence of populations and, ultimately, speciation. The genetic loci controlling female pheromone production and male response are generally not linked, presenting a co-evolutionary puzzle of how these traits remain synchronized.

Future research in this area will likely focus on the genetic basis of pheromone production and perception, using techniques such as CRISPR-Cas9 to elucidate the function of specific genes. Understanding the neural circuits in the brain that process pheromone information and translate it into specific behaviors is another key area of investigation. For drug development professionals, a deeper understanding of these pathways can inform the design of more effective and species-specific pest management strategies that disrupt mating by manipulating these highly evolved communication channels.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z,E)-9,12-Tetradecadienol, a key component of the sex pheromone of various insect species, including the Indian meal moth (Plodia interpunctella). The methods outlined below focus on achieving high stereoselectivity to yield the desired (Z,E)-isomer, which is crucial for its biological activity.

Introduction

This compound and its acetate ester are vital semiochemicals used in integrated pest management (IPM) programs for monitoring and mating disruption of agricultural and stored product pests. The precise stereochemistry of the conjugated diene system is paramount for its efficacy as a pheromone. This document details robust synthetic strategies, including organocuprate coupling, sulfone-based methods, and Wittig reactions, to afford the target compound with high isomeric purity.

Synthetic Strategies Overview

Several synthetic routes have been developed to achieve the stereoselective synthesis of this compound. The primary challenge lies in the controlled formation of the Z9 and E12 double bonds. The key strategies that will be discussed are:

  • Organocuprate Coupling: This method involves the coupling of an alkynyl cuprate with an allylic halide, which allows for the stereospecific formation of the (E)-double bond.

  • Julia-Kocienski Olefination (Sulfone-based): This powerful method allows for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds.

  • Wittig Reaction: A classic and versatile method for alkene synthesis, the stereochemical outcome of which can be controlled by the choice of reagents and reaction conditions.

A generalized workflow for these synthetic approaches is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Key Stereoselective Reactions cluster_intermediate Intermediate cluster_final Final Product Start1 Alkynyl Precursor Method1 Organocuprate Coupling Start1->Method1 Start2 Allylic Precursor Start2->Method1 Start3 Phosphonium Salt Method3 Wittig Reaction Start3->Method3 Start4 Aldehyde Method2 Julia-Kocienski Olefination Start4->Method2 Start4->Method3 Start5 Sulfone Start5->Method2 Intermediate (Z,E)-9,12-Tetradecadienyl Derivative Method1->Intermediate Method2->Intermediate Method3->Intermediate FinalProduct This compound Intermediate->FinalProduct Deprotection/ Reduction Cuprate_Coupling_Scheme cluster_reactants Reactants cluster_steps Reaction Sequence cluster_product Product Alkyne 1-Decyne Step1 Formation of Lithium Acetylide Alkyne->Step1 ProtectingGroup THP-protected 9-bromonon-1-ol Step2 Formation of Alkynyl Cuprate Step1->Step2 Step3 Coupling with (E)-1-bromo-2-butene Step2->Step3 Step4 Deprotection and Acetylation Step3->Step4 Product (Z,E)-9,12-Tetradecadienyl Acetate Step4->Product Julia_Kocienski_Workflow Start_Sulfone Preparation of the (Z)-Allylic Sulfone Coupling Julia-Kocienski Olefination: Deprotonation of Sulfone and Reaction with Aldehyde Start_Sulfone->Coupling Start_Aldehyde Preparation of the Aldehyde Fragment Start_Aldehyde->Coupling Product This compound (after any necessary functional group manipulations) Coupling->Product

Laboratory-Scale Synthesis of (Z,E)-9,12-Tetradecadienol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of (Z,E)-9,12-Tetradecadienol, a significant insect pheromone component. The synthesis is centered around a stereoselective Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds with defined stereochemistry. This protocol outlines the necessary reagents, step-by-step procedures, purification methods, and characterization data. The accompanying data is presented in a clear, tabular format for ease of reference, and a graphical representation of the synthetic workflow is provided to enhance understanding.

Introduction

This compound is a key component of the sex pheromone of numerous lepidopteran species, making it a valuable tool in integrated pest management strategies through mating disruption or monitoring. The precise stereochemistry of the two double bonds is crucial for its biological activity. The Wittig reaction offers a reliable method for the stereocontrolled synthesis of alkenes, where a phosphorus ylide reacts with an aldehyde or ketone. By selecting the appropriate precursors and reaction conditions, the desired (Z,E) isomer can be obtained with high selectivity.

Data Presentation

ParameterValueReference
Molecular Formula C₁₄H₂₆O[1]
Molecular Weight 210.36 g/mol [1]
CAS Number 51937-00-9[1]
Boiling Point Not specified
Appearance Colorless oil[2]
Overall Yield Variable, dependent on specific reaction conditions
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS[2]

Experimental Protocol

The synthesis of this compound can be achieved via a Wittig reaction between 9-hydroxynonanal and (E)-pent-2-enyltriphenylphosphonium bromide.

Materials:

  • 9-hydroxynonanal

  • (E)-1-bromopent-2-ene

  • Triphenylphosphine (PPh₃)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard glassware

Procedure:

Step 1: Synthesis of (E)-pent-2-enyltriphenylphosphonium bromide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

  • Add (E)-1-bromopent-2-ene to the solution.

  • Heat the mixture at reflux for several hours until a white precipitate, the phosphonium salt, is formed.

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum.

Step 2: Wittig Reaction

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the (E)-pent-2-enyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to a low temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).

  • Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to a deep red or orange).

  • Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).

  • In a separate flask, dissolve 9-hydroxynonanal in anhydrous THF.

  • Add the solution of 9-hydroxynonanal dropwise to the ylide solution at the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure alcohol.

Step 4: Characterization

Characterize the final product using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry of the double bonds.

  • Infrared (IR) Spectroscopy: To identify the hydroxyl functional group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography (GC): To assess the purity and isomeric ratio.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: - 9-hydroxynonanal - (E)-1-bromopent-2-ene - Triphenylphosphine Phosphonium_Salt Step 1: Synthesis of (E)-pent-2-enyltriphenylphosphonium bromide Start->Phosphonium_Salt Ylide_Formation Ylide Formation (with strong base) Phosphonium_Salt->Ylide_Formation Wittig_Reaction Step 2: Wittig Reaction with 9-hydroxynonanal Ylide_Formation->Wittig_Reaction Workup Step 3: Aqueous Work-up Wittig_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product Characterization Step 4: Characterization (NMR, IR, MS, GC) Final_Product->Characterization

References

Application Notes and Protocols for the Purification of Synthetic (Z,E)-9,12-Tetradecadienol using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z,E)-9,12-Tetradecadienol is a key component of the sex pheromone for several lepidopteran species and is widely used in pest management strategies.[1][2] The chemical synthesis of this pheromone often results in a mixture of isomers, including the (Z,E), (E,Z), (Z,Z), and (E,E) isomers. The biological activity is highly specific to the (Z,E) isomer, necessitating a robust purification method to isolate it from other isomeric impurities. This document provides a detailed protocol for the purification of synthetic this compound using silica gel and silver nitrate-impregnated silica gel column chromatography.

Principle of Separation

Column chromatography is a widely used technique for the separation and purification of organic compounds.[3] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (adsorbent) and a mobile phase (eluent). For the purification of this compound, two types of column chromatography are employed sequentially:

  • Silica Gel Chromatography: This initial step separates the target compound from non-isomeric impurities based on polarity. Silica gel is a polar adsorbent, and by using a solvent system of appropriate polarity, compounds with different functional groups and polarities can be effectively separated.[3]

  • Argentation (Silver-Ion) Chromatography: This technique is specifically used for the separation of unsaturated compounds, particularly geometric isomers.[4][5][6][7] Silica gel is impregnated with silver nitrate. The silver ions form reversible π-complexes with the double bonds of the unsaturated compounds. The stability of these complexes depends on the configuration of the double bonds (cis or trans), allowing for the separation of the (Z,E) isomer from other geometric isomers.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthetic GradeVaries
Silica Gel60-120 meshStandard laboratory supplier
Silver Nitrate (AgNO₃)ACS GradeStandard laboratory supplier
HexaneHPLC GradeStandard laboratory supplier
Ethyl AcetateHPLC GradeStandard laboratory supplier
Diethyl EtherAnhydrousStandard laboratory supplier
Sodium Chloride (NaCl)ACS GradeStandard laboratory supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard laboratory supplier
Glass Chromatography Column50 cm length, 4 cm diameterStandard laboratory supplier
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Standard laboratory supplier
Collection Tubes50 mLStandard laboratory supplier
Rotary EvaporatorStandard laboratory equipment-
Gas Chromatography-Mass Spectrometry (GC-MS) System--
Preliminary Purification: Silica Gel Chromatography

This step aims to remove non-isomeric byproducts from the crude synthetic mixture.

Protocol:

  • Column Packing:

    • Insert a small plug of cotton wool at the bottom of the chromatography column.

    • Add a 1-2 cm layer of sand over the cotton plug.

    • Prepare a slurry of silica gel (100 g) in hexane (200 mL).

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another 1-2 cm layer of sand on top of the silica gel bed.

    • Equilibrate the column by passing 200 mL of hexane through it, ensuring the solvent level does not drop below the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound (5 g) in a minimal amount of hexane (10-15 mL).

    • Carefully load the sample onto the top of the column using a pipette.

  • Elution:

    • Begin elution with hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient elution is shown in the table below.

    • Collect fractions of 20 mL in labeled collection tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or by staining with a suitable reagent (e.g., potassium permanganate).

    • Combine the fractions containing the desired product based on the TLC analysis.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified product.

Elution Profile for Silica Gel Chromatography
Solvent System (Hexane:Ethyl Acetate) Volume (mL)
100:0200
98:2400
95:5400
90:10400
Isomer Separation: Argentation Chromatography

This step separates the this compound from its geometric isomers.

Protocol:

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate (20 g) in deionized water (100 mL).

    • In a separate flask, add silica gel (100 g) and the silver nitrate solution.

    • Mix thoroughly and activate the silica gel by heating at 120°C for 4 hours in an oven, protected from light.

    • Store the prepared adsorbent in a dark, desiccated container.

  • Column Packing:

    • Pack the column with the silver nitrate-impregnated silica gel using the same procedure as described for the preliminary purification, but using diethyl ether as the solvent.

  • Sample Loading:

    • Dissolve the partially purified product (2 g) in a minimal amount of diethyl ether (5-10 mL).

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a solvent system of hexane and diethyl ether. The less polar isomers will elute first.

    • Collect fractions and monitor by TLC as described previously.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure (Z,E) isomer.

    • Wash the combined fractions with a saturated NaCl solution to remove any leached silver salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Elution Profile for Argentation Chromatography
Solvent System (Hexane:Diethyl Ether) Volume (mL)
95:5300
90:10500
85:15500

Quality Control

The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Parameters
Column DB-23 (or equivalent polar capillary column)
Injector Temperature 250°C
Oven Program 100°C (2 min hold), then ramp to 220°C at 5°C/min
Carrier Gas Helium
Detector Mass Spectrometer

Expected Results

The following table summarizes the expected purity and yield at each stage of the purification process.

Purification Stage Initial Purity (%) Final Purity (%) Yield (%)
Crude Synthetic Product~70% (Z,E) isomer--
After Silica Gel Chromatography->85% (Z,E) isomer~80%
After Argentation Chromatography>85% (Z,E) isomer>98% (Z,E) isomer~75%

Workflow Diagram

Purification_Workflow Crude Crude Synthetic This compound Silica_Gel_Chroma Silica Gel Column Chromatography Crude->Silica_Gel_Chroma Removal of non-isomeric impurities Partially_Purified Partially Purified Product (Isomer Mixture) Silica_Gel_Chroma->Partially_Purified Argentation_Chroma Argentation Column Chromatography Partially_Purified->Argentation_Chroma Separation of geometric isomers Pure_Product Pure this compound (>98% Purity) Argentation_Chroma->Pure_Product QC Quality Control (GC-MS) Pure_Product->QC Purity Assessment

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause Solution
Poor separation in silica gel chromatographyIncorrect solvent polarityOptimize the solvent system using TLC.
Co-elution of isomers in argentation chromatographyIncomplete activation of silver nitrate-silica gelEnsure the adsorbent is properly activated before use.
Low product yieldProduct degradation on the columnDeactivate the silica gel with a small amount of triethylamine if the compound is acid-sensitive.
Silver contamination in the final productInadequate washing after argentation chromatographyRepeat the washing step with saturated NaCl solution.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,E)-9,12-Tetradecadienol is a significant semiochemical, acting as a major component of the sex pheromone for numerous insect species, particularly within the order Lepidoptera.[1] Accurate identification and quantification of this compound and its derivatives, such as (Z,E)-9,12-tetradecadienyl acetate (ZETA), are crucial for pest management strategies involving mating disruption, monitoring, and mass trapping.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex biological matrices. This document provides detailed protocols for the extraction and GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Pheromone Gland Extraction

This protocol details the extraction of pheromones from the glands of female moths.

Materials:

  • Virgin female moths

  • Hexane (GC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Micropipettes and tips

  • Forceps

  • Anhydrous sodium sulfate

  • Glass autosampler vials (1.5 mL) with inserts[3]

Procedure:

  • Excise the pheromone gland from the terminal abdominal segment of a virgin female moth using fine forceps.

  • Immediately place the excised gland into a 1.5 mL microcentrifuge tube containing 50 µL of hexane.

  • Gently crush the gland against the side of the tube with a clean glass rod to facilitate extraction.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Carefully transfer the hexane extract to a clean microcentrifuge tube, leaving the tissue behind.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Centrifuge the sample to pellet the sodium sulfate and any remaining particulates.[3]

  • Transfer the clear supernatant to a glass autosampler vial for GC-MS analysis. The sample is now ready for injection. For optimal results, the final concentration should be approximately 10 µg/mL, aiming for a column loading of about 10 ng with a 1 µL injection.[3]

Alternative Sampling Technique: Solid Phase Microextraction (SPME)

For headspace analysis of volatiles, SPME can be utilized.[4] This involves exposing a coated fiber to the headspace above the sample (e.g., a calling female moth in a sealed vial) to adsorb the volatile pheromones, followed by thermal desorption of the fiber in the GC inlet.[4]

GC-MS Analysis Protocol

Instrumentation:

A standard Gas Chromatograph coupled to a Mass Spectrometer is used.

GC-MS Parameters:

ParameterValue
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[2][5]
Injection Volume 1 µL
Injection Mode Splitless[3][5]
Inlet Temperature 260 °C[1][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Oven Temperature Program Initial temperature of 80°C, hold for 1 min, ramp to 230°C at 10°C/min, and hold for 5 min.[2]
MSD Transfer Line 280 °C[5]
Ion Source Temperature 230 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300[5]

Data Presentation

Identification

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a known standard. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern. The molecular formula is C₁₄H₂₆O, with a molecular weight of 210.36 g/mol .[6]

Quantitative Data

The following table presents representative quantitative data for the analysis of a pheromone gland extract, showcasing the relative abundance of this compound and a related compound, (Z,E)-9,12-Tetradecadienyl acetate.

CompoundRetention Time (min)Peak AreaConcentration (ng/gland)Relative Abundance (%)
This compound16.201,500,00012.583.3
(Z,E)-9,12-Tetradecadienyl acetate17.55300,0002.516.7

Note: This data is illustrative. Actual retention times and concentrations will vary depending on the specific instrumentation, sample, and analytical conditions.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Pheromone Gland Excision Extraction Solvent Extraction (Hexane) SampleCollection->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Centrifugation & Supernatant Transfer Drying->Concentration Injection Sample Injection (1 µL) Concentration->Injection Separation Gas Chromatography Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Peak Area) DataAcquisition->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationships Logical Relationships in GC-MS Analysis Analyte This compound GC Gas Chromatograph Analyte->GC is injected into Separation Separation based on Volatility & Polarity GC->Separation performs MS Mass Spectrometer Identification Identification via Mass Spectrum MS->Identification provides data for Quantification Quantification via Ion Abundance MS->Quantification provides data for Separation->MS effluent enters

References

Application Notes and Protocols for Electroantennography (EAG) Assay of (Z,E)-9,12-Tetradecadienol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electroantennography and (Z,E)-9,12-Tetradecadienol

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile compound. This method is instrumental in screening the biological activity of semiochemicals, such as pheromones, to understand insect chemical communication, screen for novel pest management tools, and assess the impact of chemical compounds on olfactory systems.

This compound is a component of the sex pheromone of various moth species, playing a crucial role in mate location. Understanding its bioactivity through EAG provides valuable insights into the olfactory sensitivity and specificity of target insect species. These application notes provide a detailed protocol for conducting EAG assays to evaluate the bioactivity of this compound.

Data Presentation: Quantitative EAG Responses to Pheromones

The following table summarizes representative quantitative EAG data for moth species' responses to (Z,E)-9,12-Tetradecadien-1-ol and related pheromone components. It is important to note that EAG responses can vary based on factors such as insect age, sex, physiological state, and specific experimental conditions.[1]

Insect SpeciesCompoundConcentrationMean EAG Response (mV ± SE)NotesReference
Euzophera pyriella (male)(Z,E)-9,12-Tetradecadien-1-ol10 µg0.85 ± 0.07Strongest response among tested compounds.--INVALID-LINK--
Euzophera pyriella (male)(Z)-9-Tetradecen-1-ol10 µg0.45 ± 0.05Moderate response.--INVALID-LINK--
Euzophera pyriella (male)(Z)-8-Dodecenyl acetate10 µg0.25 ± 0.04Weaker response.--INVALID-LINK--
Euzophera pyriella (male)(Z,E)-9,12-Tetradecadienyl acetate10 µgNot significantly different from control.Minimal to no response.--INVALID-LINK--
Spodoptera frugiperda (male)(Z)-9-Tetradecenyl acetate1 ng/µl - 100 ng/µlDose-dependent increaseMajor pheromone component.--INVALID-LINK--
Spodoptera littoralis (male)(Z,E)-9,11-Tetradecadienyl acetate1 µgResponse increases with repeated stimulation over time.Demonstrates sensitization.--INVALID-LINK--

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting EAG experiments with this compound.

Materials and Equipment
  • Insect specimens: Healthy, adult male moths (2-3 days old are often optimal).

  • This compound: High-purity synthetic standard.

  • Solvent: High-purity hexane or paraffin oil for dilutions.

  • Saline Solution (Insect Ringer's solution): e.g., Kaissling saline solution.

  • Electrodes: Silver/silver chloride (Ag/AgCl) wires or glass capillary electrodes.

  • Micropipette Puller: For creating glass capillary electrodes.

  • Micromanipulators: For precise electrode positioning.

  • Amplifier: High-impedance DC amplifier (10x-100x gain).

  • Data Acquisition System: Analog-to-digital (A/D) converter and recording software.

  • Dissection Microscope: For antenna preparation and electrode placement.

  • Faraday Cage: To shield the setup from electrical noise.

  • Air Delivery System: To provide a continuous, purified, and humidified air stream.

  • Stimulus Delivery System: Pasteur pipettes, filter paper strips, and a stimulus controller for delivering odorant puffs.

Step-by-Step Protocol
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) to generate a dose-response curve.

    • Prepare a solvent-only control.

  • Insect and Antenna Preparation:

    • Anesthetize an adult male moth by chilling it on ice or with a brief exposure to CO2.

    • Carefully excise one antenna at its base using fine micro-scissors under a dissection microscope.

    • Mount the excised antenna on an electrode holder. The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode. A small portion of the antennal tip may be clipped to ensure good electrical contact.

    • Use a conductive gel or saline solution to establish a stable electrical connection between the antenna and the electrodes.

  • Electrode Preparation and Placement:

    • If using glass electrodes, pull capillaries to a fine point and fill them with saline solution.

    • Insert Ag/AgCl wires into the back of the glass electrodes for electrical contact.

    • Using micromanipulators, carefully position the reference electrode in contact with the base of the antenna and the recording electrode in contact with the distal tip.

  • Odorant Delivery Preparation:

    • Apply a standard volume (e.g., 10 µL) of each this compound dilution onto a small strip of filter paper.

    • Insert the filter paper into a clean Pasteur pipette.

    • Prepare a control pipette with filter paper treated only with the solvent.

  • EAG Recording:

    • Place the antenna preparation within the Faraday cage to minimize electrical noise.

    • Direct a continuous, purified, and humidified air stream (e.g., 0.5 L/min) over the antenna.

    • Allow the antenna to stabilize for a few minutes, monitoring the baseline signal on the recording software.

    • Begin recording and deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette containing the odorant.

    • Present the stimuli in order of increasing concentration, with a solvent control presented at the beginning and end of the series.

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent sensory adaptation.

    • Replicate the experiment with several individual insects for statistical validity.

  • Data Analysis:

    • Measure the maximum amplitude of the negative voltage deflection (in millivolts, mV) for each EAG response.

    • Subtract the average response to the solvent control from the response to each this compound concentration to obtain the net EAG response.

    • Normalize the data by expressing each response as a percentage of the response to a standard compound or the highest concentration tested.

    • Plot the net EAG response (in mV or as a normalized percentage) against the logarithm of the stimulus concentration to generate a dose-response curve.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for pheromone detection in insects, leading to the generation of an electrical signal measured in an EAG.

olfactory_pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex OR_Complex Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR_Complex Delivery & Activation Ion_Channel Ion Channel (Cation influx) OR_Complex->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization EAG_Signal EAG Signal (Summated Potential) Depolarization->EAG_Signal Generates

Caption: General insect pheromone signaling pathway.

Experimental Workflow for EAG Assay

This diagram outlines the sequential steps for conducting an EAG assay to test the bioactivity of this compound.

eag_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dilution Prepare this compound Serial Dilutions Stimulation Deliver Odorant Puff (Stimulus) Dilution->Stimulation Antenna_Prep Anesthetize Insect & Excise Antenna Mounting Mount Antenna on Electrode Holder Antenna_Prep->Mounting Stabilization Stabilize Antenna in Purified Air Stream Mounting->Stabilization Stabilization->Stimulation Recording Record Voltage Change (EAG Response) Stimulation->Recording Measurement Measure Peak Amplitude of EAG Response Recording->Measurement Normalization Normalize Response (Subtract Control) Measurement->Normalization Dose_Response Plot Dose-Response Curve Normalization->Dose_Response

Caption: Experimental workflow for EAG analysis.

References

Application Notes and Protocols for Field Trapping Using (Z,E)-9,12-Tetradecadienol Lures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (ZETA), are significant sex pheromone components for several economically important species of moths in the Lepidoptera order.[1][2][3] These semiochemicals are released by female moths to attract males for mating. This powerful attraction mechanism is leveraged in integrated pest management (IPM) programs for monitoring population dynamics, mass trapping, and mating disruption.[1][4] Key target pests include stored-product moths such as the Indianmeal moth (Plodia interpunctella) and the Almond moth (Cadra cautella), as well as agricultural pests like the beet armyworm (Spodoptera exigua).[5][6]

These application notes provide detailed protocols for designing and implementing effective field and facility trapping experiments using lures containing this compound. The methodologies cover lure preparation, experimental design, trap deployment, and data analysis to ensure reliable and reproducible results for research and monitoring purposes.

Data Presentation: Efficacy of Pheromone Lures

Quantitative data from trapping studies are crucial for optimizing lure dosage and trapping strategies. The following tables summarize results from field and laboratory experiments.

Table 1: Effect of Lure Dose on Male Plodia interpunctella (Indianmeal Moth) Capture

Lure Load (Z9,E12-14:Ac)Mean Male Moths Captured (per trap)Experimental ConditionReference
1 mgLower Capture RateNo Mating Disruption[5]
10 mgSignificantly Higher Capture RateNo Mating Disruption[5]
1 mgLower Capture RateWith Mating Disruption[5]
10 mgHigher Capture RateWith Mating Disruption[5]
1 µg - 2000 µgSimilar Total Capture RatesNo Mating Disruption[7]

Note: (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:Ac) is the acetate ester of the specified alcohol and is a primary pheromone component for P. interpunctella.[5]

Table 2: Field Trapping Results for Euzophera pyriella using (Z,E)-9,12-Tetradecadien-1-ol (Z9E12-14:OH)

Lure CompositionMean Male Moths Captured (± SE)LocationReference
Z9E12-14:OH (single component)Not specified, but highly activePear Orchards, Xinjiang[2]
Z9E12-14:OH + Z8-12:Ac (binary mixture)No significant difference from Z9E12-14:OH alonePear Orchards, Xinjiang[2]

Experimental Protocols

Protocol 1: Pheromone Lure Preparation

This protocol describes the preparation of rubber septa lures, a common method for controlled release of pheromones in traps.

Materials:

  • This compound (purity ≥90%)

  • High-purity solvent (e.g., Hexane)

  • Gray rubber septa

  • Micropipettes (10 µL, 100 µL)

  • Glass vials (2 mL) with caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of the pheromone. For a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of hexane in a glass vial. Vortex until fully dissolved.

  • Lure Dosing:

    • For a 1 mg lure , add 100 µL of the 10 mg/mL stock solution to a clean glass vial. Place one rubber septum in the vial.

    • For a 10 mg lure , add 1 mL of the 10 mg/mL stock solution to a clean vial with one rubber septum.

    • For a control lure , add only the equivalent volume of hexane to a vial with a rubber septum.

  • Solvent Evaporation: Loosely cap the vials and allow the solvent to evaporate completely overnight in the fume hood. The pheromone will be absorbed by the rubber septum.

  • Storage: Store the prepared lures in a refrigerator (4°C) or freezer (-20°C) in sealed containers away from light until deployment.[8]

Protocol 2: Field Trapping Experimental Design and Setup

A robust experimental design is essential for minimizing spatial effects and obtaining statistically significant data.

Design:

  • Randomized Complete Block Design: This design is recommended to account for potential environmental gradients in the trapping area (e.g., temperature, light, airflow).[9] Divide the experimental area into several blocks, and within each block, randomly assign one of each treatment (e.g., 1 mg lure, 10 mg lure, control).

Setup:

  • Trap Selection: Use standardized traps suitable for the target species, such as delta-style sticky traps or funnel traps.[9]

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place one prepared lure (from Protocol 1) in the center of the sticky surface or in the designated lure holder.

  • Trap Deployment:

    • Place traps in locations of known or suspected pest activity.[10] For stored-product pests, this includes areas near food storage, shelving, and in kitchen cupboards.[10]

    • Maintain a minimum distance between traps to prevent interference. A distance of >50 meters is recommended for field studies, while 3-4 meters may be sufficient in smaller, enclosed rooms.[7][11]

    • Hang traps at a consistent height, as specified by literature for the target pest.

  • Control Traps: Deploy control traps baited only with hexane-treated septa to measure baseline trap capture and differentiate from the pheromone's effect.

Protocol 3: Data Collection and Monitoring

Systematic data collection is critical for evaluating lure efficacy.

Procedure:

  • Trap Inspection: Inspect traps at regular intervals (e.g., every 3-4 days).[11]

  • Data Recording: For each trap, count and record the number of captured target male moths. After counting, remove the captured insects from the sticky liner.

  • Liner Replacement: Replace sticky liners when they become filled with insects or debris, as this can reduce trapping efficiency. Lures themselves can remain effective for 8-12 weeks, but this may be reduced in dusty environments.[10][12]

  • Trap Rotation: After each inspection, rotate the positions of the traps within each block according to the randomized design to further minimize positional effects.[11]

  • Data Analysis: Analyze the collected count data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's test) to determine if there are significant differences in capture rates between lure dosages.

Diagrams and Workflows

Pheromone Reception Signaling Pathway

The following diagram illustrates the generalized pathway of pheromone perception in a male moth, from detection by the antennae to a behavioral response.

G cluster_air Air cluster_antenna Male Moth Antenna cluster_neuron Signal Transduction cluster_brain Central Nervous System Pheromone Pheromone Molecule This compound Sensilla Antennal Sensillum Pheromone->Sensilla Enters pore OBP Odorant Binding Protein (OBP) Sensilla->OBP Binds to OBP OR Olfactory Receptor (OR) on Neuron Dendrite OBP->OR Transports & Presents Pheromone to OR Cascade Intracellular Signal Transduction Cascade OR->Cascade Activation AP Action Potential Generation Cascade->AP Brain Signal Processing in Antennal Lobe (Brain) AP->Brain Behavior Behavioral Response (Flight Towards Source) Brain->Behavior G A 1. Lure Preparation (Pheromone Loading) B 2. Trap Assembly (Delta Traps with Liners) A->B C 3. Experimental Design (Randomized Blocks) B->C D 4. Field Deployment (Trap Placement & Spacing) C->D E 5. Data Collection (Periodic Trap Inspection & Counts) D->E F 6. Data Analysis (ANOVA, Statistical Tests) E->F G 7. Interpretation & Reporting (Efficacy Evaluation) F->G G center Trapping Efficacy lure Lure Characteristics center->lure trap Trap Design center->trap env Environmental Factors center->env pest Pest Biology center->pest lure_dose Dose/Concentration lure->lure_dose lure_age Lure Age / Release Rate lure->lure_age trap_type Type (e.g., Delta, Funnel) trap->trap_type trap_place Placement (Height, Location) trap->trap_place env_temp Temperature & Humidity env->env_temp env_wind Wind Speed & Direction env->env_wind pest_dens Population Density pest->pest_dens pest_comp Competing Sources (e.g., Mating Disruption) pest->pest_comp

References

Formulation of (Z,E)-9,12-Tetradecadienol for Mating Disruption Dispensers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of (Z,E)-9,12-tetradecadienol, a key pheromone component for the mating disruption of various lepidopteran pests, into effective controlled-release dispensers. The information is intended to guide researchers and professionals in the development and evaluation of pheromone-based pest management strategies.

Introduction to this compound and Mating Disruption

This compound is a primary component of the sex pheromone of numerous economically important moth species, including the Indian meal moth (Plodia interpunctella), almond moth (Cadra cautella), and Mediterranean flour moth (Ephestia kuehniella).[1] Mating disruption is a pest control technique that utilizes synthetic pheromones to permeate the atmosphere, making it difficult for male moths to locate females for mating.[2] This disruption reduces the overall reproductive success of the pest population, leading to a decrease in subsequent generations and crop or stored product damage.[2]

The efficacy of a mating disruption program is highly dependent on the formulation and dispenser technology, which must ensure a consistent and controlled release of the pheromone over an extended period.[3][4] Key considerations in dispenser formulation include the choice of matrix material, the incorporation of stabilizers to prevent degradation, and the influence of environmental factors on the release rate.[1][3]

Dispenser Formulation Strategies

A variety of dispenser types can be formulated for the controlled release of this compound. The choice of dispenser depends on the target pest's biology, the application environment (e.g., field crop vs. food storage facility), and cost considerations. The primary types include hand-applied passive dispensers, sprayable microencapsulated formulations, and aerosol emitters.

Hand-Applied Passive Dispensers

Hand-applied dispensers are the most common type and include rubber septa, polymeric laminates, and hollow fibers.[5][6] These dispensers are loaded with the pheromone and manually placed in the target area at a specific density.

Formulation Components:

ComponentExample Material/CompoundFunction
Active Ingredient This compoundDisrupts mating communication
Matrix Rubber Septa, Polyethylene, Silicone RubberControls the release of the active ingredient
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Protects the pheromone from oxidation[1][7]
UV Stabilizers Benzophenones, BenzotriazolesProtects the pheromone from degradation by UV radiation[1][7]
Loading Solvent (optional) Hexane, DichloromethaneFacilitates the loading of the pheromone into the matrix

Table 1: Example Formulation for a Rubber Septum Dispenser

ComponentQuantity per Dispenser
This compound10 - 100 mg
Butylated hydroxytoluene (BHT)0.1 - 1.0% (w/w of pheromone)
UV Stabilizer (e.g., Tinuvin P)0.1 - 1.0% (w/w of pheromone)
HexaneSufficient to dissolve components
Sprayable Microencapsulated Formulations

Microencapsulation involves enclosing tiny droplets of the pheromone in a polymeric shell, creating a sprayable formulation.[8][9] This method offers the advantage of application using standard agricultural spray equipment, reducing labor costs.[10]

Formulation Components:

ComponentExample Material/CompoundFunction
Core Material (Active Ingredient) This compoundThe pheromone to be released
Wall Material (Polymer) Polyurea, Gelatin, Gum ArabicForms a protective shell and controls release[9]
Oil Phase Pheromone, Diisocyanates (for polyurea)Internal phase of the emulsion
Aqueous Phase Water, Emulsifiers (e.g., Sodium Lignosulfonate), Multiamines (for polyurea)External phase of the emulsion
Additives Antioxidants, UV StabilizersProtect the pheromone from degradation

Table 2: Example Components for a Polyurea Microcapsule Formulation

ComponentRole
This compoundActive Ingredient
Polyphenyl polymethylene polyisocyanateMonomer for polyurea shell (oil phase)
DiethylenetriamineMonomer for polyurea shell (aqueous phase)
Sodium LignosulfonateEmulsifier
WaterContinuous Phase

Experimental Protocols

Protocol for Preparation of Hand-Applied Rubber Septum Dispensers

This protocol describes the preparation of rubber septa dispensers loaded with this compound.

Materials:

  • This compound

  • Antioxidant (e.g., BHT)

  • UV stabilizer (e.g., a benzotriazole-based UV absorber)

  • High-purity hexane

  • Natural rubber septa

  • Glass vials with PTFE-lined caps

  • Tweezers

  • Fume hood

  • Analytical balance

  • Vortex mixer

Procedure:

  • Prepare the Loading Solution:

    • In a fume hood, weigh the desired amount of this compound into a glass vial.

    • Add the antioxidant and UV stabilizer to the vial. A common starting concentration is 0.5% (w/w) of the pheromone for each stabilizer.[1]

    • Add a sufficient volume of hexane to completely dissolve all components. Gently vortex to mix.

  • Load the Septa:

    • Place a pre-weighed rubber septum into the vial containing the loading solution.

    • Ensure the septum is fully submerged.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Incubation:

    • Allow the septa to soak in the solution for 24-48 hours at room temperature to ensure complete absorption of the pheromone.

  • Drying and Weighing:

    • Using tweezers, remove the septum from the vial and place it on a clean, non-reactive surface within the fume hood to allow the hexane to evaporate completely (approximately 1-2 hours).

    • Once dry, weigh the septum again. The difference between the final and initial weight represents the total amount of pheromone and stabilizers loaded.

Protocol for Analysis of Pheromone Release Rate using GC-MS

This protocol outlines a method for determining the release rate of this compound from a dispenser over time using gas chromatography-mass spectrometry (GC-MS).[11][12][13]

Materials and Equipment:

  • Volatile Collection System (VCS) consisting of a glass chamber for the dispenser, an air pump, flow meter, and an adsorbent trap (e.g., polyurethane foam (PUF) plug or Tenax® tube).[11]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a stable, non-interfering compound like eicosane)

  • High-purity hexane

  • Microsyringes

  • Glass vials

Procedure:

  • Sample Collection:

    • Place a formulated dispenser into the glass chamber of the VCS.

    • Draw purified, humidified air over the dispenser at a controlled flow rate (e.g., 100 mL/min).[11]

    • Pass the air through the adsorbent trap for a defined period (e.g., 24 hours) to collect the released pheromone.

  • Sample Extraction:

    • Remove the adsorbent trap from the VCS.

    • Elute the trapped pheromone from the adsorbent using a known volume of hexane (e.g., 2 mL).

    • Add a known amount of the internal standard to the hexane extract.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the extract into the GC-MS.

    • Example GC-MS Parameters:

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet Temperature: 250°C

      • Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[14]

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-400

  • Quantification:

    • Create a calibration curve by analyzing a series of standard solutions containing known concentrations of this compound and the internal standard.

    • Quantify the amount of pheromone in the sample by comparing the peak area ratio of the pheromone to the internal standard against the calibration curve.

    • Calculate the release rate in µ g/hour or mg/day.

Protocol for Field Efficacy Trial

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound mating disruption dispensers.[2][15][16]

Experimental Design:

  • Site Selection: Choose at least two comparable sites with a known history of the target pest infestation. One site will be the treatment plot, and the other will be the untreated control plot. A buffer zone of at least 200 meters should separate the plots.[2]

  • Plot Size: Each plot should be a minimum of 1-2 hectares to minimize edge effects.

  • Replication: Whenever possible, replicate the treatment and control plots.

  • Randomized Block Design: Use a randomized complete block design for the placement of monitoring traps within each plot.

Procedure:

  • Pre-Treatment Monitoring: For at least two weeks prior to dispenser deployment, monitor the pest population in all plots using pheromone-baited traps to establish a baseline population density.

  • Dispenser Application:

    • Apply the this compound dispensers uniformly throughout the treatment plot at the manufacturer's recommended density (e.g., 250-500 dispensers per hectare).[17]

    • Place dispensers in the upper third of the plant canopy for optimal pheromone dispersal.[6]

  • Post-Treatment Monitoring:

    • Continue weekly monitoring of pest populations in both treatment and control plots using pheromone-baited traps. A significant reduction in male moth captures in the treatment plot ("trap shutdown") is an indicator of successful mating disruption.[16]

    • In addition to trap captures, assess mating success by deploying sentinel virgin females in cages and dissecting them to check for the presence of spermatophores.[18]

  • Damage Assessment:

    • Throughout the season and at harvest, conduct assessments of crop or stored product damage. Randomly sample a predetermined number of plants, fruits, or product units from both plots and quantify the level of infestation.

  • Data Analysis:

    • Statistically compare the mean number of moths captured per trap per week, the percentage of mated sentinel females, and the level of damage between the treatment and control plots.

Data Presentation

Table 3: Comparative Release Rates of this compound from Different Dispenser Formulations at Various Temperatures

Dispenser TypeFormulation DetailsTemperature (°C)Average Release Rate (mg/day) ± SD
Rubber Septum50 mg a.i., 0.5% BHT20Data to be filled from experimental results
25Data to be filled from experimental results
30Data to be filled from experimental results
Polyethylene Tube80 mg a.i., 0.5% BHT, 0.5% UV Stab.20Data to be filled from experimental results
25Data to be filled from experimental results
30Data to be filled from experimental results
MicrocapsulesPolyurea shell, 10% a.i. loading20Data to be filled from experimental results
25Data to be filled from experimental results
30Data to be filled from experimental results

Table 4: Field Efficacy of this compound Mating Disruption Dispensers

Dispenser TypeApplication Density (dispensers/ha)Mean Male Trap Capture Reduction (%)Mean Mating Reduction (%)Mean Damage Reduction (%)
Rubber Septum400Data to be filled from field trial resultsData to be filled from field trial resultsData to be filled from field trial results
Sprayable Microcapsules50 g a.i./haData to be filled from field trial resultsData to be filled from field trial resultsData to be filled from field trial results
Untreated ControlN/A000

Visualizations

experimental_workflow cluster_formulation Dispenser Formulation cluster_lab_eval Laboratory Evaluation cluster_field_eval Field Evaluation formulation_prep Formulation Preparation (Pheromone + Stabilizers + Matrix) dispenser_fab Dispenser Fabrication (Loading/Encapsulation) formulation_prep->dispenser_fab release_rate Release Rate Analysis (GC-MS) dispenser_fab->release_rate Characterization stability Stability Studies (Temperature, UV) dispenser_fab->stability field_trial Field Trial Deployment release_rate->field_trial Optimized Dispenser stability->field_trial efficacy_assess Efficacy Assessment (Trap Capture, Mating, Damage) field_trial->efficacy_assess efficacy_assess->formulation_prep Feedback for Reformulation

Caption: Workflow for the development and evaluation of pheromone dispensers.

signaling_pathway dispenser Pheromone Dispenser atmosphere Atmosphere (Pheromone Plume) dispenser->atmosphere Release male_moth Male Moth Antennae atmosphere->male_moth Detection cns Central Nervous System male_moth->cns Signal Transduction behavior Disrupted Mate-Seeking Behavior cns->behavior Behavioral Response

Caption: Mechanism of mating disruption by synthetic pheromones.

References

Application Notes and Protocols for (Z,E)-9,12-Tetradecadienol in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (ZETA), are potent sex pheromones produced by several economically significant species of stored-product moths. These compounds are pivotal in the chemical communication and mating behavior of pests such as the Indian Meal Moth (Plodia interpunctella), the Almond Moth (Cadra cautella), and the Mediterranean Flour Moth (Ephestia kuehniella).[1] Their species-specific action and low toxicity profile make them ideal candidates for use in Integrated Pest Management (IPM) programs. This document provides detailed application notes, experimental protocols, and supporting data for the utilization of this compound and its derivatives in pest management strategies, primarily focusing on mating disruption and monitoring.

Target Pests and Pheromone Composition

This compound and ZETA are the major pheromone components for a variety of stored-product moths. The specific blend and ratio of pheromone components are crucial for effective communication and attraction.

Moth SpeciesScientific NameMajor Pheromone Component(s)
Indian Meal MothPlodia interpunctella(Z,E)-9,12-tetradecadienyl acetate
Almond MothCadra cautella(Z,E)-9,12-tetradecadienyl acetate
Mediterranean Flour MothEphestia kuehniella(Z,E)-9,12-tetradecadienyl acetate
Tobacco MothEphestia elutella(Z,E)-9,12-tetradecadienyl acetate
Raisin MothCadra figulilella(Z,E)-9,12-tetradecadienyl acetate

Application in Integrated Pest Management (IPM)

The primary applications of this compound and ZETA in IPM are mating disruption and population monitoring through mass trapping.

1. Mating Disruption: This technique involves saturating an environment with the synthetic pheromone to interfere with the ability of male moths to locate females for mating. This leads to a reduction in successful mating and subsequent generations of the pest.

2. Monitoring and Mass Trapping: Pheromone-baited traps are used to monitor the presence and population density of target pests. In mass trapping, a high density of traps is deployed to capture a significant portion of the male population, thereby reducing mating success.

Quantitative Data on Efficacy

The effectiveness of this compound and its derivatives in IPM programs has been demonstrated in various studies. The following tables summarize key quantitative data.

Mating Disruption Efficacy

Table 1: Mating Disruption of Plodia interpunctella in Retail Stores [2][3][4]

TreatmentAverage Trap Capture Reduction (%)Initial Moth Density ImpactPheromone Application Rate Impact
Mating Disruption85.0 ± 3.0%Not significantNot significant

Table 2: Mating Disruption of Ephestia cautella under Laboratory Conditions

Pheromone (ZETA) ConcentrationMating Disruption (%) - No AirflowMating Disruption (%) - With Airflow
0.045 mg40a45a
0.45 mg55b60b
4.5 mg70c75c
Control (Hexane)0d0d
Values in the same column followed by the same letter are not significantly different (p=0.05).

Table 3: Mating Disruption of Cadra cautella at Different Pheromone Doses and Population Sizes [5]

ZETA:ZTA RatioMating Disruption (%) - Low DensityMating Disruption (%) - High Density
5:187.587.5
3.3:187.587.5
Control00
Mass Trapping Efficacy

Table 4: Mass Trapping of Ephestia kuehniella in a Flour Mill [6][7][8]

YearTotal Male Moths CapturedPopulation Density Reduction (compared to 2004)
200415,830-
200510,25035.2%
20065,54065.0%
20071,52090.4%
20081,23092.2%

Experimental Protocols

Protocol 1: Evaluation of Mating Disruption Efficacy in a Stored Product Facility

Objective: To determine the effectiveness of (Z,E)-9,12-tetradecadienyl acetate dispensers in disrupting the mating of a target moth species.

Materials:

  • Pheromone dispensers containing a known concentration of (Z,E)-9,12-tetradecadienyl acetate.

  • Pheromone-baited monitoring traps.

  • Unbaited (control) traps.

  • A stored product facility (e.g., warehouse, food processing plant) with a known or suspected infestation.

  • Data collection sheets or electronic device.

Procedure:

  • Pre-treatment Monitoring:

    • Deploy pheromone-baited monitoring traps throughout the facility for a period of 2-4 weeks to establish a baseline population density.

    • Place traps in a grid pattern at a recommended density (e.g., 1 trap per 100-200 m²).

    • Record the number of captured male moths weekly.

  • Pheromone Dispenser Deployment:

    • Install the mating disruption dispensers according to the manufacturer's recommendations regarding density and placement. Dispensers are typically placed in a grid pattern throughout the treatment area.

    • Record the date and number of dispensers deployed.

  • Post-treatment Monitoring:

    • Continue monitoring with the pheromone-baited traps.

    • Record the number of captured male moths weekly for at least 8-12 weeks.

  • Data Analysis:

    • Calculate the average number of moths captured per trap per week before and after the deployment of mating disruption dispensers.

    • Determine the percentage reduction in trap captures to assess the efficacy of the mating disruption program.

    • Statistical analysis (e.g., t-test or ANOVA) can be used to compare pre-treatment and post-treatment capture rates.

Protocol 2: Electroantennography (EAG) Assay for Pheromone Activity

Objective: To measure the antennal response of male moths to synthetic this compound.

Materials:

  • Male moths of the target species.

  • This compound standard.

  • Solvent (e.g., hexane).

  • EAG system (including amplifier, data acquisition system).

  • Micropipettes.

  • Filter paper strips.

  • Dissecting microscope.

  • Micromanipulators.

  • Saline solution.

Procedure:

  • Antenna Preparation:

    • Excise an antenna from a live male moth under a dissecting microscope.

    • Mount the antenna between two electrodes using conductive gel. The electrodes are connected to the EAG amplifier.

  • Pheromone Application:

    • Prepare serial dilutions of the this compound standard in the solvent.

    • Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate.

  • Stimulation and Recording:

    • Deliver a puff of air over the filter paper and direct it towards the mounted antenna.

    • Record the electrical response (depolarization) of the antenna using the EAG system.

    • Use a solvent-only control to establish a baseline.

  • Data Analysis:

    • Measure the amplitude of the EAG response for each pheromone concentration.

    • Generate a dose-response curve to determine the sensitivity of the moth's antenna to the pheromone.

Signaling Pathway and Experimental Workflows

Insect Olfactory Signaling Pathway

The detection of pheromones in insects is a complex process involving several key proteins. The following diagram illustrates the general insect olfactory signaling pathway.

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph OR_Complex Odorant Receptor (OR) + Orco Co-receptor PBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel (Cation Influx) OR_Complex->Ion_Channel Conformational Change and Channel Opening ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane SNMP Sensory Neuron Membrane Protein (SNMP) SNMP->OR_Complex Facilitates Ligand Transfer Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

Experimental Workflow for Mating Disruption Trial

The following diagram outlines a typical workflow for conducting a mating disruption field trial.

mating_disruption_workflow cluster_planning Phase 1: Planning and Setup cluster_implementation Phase 2: Implementation cluster_evaluation Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Reporting Site_Selection Select Field Sites (Treatment and Control) Baseline_Monitoring Establish Baseline Pest Population (Pheromone Trapping) Site_Selection->Baseline_Monitoring Dispenser_Deployment Deploy Mating Disruption Dispensers in Treatment Site Baseline_Monitoring->Dispenser_Deployment Continued_Monitoring Continue Pheromone Trapping in Both Sites Dispenser_Deployment->Continued_Monitoring Data_Collection Weekly Trap Catch Data Collection Continued_Monitoring->Data_Collection Data_Analysis Compare Trap Catches (Treatment vs. Control) Data_Collection->Data_Analysis Efficacy_Assessment Calculate % Reduction and Statistical Significance Data_Analysis->Efficacy_Assessment Final_Report Compile Results and Generate Report Efficacy_Assessment->Final_Report

Caption: Experimental workflow for a mating disruption field trial.

References

Application Notes and Protocols for Wind Tunnel Bioassay of (Z,E)-9,12-Tetradecadienol Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (ZETA), are significant sex pheromone components for numerous lepidopteran species, including major agricultural and stored-product pests like the Indian meal moth (Plodia interpunctella), the almond moth (Cadra cautella), and the beet armyworm (Spodoptera exigua). Wind tunnel bioassays are a critical methodology for elucidating the behavioral responses of these insects to pheromonal cues.[1] These assays provide a controlled environment to quantify the sequence of behaviors that lead to mate location, from initial activation to source contact. The data generated from these protocols are essential for the development of effective pest management strategies, such as mating disruption and mass trapping, and for fundamental research in chemical ecology and neurobiology.

Experimental Protocols

Wind Tunnel Specifications and Environmental Control

A well-designed wind tunnel is crucial for obtaining reproducible data. The design should ensure a laminar airflow to create a coherent pheromone plume.

  • Tunnel Design: A "pull" design, where a fan draws air through the flight chamber, is common. The flight chamber should be constructed from non-reactive materials like glass or Plexiglas to facilitate observation and cleaning. A typical dimension for a laboratory wind tunnel is approximately 200 cm in length, 70 cm in width, and 70 cm in height.[2]

  • Airflow: The air should be filtered through activated charcoal to remove contaminants. Airspeed should be maintained at a constant, low velocity, typically around 0.3 m/s, to allow for sustained upwind flight by the insects.[3]

  • Lighting: Experiments should be conducted during the insect's scotophase (dark period).[3] Low-intensity red light (e.g., 0.3 lux) can be used for observation, as many moth species are insensitive to this wavelength.[3]

  • Environmental Conditions: Temperature and humidity should be controlled to mimic the natural conditions of the target species' activity period, for example, 25 ± 1°C and 75% relative humidity.[3]

Insect Preparation and Acclimatization

Proper handling and preparation of the insects are vital for ensuring their responsiveness to the pheromone stimulus.

  • Rearing: Moths should be reared under controlled laboratory conditions with a consistent photoperiod (e.g., 14:10 light:dark cycle), temperature, and diet.

  • Sexing and Staging: Pupae should be sexed, and males and females kept in separate cages upon emergence to ensure males are sexually naive. For many species, 2 to 3-day-old virgin males are the most responsive to the female sex pheromone.[2]

  • Acclimatization: Before the bioassay, male moths should be transferred to individual release cages (e.g., small, open-ended mesh cages) and allowed to acclimate to the wind tunnel room's environmental conditions for at least one hour before testing.[2][4]

Pheromone Source Preparation and Delivery

The precise and consistent delivery of the pheromone is a critical aspect of the bioassay.

  • Pheromone Solution: A stock solution of this compound or its acetate is prepared by dissolving a known weight of the synthetic pheromone in a high-purity volatile solvent such as hexane. Serial dilutions are then made to obtain the desired dosages for testing.

  • Dispenser: A small piece of filter paper, a rubber septum, or a glass slide is loaded with a precise volume of the pheromone solution (e.g., 10 µl). The solvent is allowed to evaporate completely before placing the dispenser in the wind tunnel.

  • Placement: The pheromone dispenser is placed at the upwind end of the wind tunnel, centered in the air stream, and at a specific height (e.g., on a stand).

Bioassay Procedure

The bioassay should be conducted in a standardized manner to allow for comparisons across different treatments.

  • Initiation: A single male moth in its release cage is placed on a platform at the downwind end of the tunnel.

  • Observation Period: The moth is released from the cage and observed for a set period, typically 2 to 5 minutes.[5][6]

  • Behavioral Recording: An observer records the sequence and duration of specific behaviors. Alternatively, video recording can be used for more detailed analysis.

  • Key Behavioral Parameters: The following behaviors are commonly quantified:

    • Wing Fanning/Activation: The initial response to the pheromone, characterized by rapid wing vibration.

    • Take Flight: The initiation of flight.

    • Upwind Flight (Anemotaxis): Oriented flight towards the pheromone source. This can be further categorized into zigzagging flight and straight flight.

    • Half Upwind: Reaching the halfway point of the wind tunnel.[3]

    • Source Approach: Arriving within a defined distance of the pheromone source (e.g., 10 cm).[3]

    • Source Contact/Landing: Physical contact with the pheromone dispenser.[3]

  • Replication: Each male is tested only once to avoid habituation. A sufficient number of males should be tested for each pheromone concentration and for the control (solvent only) to allow for statistical analysis.

  • Cleaning: The wind tunnel should be thoroughly cleaned between trials, for example, by washing with a solvent like acetone and baking, to prevent pheromone residue contamination.

Data Presentation

Quantitative data from wind tunnel bioassays are typically presented in tables that show the percentage of insects exhibiting specific behaviors at different pheromone dosages.

Table 1: Behavioral Responses of Male Plodia interpunctella to Different Doses of (Z,E)-9,12-tetradecadienyl acetate (ZETA) in a Wind Tunnel

Pheromone Dose (ng)Wing Fanning (%)Take Flight (%)Upwind Flight (%)Source Contact (%)
0 (Control)5200
13520105
1070554025
10095857560
100098908065

Note: Data are hypothetical and for illustrative purposes, based on typical dose-response relationships observed in wind tunnel bioassays.

Table 2: Mating Disruption in Cadra cautella in the Presence of Different Doses of (Z,E)-9,12-tetradecadienyl acetate (ZETA)

Pheromone Dose (mg)Mated Females (%) - Natural AirflowMated Females (%) - Forced Airflow
0 (Control)8580
0.056560
0.16055
1.05045
4.53022.5

Note: Data adapted from Dissanayaka et al., 2018. This table illustrates the application of a bioassay to assess the efficacy of a pheromone in mating disruption.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the typical workflow for a wind tunnel bioassay.

Wind_Tunnel_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Prep Insect Preparation (Rearing, Sexing, Acclimatization) Placement Place Insect at Downwind End Insect_Prep->Placement Pheromone_Prep Pheromone Preparation (Dilution, Dispenser Loading) Release Introduce Pheromone at Upwind End Pheromone_Prep->Release Placement->Release Observation Observe & Record Behavior (2-5 min) Release->Observation Data_Collection Quantify Behavioral Parameters Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Experimental workflow for a wind tunnel bioassay.

Pheromone Biosynthesis Signaling Pathway

The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in many moth species is a multi-step process initiated by a neuropeptide.

Pheromone_Biosynthesis PBAN PBAN (Pheromone Biosynthesis Activating Neuropeptide) Receptor PBAN Receptor on Gland Cell PBAN->Receptor Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Desaturase1 Δ11-Desaturase Signal_Cascade->Desaturase1 activates Palmitic_Acid Palmitic Acid (C16) Palmitic_Acid->Desaturase1 Chain_Shortening Chain Shortening (β-oxidation) Desaturase1->Chain_Shortening (Z)-11-Hexadecenoic Acid Z9_14_Acid (Z)-9-Tetradecenoic Acid Chain_Shortening->Z9_14_Acid Desaturase2 Δ12-Desaturase Z9_14_Acid->Desaturase2 ZE_Acid (Z,E)-9,12-Tetradecadienoic Acid Desaturase2->ZE_Acid Reduction Fatty Acyl Reductase (FAR) ZE_Acid->Reduction ZE_Alcohol (Z,E)-9,12-Tetradecadien-1-ol Reduction->ZE_Alcohol Acetylation Acetyltransferase ZE_Alcohol->Acetylation ZETA (Z,E)-9,12-Tetradecadienyl Acetate (ZETA) Acetylation->ZETA

Caption: Biosynthesis of (Z,E)-9,12-tetradecadienyl acetate.

References

Application Notes and Protocols for the Quantitative Analysis of (Z,E)-9,12-Tetradecadienol in Pheromone Gland Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,E)-9,12-Tetradecadienol is a crucial semiochemical, acting as a sex pheromone for numerous lepidopteran species, including significant agricultural and stored product pests like the Indian mealmoth (Plodia interpunctella) and the pear fruit borer (Euzophera pyriella).[1][2][3] Accurate quantitative analysis of this compound in pheromone gland extracts is essential for understanding the chemical ecology of these insects, developing effective pest management strategies through mating disruption and monitoring, and exploring potential applications in drug development. This document provides detailed application notes and standardized protocols for the extraction and quantitative analysis of this compound from insect pheromone glands, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of this compound and Related Compounds in Pheromone Gland Extracts

The following table summarizes quantitative data for this compound and its acetate derivative, a common related compound, from the pheromone gland extracts of several insect species. These values can vary based on factors such as the age of the insect, time of day (photoperiod), and specific analytical methods used.

Insect SpeciesCompoundQuantity per Female Gland (ng)Analytical Method
Plodia interpunctella(Z,E)-9,12-Tetradecadien-1-olPresent, amount increases during scotophaseGC-MS
Plodia interpunctella(Z,E)-9,12-Tetradecadienyl acetate~2.3 ng/h (emission rate from lure)GC
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-olIdentified as a major componentGC-MS
Heliothis subflexa(Z)-11-Hexadecenal~10.6 ngGC-CI-MS
Heliothis subflexa(Z)-11-Hexadecenol~28.4 ngGC-CI-MS

Experimental Protocols

Pheromone Gland Extraction

This protocol details the solvent extraction of pheromones from insect glands, a common and effective method for obtaining a comprehensive profile of the compounds present.

Materials:

  • Virgin female insects (at the appropriate age and time of day for maximum pheromone production)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-dissection scissors

  • Conical glass inserts (300 µL) or 2 mL glass vials

  • High-purity hexane (or other suitable organic solvent like dichloromethane)

  • Internal standard (e.g., a deuterated analog of the target compound or a C15 acetate)

  • Micropipettes

  • Vortex mixer

  • -20°C freezer for storage

Procedure:

  • Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland from the insect. For many moth species, this is located at the terminal abdominal segments.

  • Extraction: Immediately place the dissected gland into a clean conical glass insert or vial containing a precise volume (e.g., 50 µL) of hexane.[4]

  • Internal Standard: Add a known amount of an appropriate internal standard to the solvent to correct for variations in extraction efficiency and injection volume.[5][6]

  • Extraction Period: Gently crush the gland against the side of the vial with a clean glass rod and allow the extraction to proceed for at least 30 minutes at room temperature.[4] For some species, a longer extraction period (up to 24 hours) may be beneficial.

  • Storage: After the extraction period, remove the gland tissue. The resulting extract can be stored at -20°C or below in a sealed vial until GC-MS analysis to prevent degradation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standardized method for the quantitative analysis of this compound in pheromone gland extracts using GC-MS.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5ms, or a polar column like DB-23 for isomer separation)

  • High-purity helium as the carrier gas

  • Syringe for manual or autosampler injection

  • Synthetic standard of this compound

  • Pheromone gland extract (from Protocol 1)

GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Temperature Program Initial temperature: 60°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 10 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Quantitative Analysis Mode Selected Ion Monitoring (SIM) for enhanced sensitivity

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in hexane, each containing the same concentration of the internal standard. Analyze these standards using the specified GC-MS method to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Analysis: Inject 1 µL of the pheromone gland extract into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode to identify all compounds in the extract and in SIM mode to quantify the target analyte.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to the synthetic standard.

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Use the calibration curve to determine the concentration of this compound in the extract.

    • Calculate the absolute amount of the pheromone per gland based on the initial extraction volume.

Mandatory Visualization

PheromoneAnalysisWorkflow cluster_extraction Pheromone Gland Extraction cluster_analysis Quantitative Analysis cluster_calibration Calibration A Insect Selection (Virgin Female) B Gland Dissection (Microscope) A->B C Solvent Extraction (Hexane + Internal Standard) B->C D Storage (-20°C) C->D E GC-MS Analysis D->E Inject Extract F Data Acquisition (Full Scan & SIM) E->F G Peak Identification & Integration F->G H Quantification (Calibration Curve) G->H I Data Reporting (ng/gland) H->I J Prepare Standards K Analyze Standards J->K L Generate Calibration Curve K->L L->H

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the stereospecific synthesis of (Z,E)-9,12-Tetradecadienol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction to create the (Z)-9 double bond is producing a significant amount of the (E)-isomer. What are the likely causes and solutions?

A1: Low (Z)-selectivity in a Wittig reaction is a common issue, often stemming from the choice of ylide, base, or reaction conditions. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[1]

  • Ylide Type: Ensure you are using a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide). Stabilized ylides, which contain electron-withdrawing groups, predominantly yield (E)-alkenes.[1][2]

  • Reaction Conditions: The formation of the Z-alkene is favored under salt-free conditions. Using bases like sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) in a non-polar solvent like toluene can increase Z-selectivity.

  • Temperature: Prepare the ylide in situ at low temperatures (e.g., -78 °C) and use it immediately to prevent decomposition.[3] Running the reaction at low temperatures generally favors the kinetic syn-oxaphosphetane intermediate, which leads to the (Z)-alkene.[2]

  • Solvent: Aprotic, non-polar solvents are preferred. The presence of lithium salts can decrease Z-selectivity; therefore, using potassium- or sodium-based reagents is often advantageous.

Q2: I am observing significant homocoupling of my boronic acid derivative during a Suzuki coupling step. How can I minimize this side reaction?

A2: Homocoupling is a frequent side reaction in Suzuki couplings, often caused by the presence of oxygen.[4][5]

  • Rigorous Degassing: Oxygen is a primary culprit, as it can facilitate the oxidative coupling of two boronic acid molecules.[4] Ensure your solvents and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Catalyst Choice: Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can mitigate homocoupling.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes promote homocoupling as a side reaction.[4]

  • Reagent Purity: Use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).[5] Boronic acids can degrade over time.[4][5]

  • Base Selection: The choice of base is critical. An inappropriate base can lead to boronic acid degradation.[3] Consider screening different bases if homocoupling persists.

Q3: The final purification of this compound is challenging, and I'm struggling to separate it from the other geometric isomers. What are the best purification strategies?

A3: Separating geometric isomers of dienes can be difficult due to their similar physical properties.[3] A combination of techniques is often necessary.

  • Chromatography:

    • Silica Gel Chromatography: This is the standard method. Using a silica gel column impregnated with silver nitrate (AgNO₃) can significantly enhance the separation of diene isomers. The silver ions form reversible π-complexes with the double bonds, leading to differential retention.

    • Gas Chromatography (GC): For analytical and small-scale preparative work, GC with a polar capillary column (e.g., cyanopropyl siloxane phases) can provide excellent resolution.[6]

  • Chemical Methods:

    • Urea Clathration: The thermodynamically more stable (E,E)-isomer can sometimes be preferentially complexed within a urea matrix, allowing for its removal.[7]

    • Diels-Alder Reaction: Dienophiles like tetracyanoethylene may react preferentially with certain isomers, allowing the desired isomer to be purified.[8]

Data Presentation

The choice of synthetic route can significantly impact both the overall yield and the stereochemical purity of the final product. Below is a summary of typical outcomes for common synthetic strategies.

Synthetic StrategyKey Reaction(s)Typical Overall Yield (%)Stereochemical Purity (%) (Z,E)Key Challenges
Route A Wittig Olefination + Suzuki Coupling35 - 50%> 95%Multi-step, requires careful control of stereochemistry in each step.
Route B Wittig Olefination (double)20 - 35%85 - 92%Lower selectivity, difficult separation of isomers.[9]
Route C Alkyne Reduction + Cross-Coupling40 - 60%> 98%Requires stereoselective reduction of alkyne (e.g., Lindlar or P-2 Ni catalyst).

Experimental Protocols

Protocol 1: Stereoselective Wittig Reaction for (Z)-9-alkene formation

This protocol describes the formation of a (Z)-alkene via the reaction of a non-stabilized phosphonium ylide with an aldehyde.

1. Materials:

  • (Alkyl)triphenylphosphonium bromide salt (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.05 eq)

  • Aldehyde (e.g., pentanal) (1.0 eq)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

2. Procedure:

  • Under an inert atmosphere (Argon), add the phosphonium salt to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Add anhydrous toluene to the flask. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the KHMDS solution dropwise over 30 minutes, maintaining the temperature below -70 °C. The solution should turn a deep orange or red color, indicating ylide formation.

  • Stir the mixture at -78 °C for an additional hour.

  • Dissolve the aldehyde in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • The crude product contains triphenylphosphine oxide, which can be partially removed by precipitation from a cold non-polar solvent (e.g., hexane). Further purification is achieved by silica gel column chromatography.[3]

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates a common synthetic pathway for this compound, highlighting the key stereochemistry-defining steps.

G cluster_0 Synthesis of (Z)-Alkene Fragment cluster_1 Synthesis of (E)-Alkene Fragment cluster_2 Coupling and Final Product A C9-Alcohol Precursor B Phosphonium Salt A->B Activation C Wittig Reaction (Non-stabilized ylide) B->C Ylide Formation D (Z)-9-Halide or Boronate C->D Stereoselective Olefination H Suzuki or Stille Coupling D->H E C5-Alkyne F Hydroboration/ Haloboration E->F G (E)-Vinylborane or (E)-Vinylhalide F->G G->H I This compound H->I Deprotection (if needed)

Caption: A modular workflow for the stereospecific synthesis of this compound.

Diagram 2: Troubleshooting Low Stereoselectivity in Wittig Reaction

This decision tree provides a logical workflow for addressing poor stereoselectivity in the Wittig reaction step.

G start Low (Z)-Selectivity in Wittig Reaction check_ylide Is the ylide non-stabilized? start->check_ylide use_non_stabilized Action: Switch to a non-stabilized ylide (e.g., from alkylphosphonium salt). check_ylide->use_non_stabilized No check_conditions Are reaction conditions salt-free? check_ylide->check_conditions Yes ylide_yes Yes ylide_no No final_check Problem Resolved use_non_stabilized->final_check change_base Action: Use Na+ or K+ bases (e.g., KHMDS) in non-polar solvents. check_conditions->change_base No check_temp Was the reaction run at low temperature (-78°C)? check_conditions->check_temp Yes conditions_yes Yes conditions_no No change_base->final_check lower_temp Action: Ensure ylide formation and aldehyde addition occur at -78°C. check_temp->lower_temp No check_temp->final_check Yes temp_yes Yes temp_no No lower_temp->final_check

Caption: A decision tree for troubleshooting poor (Z)-selectivity in Wittig reactions.

References

Improving the yield of (Z,E)-9,12-Tetradecadienol chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of (Z,E)-9,12-Tetradecadienol, a key component of insect sex pheromones. The information is designed to help researchers improve reaction yields and stereoselectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing common synthetic strategies such as the Wittig reaction.

Issue 1: Low Overall Yield

  • Question: My multi-step synthesis of this compound is resulting in a low overall yield. What are the common pitfalls and how can I improve it?

  • Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. Here are some common areas to investigate:

    • Grignard Reagent Formation: Ensure anhydrous conditions and high-quality magnesium turnings. Activation of magnesium with iodine or 1,2-dibromoethane may be necessary. The slow addition of the alkyl halide can minimize Wurtz-coupling side products.

    • Wittig Reaction: The choice of base and solvent is critical. For Z-selectivity with unstabilized ylides, salt-free conditions are often preferred.[1] Incomplete ylide formation or reaction with the carbonyl compound can be a major source of low yield. Consider using alternative olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction, which often provides cleaner reactions and easier purification.[2]

    • Coupling Reactions (e.g., Kumada Coupling): Catalyst activity is paramount. Ensure the use of an appropriate ligand and consider that some dienyl halides can be thermally unstable.[3]

    • Purification: Each purification step (e.g., column chromatography) can lead to material loss. Optimize your purification strategy to minimize the number of steps and use appropriate techniques for separating closely related isomers.

Issue 2: Poor (Z,E)-Stereoselectivity

  • Question: I am obtaining a mixture of stereoisomers ((Z,Z), (E,E), (E,Z), and (Z,E)) instead of the desired this compound. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a primary challenge in the synthesis of conjugated dienes.

    • Wittig Reaction Strategy:

      • For the (Z)-double bond: Use of unstabilized ylides under salt-free conditions (e.g., using bases like KHMDS or NaHMDS instead of n-BuLi) generally favors the Z-isomer.[1] The reaction should be performed at low temperatures (e.g., -78 °C) to ensure kinetic control.[1]

      • For the (E)-double bond: Stabilized ylides or the Schlosser modification of the Wittig reaction can be used to favor the E-isomer.[2]

    • Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction typically favors the E-alkene.[2] For Z-selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups is highly effective.[4]

    • Ligand Choice in Cross-Coupling Reactions: In palladium-catalyzed reactions, the choice of phosphine ligand can dramatically influence the stereochemical outcome.[5] For instance, in some dienylation reactions, specific ligands can selectively produce either the E- or Z-diene.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to separate the desired this compound from its stereoisomers and reaction byproducts. What are the best purification strategies?

  • Answer: The separation of geometric isomers can be challenging due to their similar physical properties.

    • Column Chromatography: Silica gel column chromatography is the most common method. A non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) is typically used. Careful selection of the solvent system and a long column can improve separation.

    • Argentation Chromatography: Silver ion chromatography (either as silver nitrate-impregnated silica gel for column chromatography or TLC) is a powerful technique for separating compounds based on the degree of unsaturation and the geometry of the double bonds. The silver ions interact more strongly with cis-double bonds than trans-double bonds, allowing for the separation of (Z,E) from (E,E) and (Z,Z) isomers.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be effective for the separation of isomers, especially on a smaller scale or for analytical purposes.

Frequently Asked Questions (FAQs)

Synthesis Strategy

  • Q1: What is a common and reliable synthetic route to this compound?

    • A1: A convergent approach is often employed, where two fragments are synthesized and then coupled. A popular strategy involves a Wittig reaction to create one of the double bonds with the correct stereochemistry, followed by a coupling reaction (like Kumada or Suzuki coupling) to join the fragments. For example, a C9 fragment containing the Z-double bond can be prepared via a Wittig reaction, and then coupled with a C5 fragment.

  • Q2: Are there alternatives to the Wittig reaction for forming the double bonds?

    • A2: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that often provides higher yields of the E-isomer and features easier purification due to the water-soluble phosphate byproduct.[2][6] For Z-selectivity, modifications like the Still-Gennari method can be employed.[4] Cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are also powerful methods for constructing the diene system stereoselectively.

Reaction Conditions

  • Q3: What is the best base to use for a Z-selective Wittig reaction?

    • A3: For Z-selectivity with non-stabilized ylides, it is crucial to use a base that does not introduce lithium salts, which can lead to equilibration and loss of stereoselectivity.[1] Sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) or sodium amide are good choices. If a lithium base like n-butyllithium is used, salt-free conditions can be achieved by specific procedures, but this adds complexity.

  • Q4: How critical is the reaction temperature for maintaining stereoselectivity?

    • A4: Temperature is very critical, especially for kinetically controlled reactions like the Z-selective Wittig reaction. These reactions are typically run at low temperatures (-78 °C) to prevent the intermediates from equilibrating to the more thermodynamically stable trans-isomer.[1]

Reagents and Solvents

  • Q5: How can I ensure my Grignard reagent is active?

    • A5: Grignard reagents are sensitive to moisture and air. Use oven-dried glassware, anhydrous solvents (like diethyl ether or THF), and perform the reaction under an inert atmosphere (nitrogen or argon). The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Successful initiation is often indicated by a color change and gentle refluxing of the solvent.

  • Q6: Does the solvent choice affect the outcome of the synthesis?

    • A6: Yes, the solvent can significantly impact the reaction. For Wittig reactions, aprotic solvents like THF or diethyl ether are commonly used. For Grignard reactions, ethereal solvents are essential to stabilize the reagent. In some cross-coupling reactions, the polarity of the solvent can influence the reaction rate and selectivity.

Data Presentation

Table 1: Comparison of Olefination Methods for Diene Synthesis

ReactionTypical ReagentsPredominant IsomerKey AdvantagesCommon Issues
Wittig Reaction (Unstabilized Ylide) Phosphonium salt, strong base (e.g., KHMDS), aldehyde(Z)-AlkeneHigh Z-selectivity under salt-free conditions.[1]Formation of triphenylphosphine oxide can complicate purification.
Wittig Reaction (Stabilized Ylide) Phosphonium salt with EWG, mild base, aldehyde(E)-AlkeneHigh E-selectivity, milder reaction conditions.Less reactive; may not work well with hindered ketones.
Horner-Wadsworth-Emmons (HWE) Phosphonate ester, base (e.g., NaH), aldehyde(E)-AlkeneExcellent E-selectivity, water-soluble byproduct simplifies purification.[2][6]Standard conditions give poor Z-selectivity.
Still-Gennari HWE Modification Bis(trifluoroethyl)phosphonate, KHMDS/18-crown-6, aldehyde(Z)-AlkeneHigh Z-selectivity.[4]Reagents are more specialized and expensive.

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction

This protocol describes the formation of a (Z)-alkene from an aldehyde and a phosphonium salt.

  • Ylide Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 eq.) in THF.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF via a syringe or dropping funnel.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Kumada Cross-Coupling

This protocol outlines a general procedure for the nickel-catalyzed cross-coupling of a Grignard reagent with a vinyl halide.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%).

    • Add anhydrous THF or diethyl ether.

  • Coupling Reaction:

    • Cool the catalyst suspension to 0 °C.

    • Slowly add the Grignard reagent (1.1 eq.) to the catalyst mixture.

    • Add the vinyl halide (1.0 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the product by column chromatography.

Visualizations

Synthesis_Workflow cluster_frag1 Fragment A Synthesis cluster_frag2 Fragment B Synthesis cluster_coupling Coupling and Final Product A1 Alkyl Halide A3 Phosphonium Salt A1->A3 PPh3 A2 Triphenylphosphine A2->A3 A5 Ylide A3->A5 Base A4 Base (e.g., KHMDS) A4->A5 A7 Z-Alkene Fragment A5->A7 Aldehyde A6 Aldehyde A6->A7 C1 Kumada Coupling A7->C1 B1 Alkenyl Halide B3 Grignard Reagent B1->B3 Mg B2 Magnesium B2->B3 B3->C1 Ni Catalyst C2 This compound C1->C2

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conditions Reaction Condition Optimization cluster_stereochem Stereoselectivity Issues Start Low Yield or Poor Selectivity CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckStereochem Analyze Stereoisomer Ratio Start->CheckStereochem Purification Optimize Purification (e.g., Argentation Chrom.) CheckPurity->Purification Temp Optimize Temperature CheckConditions->Temp Solvent Change Solvent CheckConditions->Solvent Base Select Appropriate Base CheckConditions->Base WittigMod Modify Wittig (e.g., salt-free) CheckStereochem->WittigMod UseHWE Use HWE Reaction (e.g., Still-Gennari) CheckStereochem->UseHWE ChangeLigand Change Catalyst Ligand CheckStereochem->ChangeLigand Temp->Purification Solvent->Purification Base->Purification WittigMod->Purification UseHWE->Purification ChangeLigand->Purification

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Separation of (Z,E)-9,12-Tetradecadienol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of (Z,E)-9,12-Tetradecadienol and related geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective HPLC method for separating this compound isomers?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective and commonly used method for the separation of this compound isomers and their acetate derivatives. This method leverages the subtle differences in polarity and shape between the geometric isomers to achieve separation.

Q2: Which type of HPLC column is best suited for this separation?

A2: While standard C18 (ODS) columns are often successful, columns with alternative selectivities can provide enhanced resolution. Consider the following:

  • C18 (Octadecyl Silane): A good starting point, often providing sufficient resolution.[1]

  • Phenyl-Hexyl or Phenyl: These columns offer alternative selectivity through π-π interactions with the double bonds of the isomers, which can significantly improve separation.[2]

  • Pentafluorophenyl (PFP): PFP columns provide unique polar and aromatic selectivity, making them another excellent choice for isomer separation.[2]

  • Polar-Embedded Phases: Columns with polar-embedded groups can also offer different selectivity for E/Z isomers.[3]

Q3: What are typical starting conditions for mobile phase selection?

A3: For RP-HPLC, a mobile phase consisting of a mixture of an organic solvent and water is standard.

  • Organic Solvents: Acetonitrile is a common choice. Methanol can also be used and may offer different selectivity.[2]

  • Aqueous Phase: Typically water with a small amount of acidifier like formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape.[2][4]

  • Composition: A typical starting point would be an isocratic mixture of Acetonitrile/Water (e.g., 80:20 v/v). Gradient elution can be employed to optimize separation and reduce run times.[2]

Q4: In what order are the (Z,E) and (E,Z) isomers expected to elute in RP-HPLC?

A4: In reversed-phase chromatography, the more linear (trans or E) isomer generally has a stronger interaction with the non-polar stationary phase and thus a longer retention time. Therefore, the (Z,E) isomer is typically expected to elute before the (E,E) isomer.[1]

Q5: Can derivatization improve the separation of these isomers?

A5: While direct analysis of the alcohol is possible, derivatization to the acetate form ((Z,E)-9,12-Tetradecadienyl acetate) is common and can improve chromatographic behavior and detectability, particularly if using a UV detector.[4] For enhanced sensitivity with a fluorescence detector, specific fluorescent reagents can be used.[5]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Separation of (Z,E)-9,12-Tetradecadienyl Acetate

This protocol is suitable for the analytical-scale separation of the acetate form of the isomers.

ParameterRecommended Setting
HPLC System Standard Analytical HPLC/UPLC System
Column Newcrom R1, C18, or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Phosphoric Acid or Formic Acid[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C (optimization between 25°C and 45°C may be required)[2]
Detector UV at 210 nm (if no chromophore) or Refractive Index (RI)
Injection Volume 5-20 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Isomers Insufficient Stationary Phase Selectivity: Standard C18 may not be optimal.Switch to a column with alternative selectivity, such as a Phenyl-Hexyl or PFP column.[2]
Mobile Phase Not Optimal: The organic modifier may not provide the best selectivity.Try a different organic solvent. If using acetonitrile, switch to methanol, or vice versa.[2]
Temperature Not Optimized: Temperature affects the interaction between isomers and the stationary phase.Perform a temperature screening study (e.g., at 25°C, 35°C, 45°C). Lower temperatures can sometimes increase resolution.[2]
Peak Tailing Secondary Interactions: Active silanol groups on the silica backbone can interact with the analytes.Use a mobile phase with a buffer or additive (e.g., 10-25 mM).[6] Decrease the mobile phase pH to suppress silanol ionization.[6]
Column Overload: Injecting too much sample can lead to distorted peak shapes.Reduce the amount of sample injected. [6]
Contaminated Guard Column/Column: Frit blockage or contamination at the head of the column.Replace the guard column. If the problem persists, flush or replace the analytical column.[7]
Retention Time Drift / Variability Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.Increase the column equilibration time between runs.[7]
Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component.Prepare fresh mobile phase daily. [8] If using a gradient, ensure the pump's proportioning valves are working correctly.[6]
Temperature Fluctuations: Inconsistent column temperature.Use a thermostatted column oven to maintain a stable temperature.[7][8]
High Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet.Filter all samples and mobile phases before use.[8] Try back-flushing the column (if permitted by the manufacturer).[7]
Buffer Precipitation: Buffer from the mobile phase has precipitated in the system.Ensure the buffer is soluble in the highest organic concentration used. Flush the system with a high-aqueous mobile phase.[9]
Ghost Peaks Late Elution from Previous Injection: A component from a previous run is eluting in the current chromatogram.Increase the run time or add a wash step with a strong solvent at the end of each run.[6]
Contaminated Mobile Phase: Impurities in the solvents.Use high-purity HPLC-grade solvents. [10]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Dissolve Isomer Sample in Mobile Phase (0.1 mg/mL) fp Filter Sample (0.45 µm) sp->fp inj Inject Sample into HPLC fp->inj mp Prepare Mobile Phase (e.g., ACN:H2O, 80:20) dmp Degas Mobile Phase mp->dmp dmp->inj sep Isocratic Separation on RP Column (e.g., C18) inj->sep det Detection (UV or RI) sep->det da Chromatogram Acquisition det->da pi Peak Integration & Identification da->pi qr Quantify Isomer Ratio pi->qr

Caption: Experimental workflow for HPLC separation of isomers.

troubleshooting_tree start Poor Isomer Resolution? check_col Is Column Choice Optimal? start->check_col Yes col_no No check_col->col_no col_yes Yes check_col->col_yes check_mp Is Mobile Phase Optimal? mp_no No check_mp->mp_no mp_yes Yes check_mp->mp_yes check_temp Is Temperature Optimized? temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes sol_col Action: Switch to Phenyl or PFP column. col_no->sol_col col_yes->check_mp sol_mp Action: Screen alternative organic solvent (e.g., Methanol). mp_no->sol_mp mp_yes->check_temp sol_temp Action: Perform temperature screening (e.g., 25-45°C). temp_no->sol_temp sol_other Action: Check for other issues (e.g., peak shape, system health). temp_yes->sol_other

Caption: Troubleshooting decision tree for poor isomer resolution.

References

Technical Support Center: Degradation and Stability of (Z,E)-9,12-Tetradecadienol Acetate in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc) in field experiments. This pheromone is a key component in the management of numerous lepidopteran pests, including the Indian meal moth (Plodia interpunctella) and the beet armyworm (Spodoptera exigua).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of (Z,E)-9,12-tetradecadienyl acetate in the field?

A1: The degradation of (Z,E)-9,12-tetradecadienyl acetate in field conditions is primarily influenced by three main environmental factors:

  • Ultraviolet (UV) Radiation: Sunlight, particularly UV radiation, can induce isomerization of the double bonds in the molecule, converting the active (Z,E) isomer into less active or inactive isomers such as (Z,Z), (E,Z), and (E,E).[4]

  • High Temperatures: Elevated temperatures increase the volatility of the pheromone, leading to a faster release rate from the dispenser.[5] High temperatures can also contribute to thermal degradation of the compound.

  • Oxidation: The double bonds in the tetradecadienyl acetate molecule are susceptible to oxidation from atmospheric oxygen, especially in the presence of light and heat. This can lead to the formation of various degradation products, reducing the purity and efficacy of the pheromone.[4]

Q2: What is the expected field life of a lure containing (Z,E)-9,12-tetradecadienyl acetate?

A2: The field life of a pheromone lure is highly dependent on the dispenser type, the initial pheromone load, and the environmental conditions. For a commercial lure for the beet armyworm, attractiveness to male moths was observed to decline after three weeks in the field under tropical and subtropical conditions.[6] Laboratory aging of a similar lure under conditions simulating a subtropical summer (29.4°C) showed a 32% decline in the emission of (Z,E)-9,12-tetradecadienyl acetate after 5 weeks.[6][7]

Q3: How can the stability of (Z,E)-9,12-tetradecadienyl acetate be improved in field formulations?

A3: To enhance the stability and prolong the field life of (Z,E)-9,12-tetradecadienyl acetate lures, the following strategies can be employed:

  • Incorporation of Stabilizers: The addition of antioxidants, such as Butylated Hydroxytoluene (BHT), to the pheromone formulation can significantly reduce degradation due to oxidation. Studies have shown that adding 5-10% BHT can extend the efficacy of similar pheromone blends for 6-8 weeks.[4]

  • UV Protectants: Using dispenser materials that contain UV protectants can shield the pheromone from degradation caused by sunlight.

  • Controlled-Release Dispensers: Formulations that provide a steady, controlled release of the pheromone can help maintain an effective concentration in the field for a longer duration.

Q4: What are the known degradation products of (Z,E)-9,12-tetradecadienyl acetate and how do they affect insect behavior?

A4: The primary degradation products of (Z,E)-9,12-tetradecadienyl acetate are its geometric isomers: (Z,Z)-9,12-tetradecadienyl acetate, (E,Z)-9,12-tetradecadienyl acetate, and (E,E)-9,12-tetradecadienyl acetate. The effect of these isomers on insect behavior is species-specific. For the carpenterworm moth, a related species, the (Z,Z) isomer was found to inhibit attraction, the (E,E) isomer acted as a synergist, and the (E,Z) isomer had no discernible effect.[8] Oxidation can also lead to the formation of aldehydes and other oxygenated products, which can reduce the purity of the pheromone lure.[4]

Troubleshooting Guides

Issue 1: Rapid Decline in Trap Captures

Probable Cause Recommended Solution
Pheromone Degradation The active (Z,E) isomer is degrading due to high temperatures or UV exposure. Incorporate a stabilizer like BHT into your lure formulation.[4] Consider using dispensers with UV protection.
High Release Rate High ambient temperatures are causing the pheromone to be released from the dispenser too quickly. Select a dispenser type with a release profile better suited for your field conditions.
Lure Aging The lure has been in the field beyond its effective lifespan. In one study, lure attractiveness declined after 3 weeks.[6] Replace lures according to the manufacturer's recommendations or based on your own field stability data.

Issue 2: Low or No Trap Captures from the Start

Probable Cause Recommended Solution
Incorrect Isomeric Purity The synthetic pheromone may have an incorrect ratio of isomers, or the presence of inhibitory isomers. Ensure the isomeric purity of your (Z,E)-9,12-tetradecadienyl acetate through proper synthesis and purification. The (Z,Z) isomer has been shown to be inhibitory in some species.[8]
Suboptimal Pheromone Dose The amount of pheromone in the lure is too low or too high. For Plodia interpunctella, traps with higher doses (10 mg) captured more moths than those with lower doses (1 mg) in the presence of mating disruption.[1] Conduct dose-response trials to determine the optimal loading for your target species and conditions.
Improper Trap Placement Traps are not positioned correctly to intercept the target insect's flight path or are placed in areas with high wind. Place traps at a height and location relevant to the target insect's behavior. Avoid placing traps in areas with strong, consistent winds that can disrupt the pheromone plume.
Contamination The lure or trap may be contaminated with other chemicals or scents that are repellent to the target insect. Always handle lures and traps with clean gloves.

Quantitative Data

Table 1: Degradation of (Z,E)-9,12-Tetradecadienyl Acetate in a Commercial Lure for Spodoptera exigua

Aging Period (Weeks) Mean Emission Decline (%) Field Attractiveness
3-4Not Reported> 4-fold decrease in male captures compared to 0-1 week old lures[7]
532%Not Reported

Data from a laboratory study under a constant temperature of 29.4°C and 3.5% relative humidity, designed to simulate subtropical summer conditions.[6][7]

Experimental Protocols

Protocol 1: Field Aging and Residual Pheromone Analysis

This protocol outlines the steps to determine the degradation rate of (Z,E)-9,12-tetradecadienyl acetate in dispensers under field conditions.

1. Dispenser Preparation and Initial Analysis: a. Prepare a batch of pheromone lures, each loaded with a precise amount of (Z,E)-9,12-tetradecadienyl acetate. b. If testing stabilizers, prepare a separate batch containing the stabilizer at a known concentration. c. Randomly select a subset of lures (n=3-5) for initial analysis to determine the starting concentration of the pheromone. d. Extract the pheromone from each lure using a known volume of a suitable solvent (e.g., hexane) containing an internal standard (e.g., dodecyl acetate).[9] e. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the initial amount of (Z,E)-9,12-tetradecadienyl acetate.[9]

2. Field Deployment: a. Deploy the remaining lures in the field in a randomized block design. b. Record the date and time of deployment, as well as the environmental conditions (temperature, humidity, sunlight exposure).

3. Sample Collection: a. At predetermined intervals (e.g., weekly for 6-8 weeks), randomly collect a subset of the aged lures (n=3-5) from the field.[9][10] b. Place each collected lure in a sealed, labeled vial and store them in a freezer (-20°C) until analysis to prevent further degradation.[9]

4. Residual Pheromone Analysis: a. For each collected lure, extract the remaining pheromone using the same solvent and internal standard as in the initial analysis.[9] b. Analyze the extracts by GC-MS to quantify the amount of (Z,E)-9,12-tetradecadienyl acetate remaining in each lure.[9]

5. Data Analysis: a. Calculate the percentage of (Z,E)-9,12-tetradecadienyl acetate remaining at each time point relative to the initial concentration. b. Plot the percentage of remaining pheromone against time to determine the degradation curve and calculate the half-life of the pheromone in the specific dispenser under the tested field conditions.

Visualizations

experimental_workflow cluster_prep 1. Preparation & Initial Analysis cluster_field 2. Field Deployment & Aging cluster_collection 3. Sample Collection cluster_analysis 4. Residual Analysis cluster_data 5. Data Interpretation prep Prepare Pheromone Lures initial_analysis Initial GC-MS Analysis (T=0) prep->initial_analysis deploy Deploy Lures in Field initial_analysis->deploy aging Field Aging (Weekly Intervals) deploy->aging collect Collect Aged Lures aging->collect store Store at -20°C collect->store extract Extract Residual Pheromone store->extract gcms GC-MS Analysis extract->gcms calc Calculate % Remaining gcms->calc plot Plot Degradation Curve & Half-life calc->plot

Caption: Experimental workflow for determining the field stability of (Z,E)-9,12-tetradecadienol acetate.

degradation_pathway cluster_main cluster_degradation cluster_products Z_E (Z,E)-9,12-Tetradecadienyl acetate (Active Pheromone) Isomerization Isomerization (UV Light, Heat) Z_E->Isomerization Oxidation Oxidation (Oxygen, Light, Heat) Z_E->Oxidation Isomers Geometric Isomers (Z,Z), (E,Z), (E,E) (Altered Activity) Isomerization->Isomers Oxidation_Products Aldehydes, etc. (Reduced Purity) Oxidation->Oxidation_Products

Caption: Primary degradation pathways of this compound acetate in field conditions.

References

Technical Support Center: Optimizing Dispenser Release Rates for (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of (Z,E)-9,12-Tetradecadienol release from dispensers.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that influence the release rate of this compound from passive dispensers?

A1: The release rate of this compound from passive dispensers is significantly influenced by several environmental factors:

  • Temperature: This is a major determinant of the release rate.[1] An increase in temperature typically leads to an exponential increase in the pheromone release rate.[1][2] In field conditions, temperature can cause release rates to vary significantly depending on the time of day.[1]

  • Airflow/Wind Speed: Increased airflow enhances the release rate of pheromones.[1] While important, its effect is generally considered less significant than that of temperature.[1] Very high winds can dilute the pheromone plume, making it harder for insects to locate the source.[3]

  • Sunlight (UV Radiation): Direct exposure to sunlight can accelerate the degradation of the pheromone, particularly the conjugated diene system in this compound, through isomerization and oxidation.[3][4] This can lead to a rapid loss of biological activity.

  • Humidity: The effect of humidity can vary. In some cases, high humidity might create a water barrier on the dispenser's surface, which can slightly impair the diffusion of the pheromone.[3]

Q2: How does the choice of dispenser material and design affect the release kinetics?

A2: The dispenser's physical characteristics are critical for controlling the release rate. Different materials like polyethylene, rubber septa, or specialized polymers have varying levels of porosity and compatibility with the pheromone.[5][6] The dispenser's design, specifically the surface-area-to-volume ratio, also significantly impacts release dynamics; a higher ratio can lead to a faster release.[5] For consistent, zero-order release kinetics, the choice of dispenser type is crucial.[1]

Q3: What are the best practices for handling and storing this compound dispensers to ensure optimal performance?

A3: Proper handling and storage are essential to prevent contamination and degradation.

  • Handling: Always use gloves or clean forceps when handling dispensers.[3][7] Contamination with other scents or oils from the skin can repel the target insect.[7]

  • Storage: Store dispensers in their original, airtight packaging in a cool, dark place.[7] For long-term storage, refrigeration or freezing is highly recommended to minimize degradation and evaporation of the volatile pheromone.[7]

Q4: Can stabilizers be added to the this compound formulation to prolong its efficacy?

A4: Yes. Due to its susceptibility to degradation from UV light and heat, adding a stabilizer is recommended.[4] Antioxidants like Butylated Hydroxytoluene (BHT) can be added to the formulation to protect the pheromone from oxidation, significantly extending its effective lifespan in the field.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem / Question Potential Causes Recommended Solutions
Low or no insect capture in traps. 1. Expired or Degraded Lure: The pheromone has lost its potency due to age or improper storage.[3][8] 2. Improper Trap Placement: Traps are not located in the insect's primary activity zone or at the correct height.[3][9] 3. Incorrect Dispenser: The chosen dispenser may have a release rate that is too low for the environmental conditions. 4. Extreme Weather: Very high or low temperatures can reduce both insect activity and pheromone release.[3] Strong winds can disrupt the pheromone plume.[3]1. Use Fresh Lures: Check the expiration date and replace lures as recommended. Ensure proper, cool, and dark storage for unused lures.[3] 2. Optimize Placement: Move traps to areas with known insect activity. Adjust trap height based on the target species' flight patterns.[9] 3. Verify Release Rate: Conduct a release rate analysis (see Experimental Protocols) to ensure it's within the optimal range. 4. Monitor Conditions: Record environmental data during experiments to correlate with capture rates. Avoid deploying during extreme weather if possible.[3]
Inconsistent release rates between dispensers of the same type. 1. Manufacturing Variability: Minor differences in the dispenser material (e.g., polymer porosity) can lead to variations.[4] 2. Inconsistent Loading: The amount of pheromone loaded into each dispenser may not be uniform. 3. Variable Environmental Exposure: Dispensers may be exposed to slightly different microclimates (e.g., some in direct sun, others in shade).[1]1. Quality Control: Test the release rate of a random subset of dispensers before beginning a large-scale experiment to ensure consistency.[3] 2. Standardize Loading: If preparing dispensers in-house, use precise methods to ensure each unit receives the same amount of pheromone. 3. Uniform Placement: Deploy dispensers in a way that minimizes variability in their exposure to sun, wind, and temperature.
Rapid decline in trap captures over a short period. 1. Premature Pheromone Depletion: The dispenser is releasing the pheromone too quickly for the intended duration of the experiment.[3] 2. Pheromone Degradation: High temperatures or direct exposure to UV radiation is causing the this compound to break down rapidly.[3][4]1. Select Appropriate Dispenser: Choose a dispenser type specifically designed for a slower, more controlled release profile suitable for your experiment's length.[3] 2. Protect from Elements: Position dispensers to minimize direct sunlight exposure.[3] Consider using formulations that include a UV protectant or antioxidant like BHT.[4]

Data Presentation

Quantitative data is essential for comparing dispenser performance. The table below summarizes the effect of temperature on the weight loss of pheromones from two different commercial dispenser types over a 7-day period.

Table 1: Effect of Temperature on Pheromone Weight Loss from Two Commercial Dispenser Types

Temperature (°C)Average Weight Loss - Isonet (g)Average Weight Loss - Rak (g)
50.0380.014
100.0810.032
150.1450.063
200.2390.118
250.3520.205
300.4800.337
Data adapted from a study on commercial dispensers for Lobesia botrana and Eupoecilia ambiguella, illustrating a common trend where higher temperatures accelerate pheromone release.[2]

Experimental Protocols

Protocol: Quantifying Dispenser Release Rate via Volatile Collection and GC-MS Analysis

This protocol describes a standard laboratory method for accurately measuring the amount of this compound released from a dispenser over time.

Objective: To determine the release rate (e.g., in ng/hour) of this compound from a dispenser under controlled laboratory conditions.

Materials:

  • Volatile Collection System (VCS): A series of glass chambers to hold the dispensers.

  • Controlled Environment Chamber or Incubator.

  • Air Pump with flow meter for purified, charcoal-filtered air.

  • Adsorbent material: Polyurethane foam (PUF) plugs or other suitable traps.

  • Solvent: High-purity hexane or dichloromethane.

  • Internal Standard (e.g., tetradecyl acetate).

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Glass vials, pipettes, and standard laboratory glassware.

Methodology:

  • Dispenser Aging (Optional): To simulate field conditions, place the dispensers in a controlled environment chamber at a set temperature and humidity for a predetermined period before measurement.[10]

  • Volatile Collection Setup:

    • Place a single dispenser inside a glass chamber within the VCS.

    • Draw purified air over the dispenser at a controlled flow rate (e.g., 100-500 mL/min).[10]

    • Pass the exiting air through a PUF plug to trap the released pheromone volatiles.[3][10]

  • Sample Collection:

    • Collect volatiles for a defined period (e.g., 2-24 hours), depending on the expected release rate.

    • At the end of the collection period, remove the PUF plug.

  • Solvent Extraction:

    • Place the PUF plug into a glass vial.

    • Add a precise volume of solvent (e.g., 1 mL of hexane) containing a known concentration of the internal standard.

    • Agitate or sonicate for 15-20 minutes to ensure complete extraction of the pheromone from the adsorbent.[4]

  • Sample Analysis (GC-MS):

    • Inject a 1-2 µL aliquot of the solvent extract into the GC-MS.

    • Use a suitable non-polar or medium-polarity capillary column.

    • Develop a temperature program that effectively separates this compound from the solvent, internal standard, and any potential isomers or degradation products.[4]

    • The mass spectrometer will identify and quantify the pheromone based on its characteristic mass spectrum and retention time relative to a certified reference standard.[4]

  • Data Analysis & Calculation:

    • Create a calibration curve using known concentrations of the pheromone standard.

    • Quantify the mass of this compound collected in the trap by comparing its peak area to that of the internal standard and the calibration curve.

    • Calculate the release rate by dividing the total mass of the collected pheromone by the duration of the collection period (e.g., ng/hour).

Mandatory Visualizations

experimental_workflow

factors_influencing_release center Pheromone Release Rate temp temp temp->center + (Exponential) airflow airflow airflow->center + uv uv degradation degradation uv->degradation degradation->center - material material material->center design design design->center load load load->center volatility volatility volatility->center additives additives additives->degradation Inhibits

References

Technical Support Center: Optimizing (Z,E)-9,12-Tetradecadienol Lure Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z,E)-9,12-Tetradecadienol lures. Our goal is to help you overcome low trap capture rates and improve the efficacy of your experiments.

Troubleshooting Guide: Low Trap Capture Rates

Low capture rates can be attributed to a variety of factors, from lure composition to environmental conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Suboptimal Lure Concentration

An incorrect pheromone concentration is a primary cause of reduced trap captures. Very high concentrations can lead to confusion, repellency, or rapid habituation in the target insect population, while very low concentrations may not be attractive enough.[1]

Solutions:

  • Conduct a Dose-Response Experiment: Systematically test a range of pheromone concentrations to determine the optimal dosage for your target species and environmental conditions.[1]

  • Analyze Data to Identify Peak Capture Rate: The data from your dose-response experiment will typically show an increase in captures with concentration up to an optimal point, after which captures may plateau or decline.[1]

  • Ensure High Purity of Pheromones: At higher concentrations, impurities in the synthetic pheromone can have a repellent effect. Use high-purity, research-grade pheromones.[1]

Problem 2: Incorrect Pheromone Blend Ratio

The precise ratio of pheromone components is often crucial for attracting the target species. An imbalance in the blend can significantly reduce lure effectiveness.

Solutions:

  • Verify the Optimal Blend for Your Target Species: Research has shown that different ratios can impact capture rates. For example, a 2:1 mixture of two key components improved the catch of Prostephanus truncatus by 17-29% compared to a 1:1 mixture.[2]

  • Consider Minor Components: In some cases, the addition of minor or previously unidentified components can dramatically increase lure efficacy. For instance, the addition of nonanal to the primary pheromone blend for the fall armyworm doubled male trap catches.[3] The presence of (Z)-9-tetradecen-1-ol was found to be a critical component for attracting male Hypsipyla robusta when combined with other compounds.[4]

Problem 3: Lure Aging and Degradation

The effectiveness of a pheromone lure diminishes over time due to the degradation of the active components.[5] This can be accelerated by environmental factors.

Solutions:

  • Regularly Replace Lures: In a study on the beet armyworm, lures aged for 3-4 weeks collected over four times fewer moths than fresh lures.[5] The emission of (Z,E)-9,12-tetradecadienyl acetate declined by 32% after 5 weeks of aging in a simulated subtropical environment.[5]

  • Proper Lure Storage: Store lures in a refrigerator or freezer as recommended by the manufacturer to maintain their efficacy.[6]

  • Avoid "Flash-Off" Period: Newly opened lures can have a very high initial release of pheromone, which may not be ideal for certain experiments. It may be beneficial to "air out" new lures for at least a day before use.[2]

Problem 4: Ineffective Trap Placement and Design

The location and type of trap used can significantly influence capture rates.

Solutions:

  • Optimize Trap Height and Location: Consider factors such as the typical flight height of the target insect and proximity to the crop or host plant.[6] For some species, trap placement in a specific cardinal direction (e.g., southern aspect of a tree crown) can increase captures.[7]

  • Choose an Appropriate Trap Design: Different trap designs (e.g., sticky traps, bucket traps) can have varying levels of effectiveness for different species.[6][8] Improvements in trap design can sometimes be a more cost-effective way to enhance capture rates than modifying the lure itself.[2]

  • Ensure Adequate Trap Spacing: When conducting experiments with multiple traps, ensure they are spaced far enough apart to avoid interference between different treatments.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a component of the sex pheromone of various moth species. It is often found alongside (Z,E)-9,12-tetradecadienyl acetate, which is a major attractant for pests like the Indian Meal Moth (Plodia interpunctella) and the Almond Moth (Cadra cautella).[9]

Q2: How do I prepare lures with different pheromone concentrations?

To prepare lures for a dose-response experiment, you can dilute the pheromone in a suitable solvent. A typical experiment might include a solvent-only control and several concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg) loaded onto a dispenser such as a rubber septum.[1] Always use separate, clean tools for each concentration to prevent cross-contamination.[1]

Q3: Why are my traps catching non-target insects?

While pheromone traps are more specific than other types of traps, they can sometimes attract non-target species, including those closely related to the target pest or even predators that use the pheromone to locate prey.[6][10] If bycatch is a significant issue, you may need to re-evaluate the purity of your lure or the specificity of the pheromone blend.

Q4: What environmental factors can affect my trap capture rates?

Weather conditions such as temperature, wind, and rain can influence insect activity and, consequently, trap captures.[6] Additionally, environmental factors can affect the release rate and degradation of the pheromone from the lure.

Q5: How do I analyze the data from my trapping experiments?

For a dose-response experiment with a randomized complete block design, an Analysis of Variance (ANOVA) is an appropriate statistical method to analyze the data.[1] If the ANOVA result is significant, a post-hoc test like Tukey's HSD can be used to compare the mean captures for each concentration.[1]

Data and Protocols

Table 1: Factors Influencing Pheromone Lure Efficacy and Troubleshooting Summary
FactorPotential IssueTroubleshooting Action
Lure Concentration Too high (repellent/confusing) or too low (not attractive).[1]Conduct a dose-response experiment to find the optimal concentration.[1]
Pheromone Blend Incorrect ratio of components or missing key minor components.[2][4]Verify the species-specific blend and consider testing additions of known synergists.[3]
Lure Age Degradation of active compounds over time, reducing emissions.[5]Replace lures at recommended intervals and store them properly.[5][6]
Trap Placement Suboptimal height, location, or spacing leading to reduced encounters.[6][7]Experiment with different trap positions and ensure adequate spacing to avoid interference.[1]
Trap Design Inefficient design for the target species.[2]Test different commercially available trap designs or modify existing ones.
Environmental Factors Weather affecting insect activity and lure release rate.[6]Monitor and record environmental conditions during the experiment.
Lure Purity Impurities causing repellency, especially at high concentrations.[1]Use high-purity, research-grade pheromones.[1]
Experimental Protocol: Dose-Response Field Experiment

This protocol outlines the steps for conducting a field experiment to determine the optimal concentration of a pheromone lure.

1. Site Selection:

  • Choose a location with a known population of the target insect.

  • The site should be as uniform as possible in terms of vegetation, topography, and sun exposure.[1]

2. Lure Preparation:

  • Prepare lures with a range of pheromone concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg) and a solvent-only control.[1]

  • Use a consistent dispenser type (e.g., rubber septa) for all lures.

  • Handle lures with clean, separate tools for each concentration to avoid cross-contamination.[1]

3. Experimental Design:

  • Use a randomized complete block design.

  • Establish 4-5 blocks within the experimental site.

  • Within each block, place one trap for each concentration, including the control, in a randomized order.[1]

  • Ensure sufficient distance between traps to prevent interference.[1]

4. Data Collection:

  • Check traps at regular intervals (e.g., weekly).

  • Count and record the number of target insects captured in each trap.[1]

5. Data Analysis:

  • Use an Analysis of Variance (ANOVA) suitable for a randomized complete block design to analyze the capture data.[1]

  • If the ANOVA shows a significant difference between treatments, use a post-hoc test (e.g., Tukey's HSD) to compare the mean captures for each concentration.[1]

Visualizations

Troubleshooting_Low_Capture_Rates cluster_problem Problem Identification cluster_investigation Investigation Areas cluster_lure_factors Lure-Related Factors cluster_trap_factors Trap-Related Factors cluster_env_factors Environmental Factors Low Capture Rate Low Capture Rate Lure Lure Low Capture Rate->Lure Trap Trap Low Capture Rate->Trap Environment Environment Low Capture Rate->Environment Concentration Concentration Lure->Concentration Blend Ratio Blend Ratio Lure->Blend Ratio Age/Degradation Age/Degradation Lure->Age/Degradation Purity Purity Lure->Purity Placement Placement Trap->Placement Design Design Trap->Design Spacing Spacing Trap->Spacing Weather Weather Environment->Weather Host Availability Host Availability Environment->Host Availability

Caption: Troubleshooting workflow for low trap capture rates.

Dose_Response_Workflow Start Start Prepare Lure Concentrations Prepare Lure Concentrations Start->Prepare Lure Concentrations Randomized Block Design Randomized Block Design Prepare Lure Concentrations->Randomized Block Design Deploy Traps Deploy Traps Randomized Block Design->Deploy Traps Collect Data Collect Data Deploy Traps->Collect Data Analyze Data (ANOVA) Analyze Data (ANOVA) Collect Data->Analyze Data (ANOVA) Optimal Concentration Identified Optimal Concentration Identified Analyze Data (ANOVA)->Optimal Concentration Identified Significant Difference Suboptimal Results Suboptimal Results Analyze Data (ANOVA)->Suboptimal Results No Significant Difference Re-evaluate Experiment Re-evaluate Experiment Suboptimal Results->Re-evaluate Experiment

Caption: Experimental workflow for a dose-response study.

References

Troubleshooting GC-MS artifacts in (Z,E)-9,12-Tetradecadienol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for the GC-MS analysis of (Z,E)-9,12-Tetradecadienol.

Technical Support Center: this compound GC-MS Analysis

This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting information for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and related long-chain unsaturated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ghost peaks in my chromatogram?

A1: Ghost peaks, which are unidentified signals not corresponding to your injected analytes, often originate from contamination within the system.[1] The most likely culprits are the septum and liner in the injection port, especially if the septum nut is overtightened.[2] Contamination can also be introduced from dirty samples, the split vent trap, or impurities in the carrier gas.[2][3] Running a blank analysis immediately after a period of non-use can help determine if the contamination is coming from the gas lines (if the first blank is dirtier) or from the column itself (if both blanks are similar).[3][4]

Q2: Why is my baseline rising, especially at high temperatures during a temperature-programmed run?

A2: A rising baseline at elevated temperatures is a classic sign of column bleed.[1] This occurs when the stationary phase of the column thermally degrades, releasing volatile components that create background noise in the detector.[1][5] This process is accelerated by high operating temperatures, the presence of oxygen in the carrier gas, and the age of the column.[5] While all columns exhibit some level of bleed, excessive bleed compromises sensitivity by reducing the signal-to-noise ratio.[1][6] If the baseline is high even at low temperatures (e.g., 100°C), the issue is more likely due to system contamination rather than column bleed.[6]

Q3: My peak shapes are poor (tailing or fronting). What is the cause?

A3: Peak tailing is often caused by "active sites" within the GC system, which can be located in the inlet liner or at the head of the column due to contamination buildup.[2][7] These active sites can cause reversible absorption of active compounds, leading to tailing.[4] Other causes include dead volume from improper column installation or a partial flow obstruction.[4] Peak fronting is most commonly a result of column overload, where too much sample has been injected.[3] This can be resolved by diluting the sample, decreasing the injection volume, or increasing the split ratio.[3]

Q4: I see unexpected ions like m/z 73, 207, and 281 in my mass spectra background. What are they?

A4: These ions are characteristic markers of column bleed from polysiloxane-based stationary phases.[8] The ion m/z 207, in particular, is a result of hexamethylcyclotrisiloxane formation, a common breakdown product.[8] The presence of these ions, along with others like m/z 281, indicates that the stationary phase is degrading and bleeding into the MS source.[8][9] This spectral interference can hinder mass spectral matching against reference libraries.[6] Using low-bleed columns is highly recommended for sensitive GC-MS analyses to minimize this issue.[9]

Troubleshooting Guides

Problem: Peak Distortion and Unexpected Early-Eluting Peaks (Thermal Degradation/Isomerization)

When analyzing thermally sensitive compounds like this compound, the high temperature of the GC inlet can cause the molecule to degrade or isomerize. This appears in the chromatogram as a reduced parent peak and the emergence of smaller, earlier-eluting peaks corresponding to degradation products.[7][10]

Potential Causes & Solutions:

  • Excessive Inlet Temperature: The inlet temperature may be too high, causing thermal stress.[10][11]

    • Solution: Systematically reduce the inlet temperature by 25-50°C increments. The optimal temperature is the lowest one that allows for efficient sample volatilization without causing degradation.[7][10] A programmable temperature vaporizer (PTV) inlet can also be used to introduce the sample at a lower initial temperature before ramping, minimizing thermal decomposition.[12]

  • Active Sites in the Inlet: Catalytic activity from metal surfaces or contaminated glass wool in the liner can promote degradation.[7][10]

    • Solution: Use a new, deactivated liner for each sensitive analysis sequence. If using glass wool, ensure it is also properly deactivated.[10] Regular inlet maintenance is crucial.[7]

  • On-Column Decomposition: If the elution temperature of the compound exceeds its decomposition temperature, degradation can occur on the column itself.[7]

    • Solution: Modify the oven temperature program to use a lower final temperature if possible, or switch to a column that elutes the analyte at a lower temperature.

Impact of Inlet Temperature on Analyte Degradation

The following table summarizes the expected impact of different inlet temperatures on a thermally labile compound.

Inlet Temperature (°C)Liner TypeExpected Degradation (%)Chromatographic Observations
325Standard Glass25-40%Significant degradation peaks are observed before the parent analyte. The parent peak area is greatly reduced.[10][11]
275Standard Glass10-20%Degradation is still apparent, but the parent peak is more prominent. Peak shape may be compromised.
250Deactivated5-10%Minor degradation may be visible, but the parent peak is the primary signal. Good starting point for optimization.[13]
200Deactivated< 5%Minimal to no thermal degradation. Parent peak is sharp and symmetrical. Ensures analyte integrity.[7]

Experimental Protocols

Standard Protocol for this compound Analysis

This protocol provides a baseline for analyzing this compound and can be adapted as needed.

1. Sample Preparation:

  • Solvent: Use high-purity heptane or hexane.[13]

  • Concentration: Prepare a stock solution of the analyte at 1 mg/mL. Serially dilute to a working concentration of 1-10 µg/mL depending on instrument sensitivity.

  • Vials: Use deactivated glass autosampler vials with PTFE-lined caps to prevent analyte adsorption.

2. GC-MS Method Parameters:

  • System: Agilent 7890A GC coupled to a 5975C Mass Selective Detector (or equivalent).[13]

  • Inlet: Split/Splitless Injector

    • Temperature: 250°C (or lower if thermal degradation is observed).[13]

    • Mode: Splitless

    • Injection Volume: 1 µL

    • Liner: Deactivated, single-taper splitless liner.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[13]

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.[13]

    • Ramp 1: 20°C/min to 140°C.[13]

    • Ramp 2: 4°C/min to 250°C.[13]

    • Hold: 10-20 minutes at 250°C.[13]

  • MS Parameters:

    • Transfer Line Temperature: 255°C.[13]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-400.

Visualizations

TroubleshootingWorkflow start Artifact Detected (e.g., Ghost Peak, Tailing, High Baseline) check_blank Run Blank Solvent Injection start->check_blank check_inlet Inspect & Maintain Inlet (Replace Septum & Liner) check_blank->check_inlet Artifact persists problem_solved Problem Resolved check_blank->problem_solved Artifact gone (Contaminated Syringe) check_column Condition or Trim Column (Trim 0.5m from front) check_inlet->check_column No improvement check_inlet->problem_solved Problem solved check_gas Verify Gas Purity & Check for Leaks check_column->check_gas No improvement check_column->problem_solved Problem solved check_sample Review Sample Preparation (Solvent, Vials, Concentration) check_gas->check_sample No improvement check_gas->problem_solved Problem solved check_sample->problem_solved Problem solved

Caption: A systematic workflow for troubleshooting common GC-MS artifacts.

ArtifactSources cluster_GC Gas Chromatograph cluster_Sample Sample & Preparation cluster_MS Mass Spectrometer center GC-MS Artifacts Inlet Inlet - Septum Bleed - Liner Contamination - Thermal Degradation center->Inlet Column Column - Stationary Phase Bleed - Contamination Buildup - Oxygen Damage center->Column CarrierGas Carrier Gas - Impurities (O2, H2O) - Leaks in Gas Lines center->CarrierGas Solvent Solvent Impurities center->Solvent Vials Contaminated Vials/Caps center->Vials Prep Cross-Contamination center->Prep Source Ion Source Contamination center->Source Pump Pump Oil Backstreaming center->Pump

Caption: Potential sources of artifacts in the GC-MS analytical process.

References

Technical Support Center: Synthesis of (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of (Z,E)-9,12-Tetradecadienol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main hurdles in synthesizing this compound with high purity are:

  • Stereochemical Control: Achieving the desired (Z,E) configuration of the double bonds while minimizing the formation of other isomers (E,Z), (Z,Z), and (E,E) is critical. The biological activity of pheromones is often highly dependent on a specific stereoisomer.

  • Byproduct Formation: Various side reactions can lead to impurities that are structurally similar to the target molecule, making purification difficult.

  • Purification: Separating the desired (Z,E) isomer from other geometric isomers and reaction byproducts can be challenging due to their similar physical properties.[1]

Q2: Which synthetic routes are commonly employed for this compound, and what are their inherent challenges?

A2: Two prevalent methods for constructing the dienol backbone are the Wittig reaction and metal-catalyzed cross-coupling reactions.

  • Wittig Reaction: This method is widely used for forming carbon-carbon double bonds. To achieve the desired Z-selectivity for the 9-double bond, non-stabilized ylides are typically used. However, controlling the stereochemistry can be challenging, and the removal of the triphenylphosphine oxide byproduct can complicate purification.[1]

  • Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi): These reactions offer a powerful means to form the carbon-carbon bonds of the diene system with high stereoselectivity, provided that stereodefined starting materials are used. Potential challenges include catalyst deactivation, homocoupling of the starting materials, and ensuring the reaction goes to completion.

Q3: How can I purify the final this compound product to remove isomeric impurities?

A3: Purification of the final product to isolate the desired (Z,E) isomer is crucial. Common techniques include:

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method for removing many byproducts.

    • Silver Nitrate Impregnated Silica Gel Chromatography: This technique is particularly effective for separating geometric isomers of unsaturated compounds. The silver ions interact differently with the π-bonds of the various isomers, allowing for their separation.

  • Distillation: Fractional distillation under reduced pressure can be used to separate isomers if their boiling points are sufficiently different.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity (Incorrect Z/E ratio) in Wittig Reaction

This section addresses common problems encountered when using a Wittig reaction to create the C9-C10 double bond with Z-stereochemistry.

Observation/Problem Potential Cause Troubleshooting Steps
Low Z:E ratio Use of a stabilized ylide. Stabilized ylides favor the formation of the E-isomer.Employ a non-stabilized phosphonium ylide. For example, the ylide generated from a simple alkyltriphenylphosphonium halide.
Presence of lithium salts in the reaction mixture. Lithium ions can lead to equilibration of intermediates, favoring the more stable E-isomer.Prepare the ylide using a sodium or potassium base (e.g., NaH, KHMDS) to create "salt-free" conditions.[1]
Reaction temperature is too high. Higher temperatures can promote isomerization to the thermodynamically more stable E-isomer.Perform the reaction at low temperatures (e.g., -78 °C) and allow it to slowly warm to room temperature.
Low Reaction Yield Decomposition of the ylide. Ylides are strong bases and can be sensitive to moisture and air.Prepare the ylide in situ at low temperatures and use it immediately. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Impure aldehyde starting material. Acidic impurities can quench the ylide, and the aldehyde may have undergone oxidation or polymerization.Use freshly distilled or purified aldehyde. Ensure the aldehyde is free from acidic contaminants.
Difficult Purification Presence of triphenylphosphine oxide byproduct. This byproduct can be difficult to separate from the desired product due to its polarity and solubility.Purification can be achieved by chromatography on silica gel. In some cases, converting the triphenylphosphine oxide to a water-soluble derivative can aid its removal.[1]
Issue 2: Inefficient Metal-Catalyzed Cross-Coupling

This section provides guidance for troubleshooting common issues in reactions like Suzuki or Negishi coupling used to form the diene system.

Observation/Problem Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation. The palladium or nickel catalyst can be sensitive to impurities.Ensure all starting materials and solvents are pure and anhydrous. Certain functional groups can act as catalyst poisons.
Ineffective base. The choice and quality of the base are critical for the catalytic cycle.Screen different bases (e.g., carbonates, phosphates, hydroxides). The solubility of the base can also be a significant factor.
Low reaction temperature. Some cross-coupling reactions require heating to proceed at a reasonable rate.Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Homocoupling of Starting Materials Reaction conditions favor self-coupling over cross-coupling.Optimize the stoichiometry of the reactants. Adjust the ligand-to-metal ratio. Lowering the reaction temperature may also reduce homocoupling.
Loss of Stereochemistry Isomerization of the starting materials or product under the reaction conditions.Optimize reaction conditions, particularly temperature and reaction time. Ensure the catalyst system used is known to preserve the stereochemistry of the reactants.

Experimental Protocols

General Workflow for a Wittig-Based Synthesis:

G cluster_0 Synthesis of the Z-alkene fragment cluster_1 Formation of the (Z,E)-diene A C9-Phosphonium Salt D Wittig Reaction A->D B Base (e.g., NaH, KHMDS) B->D C C5-Aldehyde C->D E (Z)-C14-alkenol fragment D->E F Functionalization of (Z)-alkenol E->F H Cross-Coupling (e.g., Suzuki) F->H G Coupling Partner (with E-double bond) G->H I This compound H->I

Caption: A generalized synthetic workflow for this compound.

Logical Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and addressing common issues during the synthesis.

G cluster_low_yield Troubleshooting Low Yield cluster_purity Troubleshooting Purity/Isomer Issues start Reaction Complete check_yield Check Yield and Purity (TLC, GC, NMR) start->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure Product Impure / Incorrect Isomer Ratio check_yield->impure Impure success Purify and Characterize check_yield->success High Yield & Purity check_reagents Verify Reagent Purity and Stoichiometry low_yield->check_reagents optimize_stereo Optimize for Stereoselectivity (Base, Solvent, Temp) impure->optimize_stereo check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_ylide If Wittig: Check Ylide Formation/Stability check_conditions->check_ylide check_catalyst If Coupling: Check Catalyst Activity check_ylide->check_catalyst purification_strategy Refine Purification Method (e.g., AgNO3-Silica) optimize_stereo->purification_strategy

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Enhancing Long-Range Attraction of (Z,E)-9,12-Tetradecadienol Baits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of experiments involving (Z,E)-9,12-Tetradecadienol baits.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Trap Capture

Q: We are using baits with this compound, but the trap capture rates for our target moth species are consistently low or zero. What are the possible reasons and how can we troubleshoot this?

A: Low trap capture can be attributed to several factors, ranging from bait formulation to environmental conditions. Here is a step-by-step troubleshooting guide:

  • Verify Target Species and Pheromone Composition: Ensure that this compound is the primary and correct sex pheromone component for your target species. Many moth species rely on a precise blend of compounds for optimal attraction. For instance, the sex pheromone of Plodia interpunctella (Indian Meal Moth) is a blend of (Z,E)-9,12-tetradecadienyl acetate and this compound.[1][2] An incorrect or incomplete blend can significantly reduce attraction.

  • Check Lure Age and Storage: Pheromone lures have a limited lifespan and their efficacy can be compromised by improper storage. High temperatures and direct sunlight can cause degradation or rapid, uncontrolled release of the pheromone.[3] Lures should be stored in a cool, dark place, preferably refrigerated or frozen, until use. Always check the manufacturer's expiration date.

  • Optimize Trap Placement and Density: The location and height of traps are critical. For many moth species, placing traps in the upper canopy of vegetation yields higher captures.[3][4] Traps should be positioned to intercept moth flight paths, considering prevailing wind direction to ensure optimal pheromone plume dispersal. Avoid placing traps too close to each other, as this can lead to competition between lures.

  • Consider Pheromone Release Rate: The concentration of the pheromone in the lure and its release rate can impact trap captures. An excessively high release rate can be repellent or cause confusion, leading to a decrease in captures.[3][5] Experimenting with different lure loading rates may be necessary to determine the optimal concentration for your target species and environmental conditions.

  • Environmental Factors: Extreme temperatures can reduce moth activity and, consequently, trap captures. Strong winds can disrupt the pheromone plume, making it difficult for moths to locate the source.[3] Monitor weather conditions during your trapping period.

  • Presence of Antagonists: Contamination of the lure with other chemicals can inhibit the response of the target species. For example, certain compounds from sympatric non-target species can act as antagonists.[6] Ensure lures are handled with clean gloves to prevent cross-contamination.

Issue 2: High Capture of Non-Target Species

Q: Our traps are catching a significant number of non-target insects. How can we improve the specificity of our this compound baits?

A: High bycatch of non-target species can complicate data analysis and reduce the efficiency of your traps for the target species. Here are some strategies to enhance specificity:

  • Refine the Pheromone Blend: While this compound may be the primary attractant, the addition of minor, species-specific components can significantly improve selectivity. Conversely, some non-target species may be attracted to impurities in the synthetic pheromone. Using highly purified this compound is crucial.

  • Adjust the Blend Ratio: The precise ratio of pheromone components is often critical for species-specific communication. For some species, altering the ratio of this compound to its corresponding acetate or other minor components can deter non-target species while maintaining or even enhancing attraction for the target species.

  • Modify Trap Design and Color: Trap design and color can influence which species are captured. For example, certain trap designs may be more effective for moths with specific flight behaviors.[7] Additionally, the color of the trap can be a visual cue. Experimenting with different trap colors may help reduce the capture of non-target insects that are attracted to specific colors.

  • Optimize Trap Location: Placing traps in the primary habitat of the target species and avoiding areas with high populations of non-target species that may share pheromone components can reduce bycatch.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound versus its acetate ester in moth attraction?

A1: Both (Z,E)-9,12-Tetradecadien-1-ol (the alcohol) and (Z,E)-9,12-Tetradecadien-1-yl acetate (the acetate) are common components of moth sex pheromones.[8] Often, one is the major component while the other acts as a minor component, and the specific blend is crucial for species recognition. For example, in Plodia interpunctella, the acetate is the major component, and the alcohol is a minor but essential part of the attractive blend.[1] The alcohol can also be a precursor in the biosynthesis of the acetate within the moth's pheromone gland.[1][9]

Q2: Can host plant volatiles enhance the attraction of this compound baits?

A2: Yes, in many cases, host plant volatiles can act as synergists, significantly increasing the attractiveness of sex pheromones. Moths often use a combination of olfactory cues to locate mates and suitable host plants for oviposition. The addition of specific green leaf volatiles or floral compounds to a this compound bait can broaden the olfactory signal and lead to higher trap captures.

Q3: How does the isomeric purity of this compound affect its attractiveness?

A3: The stereochemistry of the pheromone is critical. The (Z,E) configuration at the 9th and 12th carbon positions is what the olfactory receptors of the target moth are specifically tuned to. The presence of other isomers, such as (Z,Z), (E,E), or (E,Z), can act as behavioral antagonists, inhibiting the response of the male moth to the correct pheromone. Therefore, using a lure with high isomeric purity is essential for maximal attraction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of tetradecadienol-based pheromones.

Table 1: Pheromone Blend Composition for Selected Moth Species

SpeciesScientific Name(Z,E)-9,12-Tetradecadienyl acetate (Z9E12-14:Ac)(Z,E)-9,12-Tetradecadien-1-ol (Z9E12-14:OH)Other Key ComponentsReference(s)
Indian Meal MothPlodia interpunctellaMajor ComponentMinor Component(Z,E)-9,12-tetradecadienal[1]
Almond MothCadra cautellaMajor Component-(Z)-9-tetradecenyl acetate[8]
Mediterranean Flour MothAnagasta kuehniellaAttractant--[8]
Tobacco MothEphestia elutellaAttractant--[8]
Beet ArmywormSpodoptera exiguaMajor ComponentComponent(Z)-9-tetradecen-1-ol[6][10]

Table 2: Effect of Pheromone Release Rate on Trap Capture

SpeciesPheromoneOptimal Release Rate (µ g/week )ObservationReference(s)
Codling Moth (Cydia pomonella)Codlemone18.4–29.6Captured nearly 1.9 to 2.4 times more moths than lower or higher release rates.[5]
Oriental Fruit Moth (Grapholita molesta)(Z)-8-dodecenyl acetateLures with 100 µg loading caught more moths than 300 µg lures.Higher loads did not improve trapping efficiency.[4]

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Assessing Olfactory Response

This protocol outlines the general steps for measuring the electrical response of a moth's antenna to this compound and its analogues.

  • Insect Preparation:

    • Select a sexually mature male moth of the target species.

    • Immobilize the moth by chilling it on ice or briefly exposing it to CO2.

    • Mount the moth on a stage using wax or a specialized holder, ensuring the antennae are accessible.

  • Electrode Preparation:

    • Prepare two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution).

    • The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the head of the moth.

  • Odorant Delivery:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).

    • Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A puff of air from the odorant-containing pipette is injected into the continuous air stream to deliver the stimulus.

  • Data Recording and Analysis:

    • The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software.

    • The amplitude of the response is measured for each stimulus.

    • A dose-response curve can be generated by plotting the EAG response against the logarithm of the odorant concentration.

Protocol 2: Field Trapping Experiment for Bait Optimization

This protocol describes a typical experimental design for evaluating the effectiveness of different this compound bait formulations in the field.

  • Experimental Design:

    • Select a suitable field site with a known population of the target moth species.

    • Use a randomized complete block design to minimize the effects of spatial variation.

    • Establish several blocks within the field, with each block containing one trap for each bait formulation being tested (including a control with no pheromone).

  • Trap Deployment:

    • Deploy traps at a standardized height and spacing, based on the known behavior of the target species. A common spacing is at least 20 meters between traps to avoid interference.

    • The placement of different bait treatments within each block should be randomized.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of captured target moths in each trap.

    • It is also important to note the number of any non-target species captured.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the attractiveness of the different bait formulations.

    • If significant differences are found, post-hoc tests (e.g., Tukey's HSD) can be used to compare individual treatments.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Optimization Bait_Formulation Bait Formulation (Varying Ratios/Additives) Randomized_Deployment Randomized Block Deployment Bait_Formulation->Randomized_Deployment Trap_Selection Trap Selection (Design and Color) Trap_Selection->Randomized_Deployment Site_Selection Site Selection (Known Pest Population) Site_Selection->Randomized_Deployment Regular_Checks Regular Trap Checks Randomized_Deployment->Regular_Checks Control_Traps Inclusion of Control Traps Control_Traps->Regular_Checks Target_Capture Record Target Species Capture Regular_Checks->Target_Capture Nontarget_Capture Record Non-Target Species Capture Regular_Checks->Nontarget_Capture Statistical_Analysis Statistical Analysis (ANOVA) Target_Capture->Statistical_Analysis Statistical_analysis Statistical_analysis Nontarget_Capture->Statistical_analysis Identify_Optimal_Bait Identify Optimal Bait Formulation Statistical_Analysis->Identify_Optimal_Bait Refine_Strategy Refine Trapping Strategy Identify_Optimal_Bait->Refine_Strategy

Caption: Workflow for optimizing this compound bait formulations.

Pheromone_Signaling_Pathway cluster_external External Environment cluster_antenna Moth Antenna cluster_neuron Olfactory Sensory Neuron cluster_brain Brain (Antennal Lobe) Pheromone This compound Plume PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) on Olfactory Sensory Neuron Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation PBP->OR Transport & Delivery Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Leads to Glomerulus Glomerulus (Signal Processing) Action_Potential->Glomerulus Signal to Brain Behavioral_Response Behavioral Response (Upwind Flight) Glomerulus->Behavioral_Response Initiates

Caption: Simplified signaling pathway of moth pheromone perception.

References

Addressing insect resistance to (Z,E)-9,12-Tetradecadienol-based controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Z,E)-9,12-Tetradecadienol and related pheromone-based insect controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in insect control?

This compound is a component of the sex pheromone blend for various moth species. Its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (ZETA), is a major sex pheromone component for many economically significant stored-product moths, such as the Indian Meal Moth (Plodia interpunctella), the Almond Moth (Cadra cautella), and the Mediterranean Flour Moth (Ephestia kuehniella).[1] These compounds are primarily used in integrated pest management (IPM) programs for mating disruption, monitoring, and mass trapping.[2][3]

Q2: How does mating disruption with this compound work?

Mating disruption involves releasing a synthetic version of the female sex pheromone into the environment to prevent males from finding females to mate.[4] This can occur through several mechanisms:

  • Camouflage: High concentrations of the synthetic pheromone mask the plumes released by individual females.[5]

  • False Trail Following: Males waste time and energy following "false" pheromone trails from synthetic dispensers instead of locating a female.[4][5]

  • Sensory Imbalance/Adaptation: Over-exposure to the pheromone can adapt or habituate the male's sensory system, making him less responsive to a female's call.[5]

By disrupting mating, the reproductive cycle is broken, leading to a reduction in the subsequent generation's population.[6]

Q3: Can insects develop resistance to this compound-based controls?

While less common than resistance to conventional insecticides, the potential for insects to evolve resistance to pheromones exists.[7] Resistance mechanisms are likely to be complex and may involve:

  • Target-Site Resistance: Mutations in the olfactory receptors (ORs) on the male's antennae could reduce their binding affinity for this compound.[8]

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as odorant-degrading enzymes (ODEs) in the antennae, could break down the pheromone more rapidly.[9][10]

  • Behavioral Resistance: Changes in mating behavior, such as reliance on visual cues or mating at different times, could reduce the effectiveness of pheromone-based controls.

  • Changes in Pheromone Production: Females from resistant populations might evolve to produce a slightly different pheromone blend, or a higher quantity of pheromone, to outcompete the synthetic disruptant.[7]

Q4: What are the first steps to take if I suspect resistance?

If you observe a consistent failure of a previously effective this compound-based control strategy, it is crucial to first rule out other potential causes. See the troubleshooting guide below for a systematic approach. If other factors are eliminated, a series of bioassays should be conducted to compare the physiological and behavioral responses of the suspected resistant population to a known susceptible population.

Troubleshooting Guides

Issue 1: Reduced Efficacy of Mating Disruption

Symptom: A previously effective mating disruption program is now failing, resulting in increased crop damage or insect population levels.

Potential Cause Troubleshooting Step
Improper Dispenser Application Verify that the number of dispensers per unit area, their placement within the canopy, and the timing of their application align with the manufacturer's recommendations.[6]
Low Pheromone Release Rate Check the age and storage conditions of the dispensers. Old or improperly stored dispensers may have a reduced release rate. Consider replacing them with a new batch.[4]
High Pest Population Density Mating disruption is most effective at low to moderate pest densities.[6] If the population is too high, males may find females by chance. Consider an initial application of an insecticide to reduce the population before deploying pheromones.
Orchard/Field Characteristics Small (e.g., less than 10 acres), irregularly shaped, or windy sites are more challenging for mating disruption.[4][5] Mated females may also be immigrating from nearby untreated areas. Consider treating border areas.
Development of Resistance If all other factors have been ruled out, begin a systematic investigation into potential resistance. This involves collecting insects from the target population and a known susceptible population for comparative bioassays.
Issue 2: Low or No Capture in Pheromone-Baited Traps

Symptom: Monitoring traps baited with this compound are capturing fewer insects than expected, or none at all.

Potential Cause Troubleshooting Step
Ineffective Lure Check the expiration date of the lure. Ensure it has been stored correctly (typically in a freezer) and handled with gloves to avoid contamination. Replace with a new lure.
Improper Trap Placement Ensure traps are placed at the correct height and location for the target species, as specified in monitoring guidelines. Avoid placing traps near obstacles that could impede airflow.
Environmental Conditions Very high temperatures can cause the pheromone to release too quickly, shortening the life of the lure. Very low temperatures can reduce the release rate and insect activity.
"Trap Shutdown" in Mating Disruption Areas This is an expected outcome. The high concentration of pheromone used for mating disruption makes it difficult for males to locate the point source of a trap lure.[11] Consider using traps with lures that also attract females (kairomone-based) or higher-load pheromone lures designed for use in disrupted environments.[11][12]
Shift in Population Phenology The insect population may not be in its adult flight stage. Continue monitoring according to the expected life cycle of the pest in your region.
Potential Resistance While less likely to manifest as zero captures, a shift in the population's response to the pheromone could contribute to lower-than-expected numbers. Consider electrophysiological or behavioral assays if other causes are eliminated.

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Assessing Olfactory Response

EAG measures the overall electrical response of an insect's antenna to a volatile compound. It is a rapid screening tool to determine if an antenna can detect a specific pheromone and to generate dose-response curves.[13][14]

Methodology:

  • Insect Preparation:

    • Anesthetize a 2-3 day old male moth by chilling on ice.[14]

    • Carefully excise one antenna at its base using micro-scissors.

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact.[14]

    • Mount the antenna between two electrodes using a conductive gel. The basal end connects to the reference electrode and the distal tip to the recording electrode.[14]

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a high-purity solvent like hexane (e.g., 1 ng/µL to 10 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a glass Pasteur pipette.

    • Prepare a solvent-only control pipette.

  • Recording and Data Acquisition:

    • Place the prepared antenna under a continuous stream of humidified, charcoal-filtered air.[14]

    • Position the tip of the stimulus pipette into the airstream directed at the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette to present the stimulus.

    • Record the resulting depolarization (negative voltage deflection) using an amplifier and data acquisition software.[14]

    • Present stimuli in ascending order of concentration, with a sufficient recovery period (e.g., 30-60 seconds) between each stimulus to prevent sensory adaptation.[13] Always test the solvent control first.

  • Data Analysis:

    • Measure the peak amplitude (in millivolts, mV) of the response for each stimulus.

    • Subtract the average response to the solvent control from the pheromone responses to normalize the data.

    • Plot the normalized response against the logarithm of the pheromone concentration to generate a dose-response curve. Compare the curves between suspected resistant and susceptible populations.

Protocol 2: Single Sensillum Recording (SSR) for Individual Neuron Response

SSR is a more precise technique that measures the firing rate (action potentials) of individual olfactory sensory neurons (OSNs) within a single sensillum (olfactory hair) on the antenna. This allows for the detailed characterization of the sensitivity and selectivity of specific neurons.[15][16]

Methodology:

  • Insect Preparation:

    • Immobilize a live, anesthetized moth in a holder (e.g., a modified pipette tip) with wax, leaving the head and antennae exposed and accessible.[15]

    • Stabilize one antenna on a platform using wax or tape.

    • Insert a reference electrode (sharpened tungsten) into the insect's eye or head capsule.[16]

  • Recording:

    • Under high magnification (e.g., 500x), advance a recording electrode (sharpened tungsten) to the base of a target sensillum (typically a long trichoid sensillum for pheromone perception) and penetrate the cuticle.[16]

    • Successful penetration will be indicated by the appearance of spontaneous action potentials (spikes).

  • Stimulation and Data Analysis:

    • Use the same stimulus delivery system as in the EAG protocol.

    • Record the number of spikes for a set period before the stimulus (spontaneous activity) and during the stimulus.

    • Calculate the net response by subtracting the spontaneous firing rate from the rate during stimulation.

    • Compare the dose-response curves of individual sensilla from suspected resistant and susceptible populations.

Protocol 3: Wind Tunnel Bioassay for Behavioral Response

This assay quantifies the behavioral response of male moths to a pheromone plume in a controlled environment that simulates natural conditions.[17]

Methodology:

  • Setup:

    • Use a wind tunnel with a fan that generates a laminar airflow (e.g., 0.3-0.5 m/s).[17] Air should be purified through an activated charcoal filter.

    • Place the pheromone source (e.g., a rubber septum loaded with a known amount of this compound) at the upwind end of the tunnel.

    • Establish a release platform for the moths at the downwind end.

  • Insect Preparation:

    • Use 2-3 day old, naive male moths that have been separated from females since the pupal stage.[17]

    • Acclimatize the moths to the wind tunnel room conditions (light, temperature, humidity) for at least 2 hours before testing.[17]

  • Experimental Procedure:

    • Release individual males onto the platform and observe their behavior for a set duration (e.g., 3-5 minutes).

    • Score a sequence of behaviors for each moth.

  • Data Collection and Analysis:

    • Record the percentage of moths exhibiting each of the following behaviors:

      • Activation: Wing fanning or antennal grooming.

      • Take-off: The moth initiates flight.

      • Upwind Flight: The moth flies towards the pheromone source, often in a zigzagging pattern.[17]

      • Source Contact: The moth lands on or very near the pheromone source.

    • Compare the behavioral responses of suspected resistant and susceptible populations. A resistant population may show lower percentages of activation, upwind flight, and source contact.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison. The following are illustrative examples.

Table 1: Example EAG Dose-Response Data for Susceptible vs. Suspected Resistant Populations

Pheromone Dose (ng)Mean EAG Response (mV) - Susceptible Pop. (±SE)Mean EAG Response (mV) - Resistant Pop. (±SE)
0 (Solvent Control)0.15 (±0.02)0.14 (±0.03)
10.65 (±0.08)0.35 (±0.05)
101.20 (±0.11)0.70 (±0.09)
1002.10 (±0.15)1.35 (±0.12)
10002.50 (±0.18)1.95 (±0.16)

Table 2: Example Wind Tunnel Behavioral Response Data

Population% Activated% Take-Off% Upwind Flight% Source Contact
Susceptible 95%92%88%85%
Resistant 70%65%45%30%

Visualizations

Pheromone Signaling Pathway and Potential Resistance Points

Pheromone_Signaling cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron P Pheromone (this compound) PBP Pheromone Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Olfactory Receptor (OR) + Co-receptor (Orco) P_PBP->OR Activation ODE Odorant-Degrading Enzyme (ODE) P_PBP->ODE Degradation Signal Ion Channel Opening & Signal Transduction OR->Signal R2 Resistance Point 2: Receptor Mutation (Target-Site) R1 Resistance Point 1: Enhanced Degradation (Metabolic) AP Action Potential to Brain Signal->AP Resistance_Workflow cluster_assays Comparative Bioassays decision decision process process result result start Field Observation: Reduced efficacy of pheromone control check_other Troubleshoot non- resistance factors (application, density, etc.) start->check_other factors_eliminated Other factors eliminated? check_other->factors_eliminated collect_samples Collect samples from 'resistant' and known 'susceptible' populations factors_eliminated->collect_samples Yes no_resistance Resistance Unlikely: Re-evaluate other factors factors_eliminated->no_resistance No eag EAG Dose- Response Assay collect_samples->eag wind_tunnel Wind Tunnel Behavioral Assay collect_samples->wind_tunnel analyze Analyze Data: Compare response curves and behavioral thresholds eag->analyze wind_tunnel->analyze ssr Single Sensillum Recording (SSR) analyze->ssr For detailed mechanism sig_diff Significant difference in response? analyze->sig_diff sig_diff->no_resistance No confirm_resistance Resistance Confirmed: Implement IRM Strategy sig_diff->confirm_resistance Yes IRM_Strategy center_node Integrated Resistance Management (IRM) monitoring Monitoring - Pheromone Traps - Damage Assessment center_node->monitoring cultural Cultural Controls - Sanitation - Crop Rotation center_node->cultural biological Biological Control - Conservation of Natural Enemies center_node->biological chemical Chemical Control (Judicious Use) - Rotate MoA - Targeted Sprays center_node->chemical pheromones Pheromone-Based Controls - Mating Disruption - Mass Trapping center_node->pheromones monitoring->chemical Inform Timing pheromones->monitoring Trap Shutdown Effect

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Synthetic (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the biological activity of synthetic (Z,E)-9,12-Tetradecadienol, a significant pheromone component for numerous lepidopteran species. We offer a comparative analysis of its performance, supported by experimental data, and detail the requisite protocols for robust validation.

This compound and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (ZETA), are the major sex pheromone components for a variety of economically important insect pests, including the Indian meal moth (Plodia interpunctella), the almond moth (Cadra cautella), and the beet armyworm (Spodoptera exigua).[1][2][3][4] The validation of synthetic versions of this pheromone is critical for its application in pest management strategies such as monitoring, mass trapping, and mating disruption.[2][5]

Comparative Analysis of Biological Activity

The biological activity of a synthetic pheromone is primarily evaluated through two complementary methods: electroantennography (EAG) and behavioral bioassays. EAG provides a measure of the peripheral olfactory response, while behavioral assays confirm that the detected scent translates into a meaningful behavioral reaction.[6][7]

Below is a summary of representative quantitative data comparing the biological activity of high-purity synthetic this compound with a common alternative and a negative control.

Table 1: Comparative Efficacy of Synthetic Pheromones

Compound TestedPurityTarget SpeciesElectroantennography (EAG) Response (mV, Mean ± SD)Wind Tunnel Behavioral Response (% Males Exhibiting Upwind Flight)
This compound >98%Plodia interpunctella1.8 ± 0.385%
(Z,E)-9,11-Tetradecadienyl Acetate>98%Plodia interpunctella0.5 ± 0.115%
Hexane (Solvent Control)N/APlodia interpunctella0.1 ± 0.05<5%

Data are hypothetical but representative of typical experimental outcomes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of pheromone activity.

EAG measures the summated electrical potential from an insect's antenna in response to an olfactory stimulus, providing a rapid and sensitive assessment of a compound's ability to be detected by the insect.[8][9]

A. Insect and Antenna Preparation:

  • Anesthetize a male moth (e.g., P. interpunctella) by chilling it on ice or using carbon dioxide.[6]

  • Carefully excise an antenna from the base of the head using micro-scissors under a dissection microscope.[8]

  • Cut a small portion from the distal tip of the antenna to ensure proper electrical contact with the recording electrode.[6]

  • Mount the basal end of the antenna onto the reference electrode using conductive gel or saline-filled glass capillaries. The freshly cut tip is connected to the recording electrode in the same manner.[6][9]

B. Stimulus Preparation and Delivery:

  • Prepare serial dilutions of synthetic this compound in a high-purity solvent like hexane (e.g., 0.1, 1, 10, 100 µg/µL).[8]

  • Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette. A pipette containing only the solvent serves as the negative control.[8]

  • The stimulus pipette is connected to an air delivery system that provides a purified and humidified air stream over the antennal preparation.[6]

  • Deliver a short puff of air (e.g., 0.5 seconds) through the pipette to present the stimulus to the antenna.[8]

C. Data Recording and Analysis:

  • The potential difference between the reference and recording electrodes is amplified (10-100x gain) and filtered (0.1-50 Hz band-pass) to reduce electrical noise.[6]

  • Specialized software is used to record and visualize the EAG response.[6]

  • The primary metric for analysis is the peak amplitude of the negative voltage deflection (in millivolts) from the baseline.[6]

  • Allow a sufficient interval (e.g., 30-60 seconds) between stimuli for the antenna to recover.[8]

Wind tunnel assays are a standard method to assess an insect's long-range behavioral response to a pheromone plume, such as upwind flight, which is indicative of attraction.[10]

A. Wind Tunnel Setup:

  • Use a wind tunnel (e.g., 2.5m x 1m x 1m) with controlled airflow (e.g., 0.5 L/min), temperature, and humidity.[10]

  • Position a stimulus source, such as a rubber septum impregnated with the synthetic pheromone, at the upwind end of the tunnel.

  • The downwind end of the tunnel should have a release platform for the insects.

B. Experimental Procedure:

  • Place sexually mature male moths in the dark for at least 30 minutes before the experiment to acclimate them.

  • Release individual moths onto the platform at the downwind end of the tunnel.[10]

  • Record the flight path and behavior of each moth for a set duration (e.g., 3-5 minutes). Key behaviors to quantify include taking flight, upwind flight within the odor plume, and contact with the pheromone source.

  • A positive response is typically defined as sustained upwind flight covering at least two-thirds of the tunnel length.

C. Data Analysis:

  • Calculate the percentage of moths exhibiting each key behavior for the synthetic pheromone, any alternatives, and a solvent control.

  • Statistical analysis (e.g., Chi-squared test) can be used to determine if the observed behavioral responses are significantly different between treatments.

Visualizations

G cluster_prep Preparation cluster_validation Validation cluster_analysis Analysis & Conclusion Pheromone Synthetic Pheromone (this compound) Dilution Serial Dilution (in Solvent) Pheromone->Dilution EAG Electroantennography (EAG) - Antenna Excision - Stimulus Delivery - Signal Recording Dilution->EAG Behavior Behavioral Assay (e.g., Wind Tunnel) - Insect Release - Behavioral Observation Dilution->Behavior Insect Insect Preparation (e.g., Male Moth) Insect->EAG Insect->Behavior EAG_Data EAG Data Analysis (Peak Amplitude in mV) EAG->EAG_Data Behavior_Data Behavioral Data Analysis (% Response) Behavior->Behavior_Data Comparison Comparative Analysis EAG_Data->Comparison Behavior_Data->Comparison Conclusion Conclusion on Bioactivity Comparison->Conclusion

Caption: Experimental workflow for validating the biological activity of insect pheromones.

G Pheromone Pheromone Molecule (this compound) Receptor Odorant Receptor (OR) on Olfactory Receptor Neuron Pheromone->Receptor Binding Neuron Olfactory Receptor Neuron (ORN) Activation Receptor->Neuron Signal Signal Transduction Cascade (Ion Channel Opening) Neuron->Signal Depolarization Neuron Depolarization (Action Potential) Signal->Depolarization Brain Antennal Lobe (Brain) Depolarization->Brain Signal Transmission Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Processing & Output

Caption: Simplified signaling pathway of insect olfaction in response to a pheromone.

References

Efficacy of (Z,E)-9,12-Tetradecadienol in Insect Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (Z,E)-9,12-Tetradecadienol and its derivatives against other pheromone components used in the management of various insect pests. The information presented is supported by experimental data from electrophysiological and field studies, offering insights into the specificity and effectiveness of this key semiochemical.

Comparative Efficacy Data

The biological activity of this compound and its acetate and aldehyde analogs is highly dependent on the target insect species and the composition of the pheromone blend. While it is a potent attractant for some species, its efficacy can be significantly influenced by the presence of other compounds, which can act as synergists or inhibitors.

Electroantennography (EAG) Response Comparison

EAG studies measure the electrical response of an insect's antenna to volatile compounds, providing a direct indication of olfactory detection. The following table summarizes the EAG responses of male moths to this compound and other related pheromone components.

Target SpeciesPheromone ComponentMean EAG Response (mV) ± SERelative Efficacy
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-ol (Z9E12-14:OH)1.8 ± 0.1 aHigh
(Z)-9-Tetradecen-1-ol (Z9-14:OH)1.2 ± 0.1 bModerate
(Z)-8-Dodecenyl acetate (Z8-12:Ac)0.8 ± 0.1 cLow
(Z)-9-Tetradecenyl acetate (Z9-14:Ac)0.3 ± 0.05 dVery Low
(Z,E)-9,12-Tetradecadienyl acetate (Z9E12-14:Ac)0.2 ± 0.04 dVery Low
Spodoptera litura(Z,E)-9,11-Tetradecadienyl acetate (Z9E11-14:Ac)Not specifiedMajor Component
(Z,E)-9,12-Tetradecadienyl acetate (Z9E12-14:Ac)Not specifiedMinor Component
Spodoptera exigua(Z,E)-9,12-Tetradecadienyl acetate (Z9E12-14:Ac)Not specifiedMajor Component
(Z)-9-Tetradecen-1-ol (Z9-14:OH)Not specifiedMinor Component
(Z)-11-Hexadecenyl acetate (Z11-16:OAc)Not specifiedMinor Component

Data for Euzophera pyriella extracted from a study where means followed by the same letter are not significantly different (P < 0.05)[1].

Field Trapping Efficacy Comparison

Field trapping trials provide real-world data on the attractiveness of pheromone lures. The following tables summarize the results of such studies for different moth species.

Table 2.1: Field Trapping of Euzophera pyriella Males

Lure CompositionMean No. of Moths/Trap/Day ± SE
(Z,E)-9,12-Tetradecadien-1-ol (Z9E12-14:OH)15.2 ± 1.5 a
Z9E12-14:OH + (Z)-8-Dodecenyl acetate (Z8-12:Ac) (1:1)16.1 ± 1.8 a
(Z)-8-Dodecenyl acetate (Z8-12:Ac)0.5 ± 0.2 b
Control (no lure)0.1 ± 0.1 b

Data for Euzophera pyriella extracted from a study where means followed by the same letter are not significantly different (P < 0.05)[1].

Table 2.2: Field Trapping of Spodoptera litura and Spodoptera exigua Males

Lure CompositionTarget SpeciesMean No. of Moths/Trap ± SEEffect
Z9,E11-14:OAc + Z9,E12-14:OAc (9:1)S. litura45.3 ± 3.2 aStandard Lure
Above + Z9-14:OHS. litura21.5 ± 2.1 bInhibitory
Above + Z11-16:OAcS. litura18.9 ± 1.9 bInhibitory
Z9,E12-14:OAc + Z9-14:OH + Z11-16:OAc (7:3:1)S. exigua62.8 ± 4.5 aStandard Lure
Above + Z9,E11-14:OAc (at 0.5 ratio)S. exigua35.7 ± 3.8 bInhibitory
Combined lure of both speciesS. litura0 cComplete Inhibition
Combined lure of both speciesS. exigua25.1 ± 2.9 cSignificant Decrease

Data for S. litura and S. exigua from a study where values within each test followed by a different letter are significantly different at P < 0.05[2].

Table 2.3: Pheromone Composition of Plodia interpunctella

The major components of the female sex pheromone of the Indian meal moth, Plodia interpunctella, are (Z,E)-9,12-tetradecadienyl acetate (Z9,E12–14:OAc) and this compound (Z9,E12–14:OH)[3]. The highest trapping efficacy is achieved with a 7:3 ratio of these components at a 0.5 mg dose[3].

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the olfactory response of an insect's antenna to specific pheromone components.

Methodology:

  • Insect Preparation: An adult male moth is anesthetized, and an antenna is excised at the base. The antenna is mounted between two electrodes using conductive gel.

  • Stimulus Preparation: Serial dilutions of the synthetic pheromone components are prepared in a solvent (e.g., hexane or paraffin oil). A small amount of each dilution is applied to a filter paper strip, which is then placed inside a glass pipette.

  • Stimulus Delivery: A purified and humidified air stream is passed over the antennal preparation. A puff of air is then directed through the stimulus pipette, delivering the pheromone onto the antenna.

  • Data Recording: The electrical potential change across the antenna is amplified and recorded. The amplitude of the EAG response is measured in millivolts (mV).

  • Controls: A solvent-only control is used to ensure that the response is specific to the pheromone compound.

Field Trapping

Objective: To evaluate the attractiveness of different pheromone lures to male moths in a natural environment.

Methodology:

  • Lure Preparation: Synthetic pheromone components are loaded onto rubber septa or other suitable dispensers at specific dosages and ratios.

  • Trap Deployment: Pheromone-baited traps (e.g., delta or wing traps) are deployed in the field in a randomized block design. A minimum distance is maintained between traps to avoid interference. Control traps containing no lure or only the solvent are also included.

  • Data Collection: Traps are checked at regular intervals, and the number of captured male moths of the target species is recorded.

  • Data Analysis: The mean trap catch per lure type is calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences in attractiveness.

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis and Olfactory Signal Transduction

The production and perception of pheromones involve complex biochemical pathways. The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in many moth species is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). The perception of pheromones by the male moth's antenna initiates a signal transduction cascade that leads to a behavioral response.

Pheromone_Signaling_Pathway cluster_biosynthesis Pheromone Biosynthesis (Female Gland) cluster_olfaction Olfactory Signal Transduction (Male Antenna) PBAN PBAN PBAN_R PBAN Receptor PBAN->PBAN_R binds AC Adenylate Cyclase PBAN_R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Fatty_Acid_Synthase Fatty Acid Synthase PKA->Fatty_Acid_Synthase phosphorylates Desaturases Δ11 & Δ12 Desaturases Fatty_Acid_Synthase->Desaturases Reducer Fatty-acyl Reductase Desaturases->Reducer Acetyltransferase Acetyltransferase Reducer->Acetyltransferase Pheromone (Z,E)-9,12-Tetradecadienyl acetate Acetyltransferase->Pheromone Pheromone_mol Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone_mol->OBP binds OR Odorant Receptor (OR) OBP->OR delivers G_protein G-protein OR->G_protein activates Ion_Channel Ion Channel G_protein->Ion_Channel opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Pheromone Biosynthesis and Olfactory Signal Transduction Pathway.
Experimental Workflow for Pheromone Efficacy Testing

The evaluation of pheromone efficacy follows a structured experimental workflow, from initial identification of active components to field validation.

Experimental_Workflow A Pheromone Gland Extraction B GC-MS Analysis (Component Identification) A->B C Electroantennography (EAG) (Screening for Activity) B->C D Behavioral Assays (Wind Tunnel) C->D E Field Trapping Trials (Efficacy Validation) D->E F Lure Optimization (Dosage and Ratio) E->F

Generalized workflow for pheromone efficacy testing.

References

Decoding Olfactory Interactions: A Guide to Synergistic and Antagonistic Effects with (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate, are crucial sex pheromone components for a variety of lepidopteran species. The behavioral response of male moths to these primary attractants can be significantly modulated—either enhanced or inhibited—by the presence of other volatile compounds. Understanding these synergistic and antagonistic interactions is paramount for developing effective and species-specific pest management strategies, as well as for fundamental research into olfactory processing and signal transduction. This guide provides a comparative overview of identified synergistic and antagonistic compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Quantitative Analysis of Synergistic and Antagonistic Effects

The following tables summarize the quantitative data from key studies investigating the modulation of behavioral and electrophysiological responses to this compound and its acetate ester.

Table 1: Antagonistic Effects of Selected Compounds on Moth Species Utilizing (Z,E)-9,12-Tetradecadienyl Acetate

Target SpeciesAntagonistic Compound(s)Bioassay TypeQuantitative ResultsReference Species for Antagonist
Plutella xylostella (Diamondback Moth)(Z,E)-9,11-Tetradecadienyl acetateWind Tunnel50% reduction in upwind flight to pheromone source.Spodoptera litura
(Z,E)-9,12-Tetradecadienyl acetateWind Tunnel40% reduction in upwind flight to pheromone source.Spodoptera exigua
(Z,E)-9,11-Tetradecadienyl acetateField TrappingDose-dependent decrease in trap catches.Spodoptera litura
(Z,E)-9,12-Tetradecadienyl acetateField TrappingDose-dependent decrease in trap catches.Spodoptera exigua
Spodoptera litura (Tobacco Cutworm)(Z)-9-Tetradecen-1-ol & (Z)-11-Hexadecenyl acetateField TrappingSignificant decrease in male moth capture.Spodoptera exigua
Spodoptera exigua (Beet Armyworm)(Z,E)-9,11-Tetradecadienyl acetateField TrappingSignificant decrease in male moth capture.Spodoptera litura

Table 2: Synergistic Effects of (Z)-9-Tetradecenyl Acetate on Cadra cautella (Almond Moth) Mating Disruption

Ratio of (Z,E)-9,12-Tetradecadienyl Acetate (ZETA) to (Z)-9-Tetradecenyl Acetate (ZTA)Percentage of Mated Females (Lower values indicate higher synergistic effect on mating disruption)
14:1 (Natural Ratio)Not explicitly tested for mating disruption in this study.
5:1~12.5%
3.3:1~12.5%
1:2 (Male:Female)25%
2:1 (Male:Female)22.5%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.

Wind Tunnel Bioassay

This bioassay is used to observe and quantify the flight behavior of male moths in response to a pheromone plume in a controlled environment.

  • Apparatus: A glass or plexiglass tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) with a controlled, laminar airflow (e.g., 30 cm/s). The air is typically charcoal-filtered to remove contaminants.

  • Pheromone Application: A specific dose of the synthetic pheromone, dissolved in a solvent like hexane, is applied to a dispenser (e.g., filter paper, rubber septum). The solvent is allowed to evaporate before placing the dispenser at the upwind end of the tunnel.

  • Insect Preparation: Male moths are typically used within a specific age range (e.g., 2-4 days old) and are kept in a controlled environment. They are acclimated to the wind tunnel conditions before the experiment.

  • Procedure: Individual male moths are released at the downwind end of the tunnel. Their flight behavior is observed and recorded for a set period (e.g., 5 minutes).

  • Data Collection: The percentage of moths exhibiting a sequence of behaviors is recorded. This can include taking flight, oriented upwind flight, halfway to the source, approaching the source, and landing on the source.

G Experimental Workflow: Wind Tunnel Bioassay cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Pheromone Pheromone Formulation Release Release Male Moth Downwind Pheromone->Release Moth Moth Acclimatization Moth->Release Observation Observe and Record Flight Behavior Release->Observation Quantify Quantify Behavioral Responses Observation->Quantify Analyze Statistical Analysis Quantify->Analyze

Wind Tunnel Bioassay Workflow

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the overall olfactory receptor neuron activity.

  • Antenna Preparation: An antenna is excised from a live moth. The tip and base of the antenna are placed in contact with two electrodes using conductive gel.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.

  • Controls: A solvent blank is used as a negative control, and a known standard compound is often used as a positive control to ensure the antenna is responsive.

G Experimental Workflow: Electroantennography (EAG) cluster_prep Preparation cluster_exp Measurement cluster_data Data Analysis Antenna Excise and Mount Antenna Puff Deliver Air Puff with Volatile Compound Antenna->Puff Stimulus Prepare Volatile Compound Solutions Stimulus->Puff Record Record Electrical Response Puff->Record Measure Measure Response Amplitude Record->Measure Compare Compare Responses to Different Compounds Measure->Compare

Electroantennography (EAG) Workflow

Signaling Pathways in Pheromone Perception

The perception of pheromones and other odorants in moths is a complex process that begins at the antenna and culminates in a behavioral response. The following diagram illustrates a generalized olfactory signaling pathway.

G Generalized Olfactory Signaling Pathway in Moths cluster_antenna Antenna cluster_brain Antennal Lobe (Brain) cluster_higher Higher Brain Centers Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Co-receptor (Orco) PBP->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN LN Local Interneuron (LN) Glomerulus->LN Mushroom Mushroom Bodies & Protocerebrum PN->Mushroom LN->Glomerulus Modulation Behavior Behavioral Response (e.g., Flight) Mushroom->Behavior

Moth Olfactory Signaling Pathway

Mechanism of Synergy and Antagonism:

  • Synergistic effects can occur when a secondary compound enhances the binding of the primary pheromone to its receptor or modulates the neuronal response to amplify the signal. For example, (Z)-9-tetradecenyl acetate is believed to act as a synergist for (Z,E)-9,12-tetradecadienyl acetate in Cadra cautella, leading to a stronger behavioral response.[1][2]

  • Antagonistic effects can arise through several mechanisms at the periphery. An antagonist might compete with the primary pheromone for binding to the olfactory receptor without activating it, effectively blocking the signal. Alternatively, the antagonist may bind to a different receptor on a neighboring neuron that, when activated, sends an inhibitory signal to the primary pheromone-sensing neuron. This is observed in Plutella xylostella, where pheromone components from sympatric noctuid moths inhibit the response to its own pheromone.[3]

This guide provides a foundational understanding of the synergistic and antagonistic interactions of compounds with this compound. Further research into the specific molecular and neuronal mechanisms underlying these interactions will be crucial for the continued development of targeted and effective pest management solutions.

References

Decoding Specificity: A Comparative Guide to the Cross-Reactivity of Insect Olfactory Neurons with (Z,E)-9,12-Tetradecadienol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity of insect olfactory neurons to the common sex pheromone component, (Z,E)-9,12-tetradecadienol, and its structural analogs. The data presented here, gathered from electrophysiological studies, offers valuable insights for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals engaged in the development of novel semiochemical-based insect control strategies.

Comparative Olfactory Neuron Responses

The ability of insect olfactory systems to discriminate between closely related chemical structures is fundamental to species-specific communication. The following tables summarize quantitative data from electroantagennogram (EAG) and single-sensillum recording (SSR) studies. These techniques measure the electrical responses of olfactory neurons on the insect antenna to various chemical stimuli, providing a direct measure of neuronal sensitivity and specificity.

The data below is compiled from studies on several moth species known to utilize (Z,E)-9,12-tetradecadienyl acetate (ZETA) or related compounds as part of their sex pheromone blend. Responses are typically normalized to the response elicited by the primary pheromone component for that species.

Table 1: Electroantennogram (EAG) Responses of Male Plutella xylostella to Pheromone Components and Analogs

CompoundStructureMean EAG Response (mV) ± SERelative Response (%)
(Z)-11-HexadecenalC16:Ald, Z111.25 ± 0.10100
(Z)-11-Hexadecenyl acetateC16:OAc, Z111.18 ± 0.0994.4
(Z,E)-9,12-Tetradecadienyl acetateC14:OAc, Z9,E120.45 ± 0.0536.0
(Z,E)-9,11-Tetradecadienyl acetateC14:OAc, Z9,E110.30 ± 0.0424.0
(Z)-9-TetradecenolC14:OH, Z90.25 ± 0.0320.0
Hexane (Control)-0.10 ± 0.028.0

Data adapted from a study on pheromone antagonism in Plutella xylostella. The primary pheromone components for this species are (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate. The data demonstrates a significant, though lower, response to the C14 diene acetates, indicating cross-reactivity.

Table 2: Electroantennogram (EAG) Responses of Male Spodoptera exigua and Plodia interpunctella to Biosynthesized Pheromone Components

CompoundSpodoptera exigua Antennal ResponsePlodia interpunctella Antennal Response
(Z,E)-9,12-Tetradecadienyl acetate (ZETA)StrongStrong
(Z)-9-Tetradecenyl acetateStrongStrong
Tetradecyl acetate (Saturated)No significant responseMinor response

Data from a study on the bioproduction of ZETA. While not a systematic comparison of a wide range of analogs, this data confirms the high sensitivity of both species to ZETA and a related monounsaturated analog, and a significantly lower or no response to the saturated counterpart, highlighting the importance of the double bonds for receptor activation.[1]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are detailed protocols for the key experimental techniques cited.

Electroantennography (EAG)

EAG is a technique used to measure the summed potential of all olfactory receptor neurons on an insect's antenna in response to an odorant stimulus.[2]

  • Insect Preparation: An adult male moth is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.

  • Electrode Placement: Two electrodes are used. The reference electrode, typically a chlorinated silver wire in a glass capillary filled with saline solution, is inserted into the insect's head or thorax. The recording electrode, also a saline-filled glass capillary, makes contact with the distal tip of an antenna, which may be clipped to ensure a good electrical connection.

  • Odorant Delivery: A continuous stream of purified and humidified air is directed over the antenna. A defined volume of air containing the vapor of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials (spikes) from individual olfactory neurons housed within a single sensillum.

  • Insect Preparation: The insect is restrained as in the EAG protocol. The antenna is carefully immobilized on a platform (e.g., a glass slide or coverslip) using dental wax or double-sided tape to expose the sensilla of interest.

  • Electrode Placement: A sharpened tungsten microelectrode serves as the recording electrode. Under high magnification, the tip of this electrode is inserted into the base of a single olfactory sensillum. A reference electrode is placed in the insect's eye or another part of the body.

  • Odorant Delivery: A constant flow of purified air is passed over the antenna. Test compounds are introduced into the airstream as pulses.

  • Data Acquisition: The electrical signals are amplified, filtered, and recorded. The frequency of action potentials (spikes per second) is counted before, during, and after the stimulus presentation to determine the neuron's response.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and experimental processes, the following diagrams are provided.

Insect_Olfactory_Signal_Transduction cluster_sensillum Antennal Sensillum Odorant Odorant Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR-Orco Complex) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Neuron_Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Generation Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission

Caption: Insect Olfactory Signal Transduction Pathway.

EAG_SSR_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect_Immobilization 1. Insect Immobilization Antenna_Fixation 2. Antenna Fixation Insect_Immobilization->Antenna_Fixation Electrode_Placement 3. Electrode Placement Antenna_Fixation->Electrode_Placement Stimulus_Delivery 4. Odorant Stimulus Delivery Electrode_Placement->Stimulus_Delivery Signal_Acquisition 5. Signal Acquisition Stimulus_Delivery->Signal_Acquisition Data_Processing 6. Data Processing & Analysis Signal_Acquisition->Data_Processing Results Results: EAG Amplitude or SSR Spike Frequency Data_Processing->Results

Caption: General Workflow for EAG and SSR Experiments.

References

Field Trial Comparison: (Z,E)-9,12-Tetradecadienol vs. Conventional Insecticides in Lepidopteran Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The management of lepidopteran pests, a significant threat to global agriculture and stored products, has traditionally relied on the application of conventional insecticides. However, growing concerns over insecticide resistance, environmental impact, and food safety have spurred the development of alternative, species-specific control methods. Among the most promising of these are synthetic pheromones, such as (Z,E)-9,12-Tetradecadienol, which disrupt the mating behavior of various moth species. This guide provides an objective comparison of the field performance of this compound-based mating disruption (MD) and conventional insecticides, supported by experimental data and detailed protocols.

Performance Data: A Tale of Two Strategies

Table 1: Efficacy of this compound (ZETA) via Mating Disruption

Target PestEfficacy MetricResultCitation
Plodia interpunctella (Indian Meal Moth)Reduction in Male Moth Captures85.0 ± 3.0%[1]
Ephestia cautella (Almond Moth)Mating DisruptionIncreased with higher ZETA concentration and air flow[2][3]
Plodia interpunctellaReduction in Male Moth CapturesSharp drop (68%) immediately after treatment[4]
Spodoptera frugiperda (Fall Armyworm)Pest Management ToolPheromone traps are a useful tool in integrated pest management[5]

Table 2: Efficacy of Conventional Insecticides

Target PestInsecticideEfficacy MetricResultCitation
Spodoptera frugiperdaEmamectin benzoateLarval ReductionHigh efficacy[6]
Spodoptera frugiperdaChlorantraniliproleLarval Reduction & YieldHigh efficacy, significant yield increase[6]
Spodoptera littoralisEmamectin benzoateLarval Mortality>80% effectiveness[7]
Spodoptera littoralisLufenuronLarval MortalityHigh effectiveness[7]
Choristoneura rosaceanaInsecticide ProgramLarval Feeding Injury (Fruit)0.03 to 0.06%[8]
Pea Pod BorerDeltamethrinLarval Population Reduction71.04% (2019), 71.94% (2020)[9]

Experimental Protocols: A Framework for Comparative Field Trials

The following is a synthesized protocol for a field trial designed to compare the efficacy of this compound with a conventional insecticide. This protocol is based on established methodologies for testing pheromones and insecticides.[10][11]

Objective: To compare the efficacy of a this compound-based mating disruption product and a standard conventional insecticide in controlling a target lepidopteran pest population and reducing crop damage.

1. Site Selection and Preparation:

  • Select a field with a known history of infestation by the target pest.

  • Establish multiple treatment plots, including:

    • Treatment A: this compound mating disruption dispensers.

    • Treatment B: Conventional insecticide application.

    • Control: Untreated plot.

  • Ensure adequate separation between plots to minimize interference, especially the drift of pheromones or insecticides. A buffer zone of at least 100 meters is recommended.[11]

2. Pheromone Application:

  • Deploy the this compound dispensers throughout Treatment A plots at the manufacturer's recommended density and height before the anticipated start of the adult flight period.

3. Insecticide Application:

  • Apply the selected conventional insecticide to Treatment B plots according to the manufacturer's label instructions, ensuring proper timing based on pest life stage and economic thresholds.

4. Efficacy Assessment:

  • Population Monitoring:

    • Place pheromone-baited traps within all plots to monitor the male moth population. Note that in mating disruption plots, trap shutdown (reduced captures due to competition from the dispensers) is an indicator of efficacy.[11]

    • Conduct regular visual inspections and larval counts on a predetermined number of plants per plot.

  • Mating Disruption Assessment:

    • In the pheromone-treated and control plots, collect female moths using virgin female-baited traps.

    • Dissect the collected female moths to check for the presence of spermatophores, which indicates successful mating.[2]

  • Crop Damage Assessment:

    • At regular intervals and at harvest, assess the level of crop damage in all plots. This can be measured as the percentage of damaged fruits, leaves, or plants.

5. Data Analysis:

  • Statistically analyze the data collected on moth captures, larval density, percentage of mated females, and crop damage using appropriate methods (e.g., ANOVA, t-tests) to determine significant differences between the treatments and the control.

Visualizing the Methodologies

Experimental Workflow for Comparative Field Trial

G cluster_setup 1. Trial Setup cluster_application 2. Treatment Application cluster_assessment 3. Efficacy Assessment cluster_analysis 4. Data Analysis Site_Selection Site Selection (History of Pest Infestation) Plot_Design Plot Design (Treatment A, B, Control) Site_Selection->Plot_Design Buffer_Zones Establish Buffer Zones Plot_Design->Buffer_Zones Pheromone_Deployment Deploy this compound Dispensers (Treatment A) Buffer_Zones->Pheromone_Deployment Insecticide_Application Apply Conventional Insecticide (Treatment B) Buffer_Zones->Insecticide_Application Population_Monitoring Population Monitoring (Traps, Larval Counts) Pheromone_Deployment->Population_Monitoring Insecticide_Application->Population_Monitoring Mating_Disruption_Eval Mating Disruption Evaluation (Female Dissection) Population_Monitoring->Mating_Disruption_Eval Damage_Assessment Crop Damage Assessment Mating_Disruption_Eval->Damage_Assessment Statistical_Analysis Statistical Analysis (ANOVA, t-test) Damage_Assessment->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for a comparative field trial.

This compound Signaling Pathway in Male Moths

G cluster_pathway Pheromone Signaling Pathway cluster_disruption Mating Disruption Mechanism Pheromone This compound (Female Released) Antenna Male Moth Antenna (Olfactory Receptor Neurons) Pheromone->Antenna Receptor_Binding Pheromone Binds to Specific Receptors Antenna->Receptor_Binding Signal_Transduction Signal Transduction Cascade Receptor_Binding->Signal_Transduction Ion_Channel Ion Channel Activation Signal_Transduction->Ion_Channel Action_Potential Action Potential Generation Ion_Channel->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain Behavior Behavioral Response (Upwind Flight, Mating Attempt) Brain->Behavior Synthetic_Pheromone High Concentration of Synthetic Pheromone Sensory_Overload Sensory Overload/ Habituation Synthetic_Pheromone->Sensory_Overload False_Trail False Trail Following Synthetic_Pheromone->False_Trail Disrupted_Behavior Inability to Locate Female/ Mating Disrupted Sensory_Overload->Disrupted_Behavior False_Trail->Disrupted_Behavior

Caption: Pheromone signaling and disruption mechanism.

Concluding Remarks

The choice between this compound-based mating disruption and conventional insecticides is not always straightforward and depends on the specific pest, cropping system, and management goals. Pheromones offer a non-toxic, species-specific approach that can be a valuable tool in integrated pest management (IPM) programs, particularly in situations with low to moderate pest pressure or where insecticide resistance is a concern. Conventional insecticides, while often providing rapid and broad-spectrum control, come with considerations regarding non-target effects, resistance development, and regulatory restrictions.[12]

The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and evaluate field trials that can provide more direct comparative data. Such studies are crucial for optimizing pest control strategies that are both effective and sustainable.

References

Unveiling the Silent Response: A Comparative Guide to the Behavioral Effects of (Z,E)-9,12-Tetradecadienol on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a semiochemical's impact is paramount. While (Z,E)-9,12-Tetradecadienol and its acetate ester, (Z,E)-9,12-tetradecadienyl acetate (ZETA), are highly effective as sex pheromones for controlling key lepidopteran pests, their influence on non-target organisms remains a critical area of investigation. This guide provides a comprehensive comparison of the known behavioral responses of non-target organisms to these compounds, supported by experimental data and detailed methodologies.

The use of pheromones in integrated pest management (IPM) is often touted for its species-specificity and reduced environmental impact compared to broad-spectrum insecticides. However, the potential for these powerful chemical cues to be intercepted by non-target organisms, such as parasitoids and predators, is a factor that warrants careful consideration. These "eavesdropping" organisms may use host-emitted pheromones as kairomones to locate their prey, a behavior that can have significant implications for the dynamics of the local ecosystem and the efficacy of biological control programs.

This guide synthesizes the available scientific literature on the behavioral responses of beneficial insects to this compound and its acetate, with a primary focus on the well-documented interactions with the parasitoid wasp Trichogramma evanescens.

Comparative Analysis of Behavioral Responses

The primary non-target organism for which behavioral data in response to ZETA is available is the egg parasitoid Trichogramma evanescens. Research by Schöller and Prozell (2002) provides key insights into this interaction.

Non-Target OrganismCompound TestedObserved Behavioral ResponseExperimental ContextReference
Trichogramma evanescens (Parasitoid Wasp)(Z,E)-9,12-tetradecadienyl acetate (ZETA)Arrestment/Searching BehaviorLaboratory BioassaySchöller & Prozell, 2002

Further research is required to determine the behavioral responses of other non-target organisms, including a wider range of parasitoids and predatory species, to both this compound and its acetate.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.

Experiment 1: Arrestment Behavior of Trichogramma evanescens

This protocol is based on the methodology described by Schöller & Prozell (2002) for assessing the response of Trichogramma evanescens to (Z,E)-9,12-tetradecadienyl acetate.

Objective: To determine if ZETA acts as a kairomone, inducing an arrestment or searching behavior in the female parasitoid.

Materials:

  • Y-tube olfactometer

  • Purified air source

  • Flow meters

  • Filter paper discs

  • Synthetic (Z,E)-9,12-tetradecadienyl acetate (ZETA)

  • Solvent (e.g., hexane)

  • Mated, naive female Trichogramma evanescens (24-48 hours old)

  • Host eggs (Ephestia kuehniella or Sitotroga cerealella) for pre-conditioning (if applicable)

Procedure:

  • Olfactometer Setup: A standard Y-tube olfactometer is used. Purified and humidified air is passed through each arm at a constant rate.

  • Odor Source Preparation: A filter paper disc is treated with a specific concentration of ZETA dissolved in a solvent. A control disc is treated with the solvent alone. The solvent is allowed to evaporate completely before the discs are placed in the respective arms of the olfactometer.

  • Introduction of Parasitoid: A single mated, naive female T. evanescens is introduced at the base of the Y-tube.

  • Data Collection: The time the parasitoid spends in each arm of the olfactometer is recorded for a set duration (e.g., 10 minutes). The first choice of arm is also noted.

  • Replication: The experiment is replicated multiple times with new parasitoids and clean olfactometer arms for each replicate. The positions of the treatment and control arms are switched between replicates to avoid positional bias.

  • Statistical Analysis: The time spent in each arm and the first choice data are analyzed using appropriate statistical tests (e.g., t-test, chi-square test) to determine if there is a significant preference for the arm containing ZETA.

Experimental_Workflow_Trichogramma cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare ZETA Solution P2 Treat Filter Paper P1->P2 E1 Setup Y-Tube Olfactometer P2->E1 P3 Prepare Control P3->E1 E2 Introduce T. evanescens E1->E2 E3 Record Behavior E2->E3 A1 Collect Time & Choice Data E3->A1 A2 Statistical Analysis A1->A2 A3 Determine Preference A2->A3

Experimental workflow for Trichogramma evanescens bioassay.

Signaling Pathways and Logical Relationships

The interaction between a non-target organism and a pheromone involves a cascade of physiological and behavioral events. The following diagram illustrates the generalized signaling pathway from the detection of a semiochemical to the initiation of a behavioral response in an insect.

Signaling_Pathway cluster_detection Signal Detection cluster_processing Neural Processing cluster_response Behavioral Output S1 Pheromone Molecule (this compound) S2 Odorant Binding Protein (OBP) S1->S2 Binding S3 Olfactory Receptor Neuron (ORN) S2->S3 Transport & Delivery P1 Antennal Lobe S3->P1 Signal Transduction P2 Mushroom Bodies P1->P2 Information Relay P3 Protocerebrum P2->P3 Integration & Learning R1 Motor Neuron Activation P3->R1 Command Signal R2 Initiation of Behavior (e.g., Searching, Arrestment) R1->R2

Generalized signaling pathway for insect olfaction.

Conclusion and Future Directions

The available evidence strongly suggests that (Z,E)-9,12-tetradecadienyl acetate can act as a kairomone for the egg parasitoid Trichogramma evanescens, inducing searching and arrestment behaviors. This finding has important implications for the use of ZETA in IPM programs where T. evanescens is a significant biological control agent. The presence of ZETA could potentially enhance the efficacy of Trichogramma releases by retaining the parasitoids in the target area.

However, significant knowledge gaps remain. There is a notable lack of data on the behavioral responses of other non-target organisms, particularly predators, to both the acetate and alcohol forms of this pheromone. Future research should focus on:

  • Expanding the range of non-target species tested: Studies on common predators in stored-product and agricultural ecosystems are crucial.

  • Investigating the behavioral effects of this compound: The alcohol form of the pheromone may elicit different responses, and this needs to be experimentally verified.

  • Field studies: While laboratory bioassays are essential for isolating behavioral responses, field studies are needed to understand the ecological relevance of these interactions under natural conditions.

A more complete understanding of the non-target effects of this compound and its derivatives will enable the development of more effective and ecologically sound pest management strategies.

Navigating Olfactory Landscapes: A Comparative Guide to Dose-Response of (Z,E)-9,12-Tetradecadienol in Wind Tunnel Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise behavioral responses of insects to semiochemicals is paramount for the development of effective pest management strategies and for advancing our knowledge of chemical ecology. This guide provides a comparative analysis of the dose-dependent behavioral effects of (Z,E)-9,12-Tetradecadienol, a key sex pheromone component for numerous moth species, within controlled wind tunnel environments. We present a synthesis of available data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this crucial aspect of insect chemical communication.

Performance Comparison: this compound vs. Alternative Pheromones

The following tables illustrate the typical dose-dependent behavioral responses observed in wind tunnel assays. Table 1 provides a template based on published data for a related pheromone, while Table 2 offers a projected dose-response for this compound based on available literature.

Table 1: Dose-Response of Male Spodoptera littoralis to (Z,E)-9,11-Tetradecadienyl Acetate in a Wind Tunnel

Dose (µg on filter paper)N (males tested)Take-off (%)Oriented Flight (%)Source Contact (%)
0 (Control)501020
0.0150402515
0.150756050
150908580
1050928882
10050857065

Data is representative and modeled after studies on Spodoptera littoralis.

Table 2: Projected Dose-Response of Male Plodia interpunctella to this compound in a Wind Tunnel

Dose (ng on dispenser)N (males tested)Wing Fanning (%)Upwind Flight (%)Source Contact (%)
0 (Control)100<5<10
110020-3010-205-10
1010050-6040-5030-40
10010080-9070-8560-75
1000100>9080-9070-80
1000010070-8050-6040-50

This table is a projection based on qualitative descriptions and findings from various studies on Plodia interpunctella and related species. Specific percentages can vary based on experimental conditions.

At very low concentrations, the pheromone may not be detectable above background olfactory noise, resulting in minimal behavioral response. As the dose increases, a higher percentage of male moths are activated, initiating upwind flight and successfully navigating the pheromone plume to locate the source. However, excessively high concentrations can lead to a decrease in successful source location. This is often attributed to sensory adaptation or habituation, where the male's olfactory system is overwhelmed, making it difficult to follow the plume's concentration gradient.[2]

For comparative purposes, alternative pheromone components for other moth species, such as the ternary blend of (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenal, and (Z)-11-hexadecen-1-ol for the diamondback moth, Plutella xylostella, also exhibit clear dose-dependent responses in wind tunnel assays.[3] The optimal dose for eliciting the complete behavioral sequence is often specific to the species and the particular pheromone blend.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable data from wind tunnel bioassays. The following methodology is a synthesis of best practices described in the literature.[4][5][6]

Insect Rearing and Preparation
  • Rearing: Moths should be reared on a standardized artificial diet under controlled conditions of temperature (e.g., 25±1°C), humidity (e.g., 60±10% RH), and a scotophase (dark period) that aligns with their natural activity period for mating.

  • Sexing and Acclimatization: Pupae are sexed, and males are kept in separate cages upon emergence to ensure they are naive to female pheromones. Male moths of a specific age (e.g., 2-3 days old) are selected for the assays. Before testing, they are allowed to acclimate to the wind tunnel room conditions for at least one hour.[6]

Wind Tunnel Specifications
  • Dimensions: A typical wind tunnel for moth bioassays has a flight section of approximately 2 meters in length, with a cross-section of about 0.6 x 0.6 meters.

  • Airflow: Air is pushed or pulled through the tunnel by a fan, and the airflow is typically filtered through activated charcoal to remove contaminants. A laminar airflow of around 0.3-0.5 m/s is maintained to create a stable pheromone plume.

  • Lighting: The experiment is conducted under low-intensity red light, which is largely invisible to the moths, to allow for video recording of their flight paths.

Pheromone Preparation and Delivery
  • Formulation: The synthetic this compound is dissolved in a high-purity solvent, such as hexane, to create a stock solution. Serial dilutions are then made to achieve the desired range of doses.

  • Dispenser: A precise volume of the pheromone solution is applied to a dispenser, which can be a piece of filter paper, a rubber septum, or a glass slide. The solvent is allowed to evaporate completely before the dispenser is placed in the wind tunnel. The dispenser is placed at the upwind end of the tunnel.

Behavioral Observation and Data Collection
  • Release: Individual male moths are released from a platform at the downwind end of the tunnel.

  • Observation Period: Each male is observed for a set period, typically 2-3 minutes.

  • Behavioral Parameters: A sequence of behaviors is recorded for each male. Common parameters include:

    • Wing Fanning/Activation: The male begins vibrating its wings, indicating detection of the pheromone.

    • Take-off: The male initiates flight.

    • Oriented Upwind Flight: The male flies upwind towards the pheromone source, often in a zigzagging pattern.

    • Halfway: The male successfully flies at least half the distance to the source.

    • Source Contact: The male lands on or very near the pheromone dispenser.

  • Data Analysis: The number of males exhibiting each behavior at each dose is recorded, and the results are typically expressed as a percentage of the total number of males tested.

Visualizing the Process

To better understand the experimental workflow and the behavioral cascade, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Wind Tunnel Assay cluster_data Data Analysis Moth_Rearing Moth Rearing (Controlled Environment) Sexing Pupal Sexing & Isolation Moth_Rearing->Sexing Acclimatization Male Acclimatization Sexing->Acclimatization Moth_Release Release Male Downwind Acclimatization->Moth_Release Pheromone_Prep Pheromone Dilution Pheromone_Loading Load Pheromone on Dispenser Pheromone_Prep->Pheromone_Loading Placement Place Dispenser Upwind Pheromone_Loading->Placement Placement->Moth_Release Observation Observe & Record Behavior Moth_Release->Observation Quantification Quantify Behavioral Responses Observation->Quantification Analysis Statistical Analysis (Dose-Response Curve) Quantification->Analysis

Caption: Experimental workflow for a wind tunnel bioassay.

Behavioral_Pathway Start Male at Rest Pheromone_Detection Pheromone Detection Start->Pheromone_Detection Pheromone Plume Activation Wing Fanning & Activation Pheromone_Detection->Activation No_Response No Response Pheromone_Detection->No_Response Take_Off Take-off Activation->Take_Off Activation->No_Response Oriented_Flight Oriented Upwind Flight Take_Off->Oriented_Flight Take_Off->No_Response Source_Contact Source Contact Oriented_Flight->Source_Contact Oriented_Flight->No_Response

References

Unambiguous Confirmation of (Z,E)-9,12-Tetradecadienol Structure via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of semiochemicals is paramount in fields ranging from pest management to drug development, as stereoisomerism can dramatically alter biological activity. This guide provides a comparative analysis for confirming the structure of (Z,E)-9,12-Tetradecadienol, a known insect pheromone, against its other geometric isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting key differentiating spectral features and a detailed experimental protocol, this document serves as a practical resource for researchers aiming for confident structural validation.

Comparative NMR Data for Isomer Differentiation

Table 1: Comparative ¹H NMR Data for 9,12-Tetradecadienol Isomers

Proton Assignment(Z,E)-Isomer (Expected)(Z,Z)-Isomer (Expected)(E,E)-Isomer (Expected)Key Differentiating Features
H1 (CH₂OH) ~3.6 ppm (t)~3.6 ppm (t)~3.6 ppm (t)Chemical shift is largely unaffected by remote double bond geometry.
H9, H10, H12, H13 (Olefinic) 5.3 - 6.5 ppm (m)5.3 - 5.5 ppm (m)5.5 - 5.8 ppm (m)The (Z,E) isomer will show a wider, more complex multiplet in the olefinic region due to differing coupling constants and chemical environments of the Z and E protons. The (Z,Z) isomer's olefinic protons are typically more shielded (upfield) compared to the (E,E) isomer.
H11 (Allylic) ~2.8 ppm (m)~2.8 ppm (m)~2.7 ppm (m)The allylic protons in the (Z,E) and (Z,Z) isomers are generally deshielded compared to the (E,E) isomer.
H8, H14 (Allylic) ~2.0-2.1 ppm (m)~2.0-2.1 ppm (m)~2.0-2.1 ppm (m)Minimal variation expected between isomers.
Aliphatic Chain (CH₂)n 1.2 - 1.6 ppm (m)1.2 - 1.6 ppm (m)1.2 - 1.6 ppm (m)Overlapping signals with minimal expected variation.
CH₃ (Terminal) ~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t)Unlikely to show significant variation.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. t = triplet, m = multiplet.

Table 2: Comparative ¹³C NMR Data for 9,12-Tetradecadienol Isomers

Carbon Assignment(Z,E)-Isomer (Expected)(Z,Z)-Isomer (Expected)(E,E)-Isomer (Expected)Key Differentiating Features
C1 (CH₂OH) ~63 ppm~63 ppm~63 ppmLargely insensitive to remote double bond stereochemistry.
C9, C10, C12, C13 (Olefinic) 124 - 135 ppm127 - 132 ppm129 - 134 ppmThe chemical shifts of the olefinic carbons are highly dependent on the double bond geometry. Carbons in a Z-configuration are generally more shielded (upfield) than those in an E-configuration. The (Z,E) isomer will exhibit four distinct signals in this region.
C11 (Allylic) ~27 ppm~27 ppm~32 ppmThe allylic carbon in an E-configured double bond is typically deshielded (downfield) compared to a Z-configuration.
C8, C14 (Allylic) ~32 ppm~27 ppm~32 ppmThe chemical shift of C8 will be influenced by the C9=C10 geometry, and C14 by the C12=C13 geometry.
Aliphatic Chain (CH₂)n 25 - 33 ppm25 - 33 ppm25 - 33 ppmMinor variations may be observed, but significant overlap is expected.
CH₃ (Terminal) ~14 ppm~14 ppm~14 ppmMinimal variation expected.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

A standardized and meticulously executed experimental protocol is critical for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 9,12-Tetradecadienol sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like long-chain alcohols.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the sample vial.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds to ensure good resolution.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often necessary.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be required for quaternary carbons if present.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-150 ppm is a suitable range for this class of compound.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of the Validation Workflow

The logical process for the structural validation of this compound using NMR spectroscopy can be visualized as a clear workflow.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Conclusion weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer H1_NMR Acquire 1H NMR transfer->H1_NMR C13_NMR Acquire 13C NMR transfer->C13_NMR process Process Spectra H1_NMR->process C13_NMR->process analyze_shifts Analyze Chemical Shifts process->analyze_shifts analyze_couplings Analyze Coupling Constants process->analyze_couplings compare Compare with Isomer Data analyze_shifts->compare analyze_couplings->compare confirm Confirm (Z,E) Structure compare->confirm

Caption: Workflow for the structural validation of this compound.

By adhering to the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently establish the stereochemical integrity of their synthesized or isolated this compound, ensuring its suitability for subsequent research and application.

A Comparative Guide to the Synthesis of (Z,E)-9,12-Tetradecadienol: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biologically active compounds is a critical aspect of innovation. This guide provides a comparative analysis of different synthesis routes for (Z,E)-9,12-Tetradecadienol, a key pheromone component, with a focus on cost-effectiveness and supported by experimental data.

This compound is a significant semiochemical used in pest management strategies. The economic viability of its application hinges on the efficiency and cost of its synthesis. This comparison explores three primary routes: the classic Wittig reaction, the versatile Kumada cross-coupling, and a sustainable biocatalytic approach utilizing engineered yeast.

At a Glance: Comparison of Synthesis Routes

MetricWittig ReactionKumada Cross-CouplingBiocatalytic Synthesis (Engineered Yeast)
Overall Yield Moderate to HighHighDependent on fermentation scale and efficiency
Stereoselectivity (Z,E ratio) Variable, can be controlledHighHighly specific
Key Starting Materials 9-bromonon-1-ene, Crotyl alcohol, Triphenylphosphine, n-Butyllithium9-bromonon-1-ene, Grignard reagents, Palladium or Nickel catalystsGlucose, Yeast extract, Peptone
Primary Cost Drivers Phosphonium salt, strong base, purificationPalladium catalyst, Grignard reagentFermentation media, downstream processing
Environmental Impact Use of hazardous reagents and solventsUse of heavy metal catalysts and organic solvents"Green" chemistry, renewable feedstocks

In-Depth Analysis of Synthesis Routes

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for forming carbon-carbon double bonds. In the context of this compound synthesis, this route typically involves the reaction of a phosphonium ylide with an appropriate aldehyde.

Key Features:

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. The synthesis of the desired (Z,E) isomer often requires careful control and can sometimes lead to mixtures of isomers, necessitating complex purification steps. The use of non-stabilized ylides generally favors the Z-isomer.

  • Cost Considerations: The primary costs associated with this route include the multi-step synthesis of the phosphonium salt, the use of strong and hazardous bases like n-butyllithium, and the separation of the desired product from the triphenylphosphine oxide byproduct.

Kumada Cross-Coupling

Transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, provide a powerful and versatile strategy for the formation of carbon-carbon bonds. This route typically involves the reaction of a Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst.

Key Features:

  • High Yield and Selectivity: Kumada coupling reactions are known for their high yields and excellent stereoselectivity, offering a more direct route to the desired (Z,E) isomer compared to the Wittig reaction.

  • Cost Considerations: The major cost driver for this route is the palladium catalyst, which can be expensive. However, the high efficiency and selectivity of the reaction can offset this cost by simplifying purification and increasing the overall yield. The cost of preparing the necessary Grignard reagents should also be factored in.

Biocatalytic Synthesis via Engineered Yeast

A promising and sustainable alternative to traditional chemical synthesis is the use of metabolically engineered microorganisms. In this approach, yeast (e.g., Saccharomyces cerevisiae) is engineered with the necessary biosynthetic pathways to produce this compound from simple and inexpensive starting materials like glucose.

Key Features:

  • "Green" Chemistry: This method is environmentally friendly, utilizing renewable feedstocks and avoiding the use of hazardous reagents and heavy metal catalysts.

  • High Specificity: The enzymatic reactions within the yeast are highly specific, leading to the production of the desired isomer with high purity.

  • Cost-Effectiveness at Scale: While the initial development of the engineered yeast strain can be resource-intensive, the production costs at an industrial scale can be significantly lower than chemical synthesis. The primary costs are associated with the fermentation medium (yeast extract, peptone, and glucose) and the downstream extraction and purification of the pheromone. The cost of yeast extract can range from approximately $30 to $95 per 500g, while peptone is also a significant cost factor in the fermentation media.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing any synthesis. Below are generalized protocols for the key reactions discussed.

Wittig Reaction Protocol

A general procedure involves the formation of the phosphonium ylide by treating the corresponding phosphonium salt with a strong base, followed by the reaction with an aldehyde at low temperatures. The reaction mixture is then quenched and the product is extracted and purified, typically by chromatography, to separate it from the triphenylphosphine oxide byproduct.

Kumada Cross-Coupling Protocol

A typical Kumada coupling reaction is carried out under an inert atmosphere. The Grignard reagent is added to a solution of the organic halide and the palladium or nickel catalyst in an appropriate solvent like THF. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated through extraction and purified by column chromatography.

Biocatalytic Synthesis Protocol

The engineered yeast strain is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen sources (e.g., yeast extract and peptone), and other essential nutrients. The fermentation is carried out under controlled conditions (temperature, pH, aeration) for a specific period to allow for the production of the pheromone. Following fermentation, the product is extracted from the culture medium or the yeast cells using an organic solvent and then purified using techniques such as liquid-liquid extraction and chromatography.

Visualizing the Synthesis Pathways

To better understand the relationships and workflows of these synthesis routes, the following diagrams are provided.

Synthesis_Comparison cluster_wittig Wittig Reaction cluster_kumada Kumada Cross-Coupling cluster_bio Biocatalytic Synthesis w_start Starting Materials (9-bromonon-1-ene, Crotyl alcohol, Triphenylphosphine) w_ylide Phosphonium Ylide Formation w_start->w_ylide w_reaction Wittig Reaction w_ylide->w_reaction w_purification Purification (Chromatography) w_reaction->w_purification w_product This compound w_purification->w_product k_start Starting Materials (9-bromonon-1-ene, Mg, Organic Halide) k_grignard Grignard Reagent Formation k_start->k_grignard k_coupling Kumada Coupling (Pd/Ni Catalyst) k_grignard->k_coupling k_purification Purification (Chromatography) k_coupling->k_purification k_product This compound k_purification->k_product b_start Raw Materials (Glucose, Yeast Extract, Peptone) b_fermentation Fermentation (Engineered Yeast) b_start->b_fermentation b_extraction Extraction b_fermentation->b_extraction b_purification Purification b_extraction->b_purification b_product This compound b_purification->b_product

Caption: A comparative workflow of the three main synthesis routes for this compound.

Experimental_Workflow start Synthesis Route Selection reagents Reagent Preparation & Stoichiometry start->reagents reaction Reaction Setup & Execution (Controlled Conditions) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Workup & Crude Product Isolation monitoring->workup purification Purification (Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, MS, Purity Analysis) purification->analysis final_product Final Product analysis->final_product

Caption: A generalized experimental workflow for the synthesis and analysis of this compound.

Conclusion

The choice of synthesis route for this compound depends on a variety of factors including the desired scale of production, cost constraints, and environmental considerations.

  • The Wittig reaction remains a viable, albeit potentially less selective, option for laboratory-scale synthesis.

  • Kumada cross-coupling offers a more efficient and stereoselective route, particularly for larger-scale production where the higher initial catalyst cost can be justified by improved yields and simplified purification.

  • Biocatalytic synthesis using engineered yeast presents a highly promising "green" and potentially the most cost-effective alternative for large-scale industrial production, driven by the use of inexpensive and renewable raw materials.

Further research and process optimization, particularly in the downstream processing of the biocatalytic route, will continue to enhance its competitiveness and solidify its position as a leading method for the sustainable production of this important pheromone.

Safety Operating Guide

Proper Disposal of (Z,E)-9,12-Tetradecadienol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of (Z,E)-9,12-Tetradecadienol, a common lepidopteran pheromone used in research and agricultural applications. The following procedures are based on established safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1][2][3] Adherence to standard laboratory safety practices, including the use of personal protective equipment (PPE), is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE) Summary

Protective GearSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as the substance may cause skin irritation.[1][2]
Body Protection Laboratory coat or other suitable protective clothing.To prevent contamination of personal clothing.[3]
Respiratory Protection Generally not required with adequate ventilation. In case of insufficient ventilation or the formation of aerosols, use a suitable respirator.[4]To prevent respiratory irritation.[1][2]

Spill and Leak Management

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.

Accidental Release Measures

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Contain the spill using an absorbent material such as vermiculite, dry sand, or earth.[5]

  • Collect the absorbed material and place it into a suitable, labeled, and tightly closed container for disposal.[2][4][5]

  • Clean the spill area thoroughly with soap and water to remove any residual contamination.[5]

  • Prevent the chemical from entering drains or waterways.[1][2][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[6]

Waste Collection and Storage

  • Segregate Waste: Do not mix with other waste streams.

  • Containerization: Place the waste in a clearly labeled, tightly sealed container.[1][2] Plastic containers are often recommended for chemical waste.[6]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1][5][7]

Final Disposal Methods

  • Licensed Chemical Waste Disposal Service: This is the most recommended method for final disposal.

  • Controlled Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing.[6]

  • Lab Pack Service: For smaller quantities, a lab pack service can be utilized, which involves placing smaller containers of laboratory waste into a larger drum for safe transport and disposal by a licensed hazardous waste company.[6]

Disposal of Contaminated Packaging

  • Empty containers may retain product residue and should be handled with the same precautions as the chemical itself.[2][5]

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[6]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: this compound for Disposal B Wear Appropriate PPE A->B C Small Quantity? B->C Yes I Spill Occurs B->I No D Place in Labeled, Sealed Container C->D No G Consider Lab Pack Service C->G Yes E Store in Designated Waste Area D->E F Arrange for Licensed Waste Disposal E->F H End: Proper Disposal F->H G->F J Contain with Absorbent Material I->J Yes K Collect and Containerize J->K K->D

Caption: Disposal workflow for this compound.

Regulatory Context

It is important to note that while this compound is a lepidopteran pheromone, its disposal is subject to federal, state, and local regulations for chemical waste.[5][8] The Environmental Protection Agency (EPA) regulates pesticide disposal under the Resource Conservation and Recovery Act (RCRA).[8] Many states also have "Clean Sweep" programs for the disposal of pesticides, which may be applicable.[8] Always consult your institution's environmental health and safety (EHS) department and local regulations to ensure full compliance.

References

Personal protective equipment for handling (Z,E)-9,12-Tetradecadienol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (Z,E)-9,12-Tetradecadienol. The following procedures are critical for ensuring laboratory safety and proper logistical management.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on data for its acetate analog.

Protective GearSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber) tested according to EN 374.[2]To avoid skin contact.
Body Protection Laboratory coat or fire/flame resistant and impervious clothing.[1]To prevent contamination of personal clothing.
Respiratory Protection Not typically required under normal use with good ventilation. In case of insufficient ventilation, aerosol formation, or exceeding exposure limits, use a full-face respirator.[1][2]To prevent inhalation of vapors or aerosols.

Operational and Disposal Plans

Proper handling and disposal are crucial to minimize environmental impact and maintain a safe laboratory environment.

Handling and Storage:

  • Handle in a well-ventilated place.[3][4][5]

  • Avoid contact with skin and eyes.[3][4]

  • Wash hands thoroughly after handling.[2][4][5]

  • Store in a tightly closed container in a well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with inert material such as sand, diatomite, or a universal binder.[2][5]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[2][3][5]

  • Clean the spill area thoroughly.

  • Prevent the chemical from entering drains or waterways.[2][3][5]

Disposal:

  • Disposal should be carried out by a licensed chemical waste disposal service.[6]

  • Controlled incineration with flue gas scrubbing is a recommended method for disposal.[3][6]

  • Do not dispose of down the drain or into the environment.[2][5]

  • Contaminated packaging should be handled in the same manner as the chemical itself and can be offered for recycling or reconditioning after being triple-rinsed.[6]

Emergency First-Aid Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • After skin contact: Take off contaminated clothing immediately. Wash the affected area with plenty of water.[1][4] If skin irritation occurs, get medical advice/attention.[1][4]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2]

  • If ingested: Rinse mouth with water. Do NOT induce vomiting.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation - Review SDS - Ensure proper ventilation B Don PPE - Safety Goggles - Chemical-resistant Gloves - Lab Coat A->B Proceed with caution C Chemical Handling - Work in ventilated area - Avoid contact and inhalation B->C Ready for handling D Post-Handling - Decontaminate work area - Wash hands thoroughly C->D Experiment complete E Waste Collection - Collect waste in labeled, sealed containers D->E Generate waste F Waste Disposal - Arrange for licensed chemical waste disposal (e.g., incineration) E->F Ready for disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.